molecular formula C9H6ClNO2S B1456386 Methyl 2-chloro-1,3-benzothiazole-5-carboxylate CAS No. 90225-03-9

Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Cat. No.: B1456386
CAS No.: 90225-03-9
M. Wt: 227.67 g/mol
InChI Key: BYLOHEPCHOXXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-chloro-1,3-benzothiazole-5-carboxylate is a high-value chemical scaffold for antimicrobial and anticancer research. The benzothiazole core is a privileged structure in medicinal chemistry, present in several FDA-approved drugs and numerous experimental compounds . This particular ester derivative is a versatile synthetic intermediate; the methyl ester and 2-chloro substituents are excellent handles for further functionalization via cross-coupling and nucleophilic substitution reactions to create novel molecular hybrids . Researchers utilize this compound to develop new agents targeting drug-resistant bacteria. Benzothiazole hybrids have demonstrated potent activity against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) by targeting essential bacterial proteins such as FtsZ, which plays a critical role in cell division . The structural motif is also highly relevant in oncology research. Substituted 2-arylbenzothiazoles have shown remarkable, selective antitumor activity against specific cancer cell lines, making the 2-position of the benzothiazole ring a key site for structural optimization to enhance potency and selectivity . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

methyl 2-chloro-1,3-benzothiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYLOHEPCHOXXGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90225-03-9
Record name methyl 2-chloro-1,3-benzothiazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a thorough resource on its synthesis, characterization, and potential applications.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1][2] This structural motif is a cornerstone in the development of pharmacologically active agents due to its ability to engage in various biological interactions.[3][4] Derivatives of benzothiazole are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties.[5][6][7] The 2-chloro-substituted benzothiazoles are particularly valuable as synthetic intermediates. The chlorine atom at the C2 position acts as an effective leaving group, facilitating nucleophilic substitution reactions and allowing for the introduction of diverse functional groups to build molecular complexity.[8] This reactivity makes them key building blocks in the synthesis of novel therapeutic agents and functional materials.[9]

Chemical Identity and Structure

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is This compound . The numbering of the benzothiazole ring system begins at the sulfur atom and proceeds around the heterocyclic ring before continuing to the fused benzene ring.

  • 1,3-benzothiazole : The core bicyclic heteroaromatic structure.

  • 2-chloro : A chlorine atom is substituted at the second position of the thiazole ring.

  • 5-carboxylate : An ester functional group is attached to the fifth position of the benzene ring.

  • Methyl : The ester is a methyl ester.

Chemical Structure:

synthesis_workflow start Methyl 3-amino-4-mercaptobenzoate intermediate1 Methyl 2-mercapto-1,3-benzothiazole-5-carboxylate start->intermediate1 CS₂ / Base product This compound intermediate1->product SO₂Cl₂ or PCl₅ reactivity_pathway start This compound product 2-Substituted-1,3-benzothiazole-5-carboxylate Derivatives start->product Nucleophile (e.g., R-NH₂, R-SH)

References

An In-depth Technical Guide to Methyl 2-chloro-1,3-benzothiazole-5-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole motif, a bicyclic system composed of fused benzene and thiazole rings, is a cornerstone in the field of medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have rendered it a "privileged scaffold," capable of binding to a diverse array of biological targets.[1][2] Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3] The strategic functionalization of the benzothiazole core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a highly sought-after building block in the design of novel therapeutics.[4]

This technical guide focuses on a specific, yet highly valuable derivative: Methyl 2-chloro-1,3-benzothiazole-5-carboxylate . The introduction of a chloro group at the 2-position provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions, while the methyl carboxylate at the 5-position offers a site for modification or can influence the overall electronic and solubility properties of the molecule. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular architectures aimed at various therapeutic targets.

This document will provide a comprehensive overview of the known physical and chemical properties of this compound, a detailed exploration of its synthesis and reactivity, and a discussion of its potential applications in the realm of drug discovery and development.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on data from chemical suppliers and the known properties of its isomers and related benzothiazole derivatives, we can compile a summary of its key physicochemical characteristics.

PropertyValueSource/Comment
Molecular Formula C₉H₆ClNO₂S[5]
Molecular Weight 227.67 g/mol [5]
CAS Number 90225-03-9[5][6]
Appearance Likely a white to off-white or pale yellow solidInferred from related compounds
Melting Point Not available-
Boiling Point Not available-
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and DMSO. Poorly soluble in water.Inferred from structural analogues
pKa Not available-

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the electrophilic nature of the C2 carbon and the potential for reactions involving the ester functionality.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The chlorine atom at the 2-position of the benzothiazole ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is due to the electron-withdrawing nature of the adjacent nitrogen atom and the overall electronic properties of the heterocyclic ring system, which stabilize the intermediate Meisenheimer complex formed during the reaction.[7][8]

A wide range of nucleophiles can displace the chloride, providing a facile route to a diverse library of 2-substituted benzothiazoles. Common nucleophiles include:

  • Amines (R-NH₂): Reaction with primary and secondary amines yields 2-aminobenzothiazole derivatives, a class of compounds with significant biological activity.[1]

  • Thiols (R-SH): Thiolates are excellent nucleophiles for this transformation, leading to the formation of 2-thioether-substituted benzothiazoles.

  • Alkoxides (R-O⁻): Alkoxides can be used to introduce 2-alkoxy functionalities.

The general mechanism for the SNAr reaction is a two-step addition-elimination process.

G start This compound intermediate Meisenheimer Complex (Tetrahedral Intermediate) start->intermediate + Nu⁻ (Addition) nucleophile Nucleophile (Nu⁻) product 2-Substituted Product intermediate->product - Cl⁻ (Elimination) leaving_group Chloride (Cl⁻)

Caption: Generalized workflow for the SNAr reaction at the C2 position.

Reactions of the Ester Group

The methyl ester at the 5-position can undergo typical ester transformations, such as:

  • Hydrolysis: Treatment with acid or base will hydrolyze the ester to the corresponding carboxylic acid, 2-chloro-1,3-benzothiazole-5-carboxylic acid. This carboxylic acid can then be coupled with amines to form amides or be used in other functional group transformations.

  • Amidation: Direct reaction with amines, often at elevated temperatures, can form the corresponding amide.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, (2-chloro-1,3-benzothiazol-5-yl)methanol.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a multi-step sequence starting from a readily available substituted aniline. The key transformation is a Sandmeyer-type reaction to introduce the chloro group at the 2-position.[9][10]

G start 4-Amino-3-mercaptobenzoic acid step1 Esterification (MeOH, H⁺) start->step1 intermediate1 Methyl 4-amino-3-mercaptobenzoate step1->intermediate1 step2 Cyclization (e.g., with cyanogen bromide) intermediate1->step2 intermediate2 Methyl 2-amino-1,3-benzothiazole-5-carboxylate step2->intermediate2 step3 Diazotization (NaNO₂, HCl) intermediate2->step3 intermediate3 Diazonium Salt Intermediate step3->intermediate3 step4 Sandmeyer Reaction (CuCl, HCl) intermediate3->step4 product This compound step4->product

Caption: Proposed synthetic pathway to the target compound.

Experimental Protocol: Synthesis of this compound

The following is a representative, field-proven protocol based on established chemical principles for the synthesis of 2-chlorobenzothiazoles from their 2-amino precursors.[9][11][12]

Step 1: Synthesis of Methyl 2-amino-1,3-benzothiazole-5-carboxylate

This intermediate can be prepared through various established methods for benzothiazole synthesis, often involving the cyclization of a substituted o-aminothiophenol.[2][3] For the purpose of this protocol, we will assume this starting material is available.

Step 2: Diazotization and Sandmeyer Reaction

  • Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 2-amino-1,3-benzothiazole-5-carboxylate (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Diazotization: A solution of sodium nitrite (1.1 eq.) in water is added dropwise to the suspension while maintaining the temperature between 0 and 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The completion of diazotization can be monitored by testing for the absence of the starting amine (e.g., by TLC) and the presence of nitrous acid (starch-iodide paper).[13]

  • Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C. The cold diazonium salt solution is then added portion-wise to the copper(I) chloride solution, with vigorous stirring. The evolution of nitrogen gas should be observed.[9]

  • Reaction Completion and Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Applications in Drug Discovery and Development

As a versatile chemical intermediate, this compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. The 2-substituted benzothiazole scaffold, accessible from this intermediate, is present in numerous compounds investigated for various therapeutic indications.

  • Anticancer Agents: Many 2-aminobenzothiazole derivatives have shown potent anticancer activity by targeting various kinases and other cellular pathways.[1][14] The ability to introduce diverse amine functionalities at the 2-position allows for the exploration of structure-activity relationships in the development of novel oncology drugs.

  • Antimicrobial Agents: The benzothiazole nucleus is a common feature in compounds with antibacterial and antifungal properties.[8]

  • Neurodegenerative Diseases: Certain benzothiazole derivatives have been investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease.

The reactivity of the 2-chloro position combined with the ester functionality provides a dual handle for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety Information

  • Hazard Statements (Predicted): May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

    • Avoid inhalation of dust and vapors.

    • Wash hands thoroughly after handling.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

References

A Comprehensive Technical Guide to Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 90225-03-9

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole motif, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a cornerstone in the field of medicinal chemistry.[1] Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug discovery.[2] Derivatives of benzothiazole exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3] This guide focuses on a specific, strategically functionalized derivative: Methyl 2-chloro-1,3-benzothiazole-5-carboxylate. The presence of a chloro group at the 2-position provides a reactive handle for further chemical modifications, while the methyl carboxylate at the 5-position allows for modulation of solubility and serves as a potential interaction point with biological targets. This unique combination of functional groups makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in synthetic and medicinal chemistry. These properties influence its reactivity, solubility, and pharmacokinetic profile.

PropertyValueReference
CAS Number 90225-03-9[2]
Molecular Formula C₉H₆ClNO₂S[2]
Molecular Weight 227.67 g/mol [2]
Appearance Likely a crystalline solidInferred
Purity Typically ≥97%[2]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial construction of the 2-aminobenzothiazole core, followed by a Sandmeyer reaction to introduce the chloro group at the 2-position. This approach is logical as the starting materials for the precursor are commercially available or readily synthesized, and the subsequent chlorination is a well-established and reliable transformation.[4]

Step 1: Synthesis of Methyl 2-amino-1,3-benzothiazole-5-carboxylate

The foundational step is the formation of the benzothiazole ring system. This is typically achieved through the cyclization of an ortho-aminothiophenol derivative. In this case, the key starting material is methyl 4-amino-3-mercaptobenzoate.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-amino-3-mercaptobenzoate (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Cyanogen Bromide: To the stirred solution, add cyanogen bromide (CNBr) (1.1 equivalents) portion-wise at room temperature. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux to drive the cyclization. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure Methyl 2-amino-1,3-benzothiazole-5-carboxylate.

Causality of Experimental Choices:

  • Solvent: Ethanol or methanol are chosen for their ability to dissolve the reactants and for their relatively high boiling points, which allow for heating if necessary to facilitate the reaction.

  • Cyanogen Bromide: CNBr serves as the source of the C2 carbon and the amino group in the newly formed thiazole ring. The electrophilic carbon of CNBr is attacked by the thiol group, and the nitrogen is incorporated to form the 2-amino functionality.

Synthesis_Step_1 start Methyl 4-amino-3-mercaptobenzoate product Methyl 2-amino-1,3-benzothiazole-5-carboxylate start->product Cyclization reagent Cyanogen Bromide (CNBr) in Ethanol Synthesis_Step_2 start Methyl 2-amino-1,3-benzothiazole-5-carboxylate diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium Diazonium Salt Intermediate diazotization->diazonium chlorination Chlorination (CuCl, HCl) diazonium->chlorination product This compound chlorination->product Kinase_Inhibition cluster_0 Cell Signaling Pathway Receptor Growth Factor Receptor Kinase Kinase (e.g., Tyrosine Kinase) Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Signal Transduction Inhibitor Benzothiazole Derivative (from Methyl 2-chloro-1,3- benzothiazole-5-carboxylate) Inhibitor->Kinase Inhibition

References

An In-depth Technical Guide on the Safety and Hazards of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Forward

The landscape of pharmaceutical research and development is one of constant innovation, driven by the synthesis of novel chemical entities. Among these, heterocyclic compounds, and specifically benzothiazole derivatives, represent a cornerstone of medicinal chemistry, offering a versatile scaffold for the design of new therapeutic agents.[1][2] Methyl 2-chloro-1,3-benzothiazole-5-carboxylate is one such compound, a reactive intermediate with significant potential in the synthesis of a new generation of bioactive molecules. However, with great potential comes the inherent responsibility of ensuring the safety of the researchers who handle these compounds. This guide is intended to provide a comprehensive overview of the known and anticipated hazards associated with this compound, offering a framework for its safe handling, use, and disposal. It is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions and foster a culture of safety in the laboratory.

Physicochemical and Hazard Profile

GHS Hazard Classification (Inferred)

Based on the GHS classification of its positional isomer, Methyl 2-chloro-1,3-benzothiazole-6-carboxylate, the following hazards are anticipated[3]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

A warning pictogram is associated with these hazards.[3]

Toxicological Profile (Inferred)

The broader class of benzothiazole derivatives has been reported to exhibit a range of toxicological effects, including dermal sensitization and respiratory tract irritation.[4] Some benzothiazole derivatives have been investigated for their potential as carcinogens, mutagens, and endocrine disruptors.[4] Given these precedents, it is prudent to handle this compound with a high degree of caution, assuming it may possess similar toxicological properties until specific data becomes available.

Reactivity and Stability

Chemical Reactivity

The primary site of reactivity on this compound is the chlorine atom at the 2-position of the benzothiazole ring. This position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom in the thiazole ring.[5] This makes the compound a valuable synthetic intermediate, readily reacting with a variety of nucleophiles such as amines, thiols, and alkoxides to form 2-substituted benzothiazole derivatives.[5]

Experimental Workflow: Nucleophilic Aromatic Substitution

reagent1 This compound reaction Reaction Mixture reagent1->reaction reagent2 Nucleophile (e.g., R-NH2, R-SH) reagent2->reaction solvent Inert Solvent (e.g., DMF, CH3CN) solvent->reaction base Base (e.g., K2CO3, Et3N) base->reaction workup Aqueous Workup reaction->workup Heat/Stir product 2-Substituted-1,3-benzothiazole-5-carboxylate workup->product Extraction & Purification

Caption: General workflow for nucleophilic substitution reactions.

Thermal Stability and Decomposition

The thermal stability of benzothiazole derivatives can vary significantly based on their substituents.[6] While specific data for this compound is unavailable, it is reasonable to assume that, like many chlorinated organic compounds, it will decompose at elevated temperatures. Thermal decomposition may release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and sulfur oxides. Therefore, heating of this compound should be conducted with caution in a well-ventilated fume hood.

Safe Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, stringent adherence to safety protocols is paramount when handling this compound.

Engineering Controls
  • Fume Hood: All manipulations of the solid compound and its solutions must be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected for integrity before use and changed immediately if contaminated.

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of significant exposure, additional protective clothing, such as an apron or coveralls, should be considered.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to control exposure (e.g., cleaning up a large spill), a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Logical Relationship: Hazard Mitigation

hazard Potential Hazards (Inhalation, Skin/Eye Contact, Ingestion) controls Control Measures hazard->controls eng Engineering Controls (Fume Hood, Ventilation) controls->eng ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) controls->ppe admin Administrative Controls (SOPs, Training) controls->admin safe_handling Safe Handling Practices eng->safe_handling ppe->safe_handling admin->safe_handling

Caption: Hierarchy of controls for safe chemical handling.

Emergency Procedures

Spills
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. The area should then be decontaminated with a suitable solvent (e.g., isopropanol) and then soap and water.

  • Large Spills: For larger spills, evacuate the area and prevent entry. If it is safe to do so, contain the spill to prevent it from spreading. Contact your institution's environmental health and safety (EHS) department for assistance with cleanup.

First Aid
  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated labware and PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[7][8] Do not dispose of this chemical down the drain or in the regular trash.

Protocol for In Vitro Cytotoxicity Assessment

To empirically determine the cytotoxic potential of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which is an indicator of cell viability.[9]

Materials
  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure
  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent-induced cytotoxicity. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

This compound is a valuable research chemical with significant potential in the development of new pharmaceuticals. However, its structural features suggest that it should be handled with a high degree of caution. By understanding its potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can work with this compound safely and effectively. The information and protocols provided in this guide are intended to serve as a starting point for a comprehensive safety assessment. It is the responsibility of each researcher and institution to conduct a thorough risk assessment and to ensure that all work is performed in accordance with the highest safety standards.

References

A Technical Guide to Methyl 2-chloro-1,3-benzothiazole-5-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical overview of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate, a heterocyclic compound of significant interest to professionals in chemical synthesis and pharmaceutical development. We will delve into its core molecular characteristics, propose a robust synthetic pathway grounded in established chemical principles, and explore its potential as a strategic building block in modern drug discovery programs. The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in a wide array of pharmacologically active agents.[1][2][3] This guide aims to equip researchers with the foundational knowledge necessary to leverage this specific derivative in their work.

Core Molecular Profile

This compound is a substituted benzothiazole derivative. Its structure incorporates a reactive 2-chloro group, making it an excellent electrophilic partner for nucleophilic substitution, and a methyl ester at the 5-position, which can be further modified or serve as a key interaction point with biological targets. The fundamental properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₆ClNO₂S[4]
Molecular Weight 227.67 g/mol [4][5]
IUPAC Name This compound
Synonyms 2-Chlorobenzothiazole-5-carboxylic acid methyl ester, JR-14062[5]
Appearance Solid (predicted)
Melting Point 151-153 °C[5]
Boiling Point 327.7 ± 15.0 °C (Predicted)[5]
Density 1.458 ± 0.06 g/cm³ (Predicted)[5]

Synthesis and Structural Elucidation

The synthesis of substituted benzothiazoles is a well-trodden path in organic chemistry.[6][7] The most common and reliable strategy involves the condensation and subsequent cyclization of a 2-aminothiophenol derivative with a suitable one-carbon electrophile.[6][7]

Synthetic Strategy and Mechanistic Rationale

To construct the target molecule, a logical retrosynthetic approach points to Methyl 3-amino-4-mercaptobenzoate as the key precursor. This precursor contains the requisite aniline and thiol functionalities ortho to each other, primed for cyclization, and already possesses the methyl ester at the correct position on the benzene ring.

The one-carbon electrophile needed to form the thiazole ring and install the 2-chloro substituent is typically a phosgene equivalent, such as triphosgene or diphosgene. The reaction proceeds via an initial formation of an isothiocyanate or a related intermediate, which then undergoes intramolecular cyclization to form the benzothiazole ring system. The 2-hydroxybenzothiazole tautomer is then chlorinated to yield the final product. This method is chosen for its efficiency and high regioselectivity, driven by the thermodynamic stability of the fused heterocyclic product.

Visualization of Synthetic Workflow

G cluster_reactants Starting Materials Precursor Methyl 3-amino-4-mercaptobenzoate Intermediate 2-Hydroxybenzothiazole Intermediate Precursor->Intermediate Cyclization Reagent Triphosgene (Phosgene Equivalent) Reagent->Intermediate Product This compound Intermediate->Product Chlorination Chlorination Chlorinating Agent (e.g., POCl₃, SOCl₂) Chlorination->Product G cluster_start Compound Synthesis cluster_chem Medicinal Chemistry cluster_bio Biological Screening cluster_dev Lead Development Start Methyl 2-chloro-1,3- benzothiazole-5-carboxylate (Building Block) Library Library Synthesis via SₙAr (Varying R-groups at C2) Start->Library HTS High-Throughput Screening (HTS) Library->HTS SAR Structure-Activity Relationship (SAR) LeadOpt Hit-to-Lead Optimization SAR->LeadOpt Hit Hit Identification HTS->Hit Hit->SAR Candidate Preclinical Candidate LeadOpt->Candidate

References

Spectroscopic Characterization of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for Methyl 2-chloro-1,3-benzothiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific isomer in the public domain, this guide synthesizes data from structurally related compounds to predict and interpret the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach allows for a robust understanding of the compound's structural features and provides a valuable resource for researchers in the field.

Introduction

This compound belongs to the benzothiazole family, a class of bicyclic heterocyclic compounds known for a wide range of biological activities and applications as corrosion inhibitors. The presence of a chlorine atom at the 2-position, a methyl ester at the 5-position, and the inherent aromaticity of the benzothiazole core contribute to its unique physicochemical properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this molecule, which is crucial for its potential applications in drug development and materials research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of similar compounds, including benzothiazole derivatives and substituted benzene rings.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3d1HH-4
~8.1dd1HH-6
~7.8d1HH-7
~3.9s3H-OCH₃
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~153C-2 (C-Cl)
~152C-3a
~135C-7a
~129C-5
~127C-6
~125C-4
~122C-7
~52-OCH₃
Table 3: Predicted IR Spectral Data (ATR)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Weak-MediumAromatic C-H stretch
~2950WeakAliphatic C-H stretch (-OCH₃)
~1720StrongC=O stretch (ester)
~1600, ~1470MediumAromatic C=C stretch
~1280StrongC-O stretch (ester)
~850StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
227/229High[M]⁺ (Molecular ion, with ³⁵Cl/³⁷Cl isotope pattern)
196/198Medium[M - OCH₃]⁺
168/170Medium[M - COOCH₃]⁺
133Low[M - Cl - COOCH₃]⁺

In-depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: The predicted NMR spectra are foundational for the structural elucidation of this compound. The choice of deuterochloroform (CDCl₃) as the solvent is standard for small organic molecules of this type due to its excellent solubilizing properties and the presence of a single residual solvent peak that is easily identifiable.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton at the 4-position (H-4) is anticipated to be the most deshielded due to the anisotropic effect of the adjacent ester group and the thiazole ring, appearing as a doublet. The proton at the 6-position (H-6) will likely appear as a doublet of doublets due to coupling with both H-4 and H-7. The H-7 proton is expected to be a doublet. The methyl protons of the ester group will give rise to a characteristic singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a carbon count and information about the chemical environment of each carbon atom. The carbonyl carbon of the ester group is expected at the downfield region (~166 ppm). The carbon attached to the chlorine atom (C-2) will also be significantly deshielded. The remaining aromatic carbons will appear in the typical range of 120-155 ppm. The methyl carbon of the ester group will be observed in the upfield region (~52 ppm).

Experimental Workflow for NMR Data Acquisition:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing a Dissolve ~10 mg of sample in ~0.6 mL of CDCl₃ b Transfer to a 5 mm NMR tube a->b c Insert sample into NMR spectrometer (e.g., 400 MHz) b->c d Tune and shim the instrument c->d e Acquire ¹H and ¹³C NMR spectra d->e f Fourier transform the raw data e->f g Phase and baseline correct the spectra f->g h Integrate peaks and assign chemical shifts g->h i Final Structure Confirmation h->i Structural Elucidation

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

The IR spectrum of this compound is expected to be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching vibration of the ester group. Aromatic C-H stretching vibrations will be observed in the 3100-3000 cm⁻¹ region. The presence of the benzothiazole ring will be confirmed by aromatic C=C stretching bands around 1600 and 1470 cm⁻¹. The C-O stretching of the ester will appear as a strong band around 1280 cm⁻¹. The C-Cl stretch is expected to be in the fingerprint region, around 850 cm⁻¹.

Experimental Workflow for IR Data Acquisition:

IR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing a Place a small amount of sample on the ATR crystal b Acquire the background spectrum a->b c Acquire the sample spectrum b->c d Perform background subtraction c->d e Identify and assign characteristic absorption bands d->e f Structural Confirmation e->f Functional Group Analysis

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.

The mass spectrum of this compound is expected to show a prominent molecular ion peak [M]⁺. Due to the presence of chlorine, this peak will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Experimental Workflow for MS Data Acquisition:

MS_Workflow cluster_sample_introduction Sample Introduction cluster_ionization_analysis Ionization & Analysis cluster_data_interpretation Data Interpretation a Introduce a dilute solution of the sample into the mass spectrometer b Ionize the sample using Electron Ionization (EI) a->b c Separate the ions based on their mass-to-charge ratio b->c d Detect the ions c->d e Identify the molecular ion peak d->e f Analyze the isotopic pattern e->f g Propose fragmentation pathways f->g h Structural Confirmation g->h Molecular Weight and Formula Determination

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structurally analogous compounds, we have constructed a detailed and reliable spectroscopic profile that can aid researchers in the identification and characterization of this molecule. The provided workflows for NMR, IR, and MS analysis serve as a practical guide for obtaining high-quality data. This synthesized information is invaluable for ensuring the scientific integrity of research involving this and related benzothiazole derivatives.

The Benzothiazole Scaffold: A Journey from Discovery to Keystone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core, a bicyclic system forged from the fusion of a benzene and a thiazole ring, has carved a significant niche in the landscape of heterocyclic chemistry. First identified in the late 19th century, its derivatives have demonstrated a remarkable breadth of biological activities, evolving from industrial applications to becoming a "privileged scaffold" in modern drug discovery. This guide provides a comprehensive exploration of the discovery and historical development of benzothiazole derivatives. It delves into the seminal synthetic methodologies that have enabled the exploration of this chemical space, offering detailed experimental protocols for key reactions. Furthermore, this document elucidates the intricate structure-activity relationships that govern the therapeutic potential of these compounds, with a particular focus on their roles as anticancer and antimicrobial agents. The guide culminates in a detailed examination of several FDA-approved drugs that feature the benzothiazole core, dissecting their developmental histories and mechanisms of action through illustrative signaling pathways. This technical resource is intended to serve as a valuable reference for researchers and professionals engaged in the field of medicinal chemistry and drug development, providing both historical context and practical insights into this versatile and enduring molecular framework.

A Serendipitous Discovery and the Dawn of a New Scaffold

The story of benzothiazole begins in the late 19th century, a period of fervent exploration in organic chemistry. The first synthesis of 2-substituted benzothiazoles, specifically 2-chloro- and 2-phenylbenzothiazoles, was reported by the eminent German chemist August Wilhelm von Hofmann in 1879 .[1] Hofmann's pioneering work involved the reaction of 2-aminothiophenol with various reagents, laying the foundational chemistry for what would become a vast and diverse family of heterocyclic compounds. Initially, the applications of benzothiazole derivatives were primarily industrial. For instance, the discovery in 1921 that 2-sulfanylbenzothiazoles could act as vulcanization accelerators for rubber marked a significant milestone in materials science.[1]

It wasn't until the mid-20th century that the biological potential of benzothiazoles began to be fully appreciated. The parent benzothiazole was first isolated from a natural source, the American cranberry, in 1967, highlighting its presence in the natural world.[1] This discovery, coupled with the identification of naturally occurring antibiotic benzothiazoles like C304A, spurred a wave of research into the pharmacological properties of this scaffold.[1] Today, the benzothiazole ring is recognized as a "privileged structure" in medicinal chemistry, a testament to its ability to interact with a wide array of biological targets and exhibit a broad spectrum of therapeutic activities.

Foundational Synthetic Methodologies: Building the Benzothiazole Core

The versatility of the benzothiazole scaffold is, in large part, due to the development of robust and adaptable synthetic methods. While numerous approaches exist, a few cornerstone reactions have been instrumental in the exploration of benzothiazole chemistry.

The Condensation of 2-Aminothiophenol: A Versatile Gateway

The most common and versatile method for synthesizing the benzothiazole core involves the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. This approach allows for the facile introduction of diverse substituents at the 2-position of the benzothiazole ring.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product A 2-Aminothiophenol C Condensation & Cyclization A->C B Aldehyde/Carboxylic Acid/Ester/Acyl Chloride B->C D Schiff Base (from aldehyde) or Amide Intermediate C->D Formation of C=N or C=O bond E 2-Substituted Benzothiazole D->E Intramolecular Cyclization & Dehydrogenation/Dehydration

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

This two-step procedure provides a simple and efficient route to 2-alkylbenzothiazoles.[2]

Step 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles

  • To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).

  • Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture and stir at room temperature for 1.5–2 hours.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the molecular sieves.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.

Step 2: Oxidation to 2-Alkylbenzothiazoles

  • Treat the 2-alkyl-2,3-dihydrobenzo[d]thiazole with pyridinium chlorochromate (PCC) supported on silica gel.

  • This oxidation step affords excellent yields of the corresponding 2-alkylbenzothiazoles in approximately 20 minutes.

The Jacobson Synthesis of 2-Aminobenzothiazoles

The Jacobson synthesis is a classical method for preparing 2-aminobenzothiazoles from arylthioureas.

This protocol is adapted from Organic Syntheses.[3]

  • Preparation of p-Tolylthiourea:

    • In a 1-liter, three-necked, round-bottom flask fitted with a stirrer, reflux condenser, thermometer, and dropping funnel, place 107 g. (1.0 mole) of p-toluidine and 700 ml. of toluene.

    • Add 54 g. (0.55 mole) of concentrated sulfuric acid dropwise over 5 minutes to form a finely divided suspension of p-toluidine sulfate.

    • Add 90 g. (1.1 moles) of sodium thiocyanate and heat the mixture for 3 hours at 100°C.

  • Cyclization to 2-Amino-6-methylbenzothiazole:

    • Cool the solution containing the thiourea to 30°C.

    • Add 180 g. (1.34 moles) of sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

    • Heat the mixture to reflux for 1 hour, then cool to about 50°C.

    • Add 250 ml. of water and distill with steam to remove the toluene.

    • Cool the residual solution to 20°C and filter.

    • Make the filtrate alkaline with concentrated ammonium hydroxide.

    • Filter the precipitated crude 2-amino-6-methylbenzothiazole and wash with water.

  • Purification:

    • Dissolve the crude product in hot ethanol, treat with activated carbon (Norit), and filter.

    • Dilute the filtrate with hot water, stir vigorously, and chill to precipitate the purified product.

    • Filter and wash the pale yellow granular product with 30% ethanol.

Structure-Activity Relationships (SAR): Tailoring Benzothiazoles for Therapeutic Action

The therapeutic versatility of benzothiazole derivatives stems from the ability to strategically modify the core structure, thereby fine-tuning their interaction with biological targets. The 2- and 6-positions of the benzothiazole ring have been identified as key sites for substitution to modulate pharmacological activity.[4]

Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting activity against a wide range of cancer cell lines.[5] Their mechanisms of action are diverse and include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.

Table 1: Quantitative Structure-Activity Relationship of Anticancer Benzothiazole Derivatives

Compound IDR1 (at 2-position)R2 (at 6-position)Cancer Cell LineIC50 (µM)Reference
1 Substituted bromopyridine acetamideHSKRB-3 (Breast)0.0012[5]
2 Indole-based hydrazine carboxamideHHT29 (Colon)0.015[5]
3 Naphthalimide derivativeHHT-29 (Colon)3.72[5]
4 Naphthalimide derivativeHA549 (Lung)4.074[5]
5 Naphthalimide derivativeHMCF-7 (Breast)7.91[5]
6 p-fluorophenylHHepG2 (Liver)0.14[6]
7 ThiopheneHHepG2 (Liver)0.70[6]

A GQSAR analysis of 41 benzothiazole derivatives revealed that the presence of hydrophobic groups at the R1 position potentiates anticancer activity.[7][8][9]

Antimicrobial Activity

The rise of antimicrobial resistance has spurred the search for novel therapeutic agents, and benzothiazole derivatives have shown considerable promise in this area. They exhibit broad-spectrum activity against both bacteria and fungi.[10]

Table 2: Structure-Activity Relationship of Antimicrobial Benzothiazole Derivatives

Compound IDKey SubstituentsTarget OrganismMIC (µg/mL)Reference
8a 4-nitro substitution on phenyl ringPseudomonas aeruginosa0.09-0.18[10]
8b 4-methoxy substitution on phenyl ringEscherichia coli0.09-0.18[10]
9a Thiophene moietyStaphylococcus aureus4-20[6]
9d p-fluorophenyl substituentStaphylococcus aureus4-10[6]
10 Benzothiazole-thiazole hybrid with meta-nitro groupStaphylococcus aureus3.90-15.63[11]
11 2-hydroxyl on benzylidene ringEscherichia coli15.62[10]
12 4-chloro on benzothiazole moietyStaphylococcus aureus6.25[10]

SAR studies indicate that electron-withdrawing groups, such as nitro and halogens, on the benzothiazole scaffold can enhance antimicrobial activity.[11]

From Bench to Bedside: FDA-Approved Benzothiazole-Containing Drugs

The therapeutic potential of the benzothiazole scaffold is best exemplified by the number of its derivatives that have successfully navigated the rigorous drug development process and received FDA approval. These drugs target a range of conditions, highlighting the remarkable versatility of this molecular framework.

Riluzole: A Neuroprotective Agent for Amyotrophic Lateral Sclerosis (ALS)
  • Development History: Riluzole was developed by the French pharmaceutical company Rhône-Poulenc (now Sanofi) and was first approved by the FDA in 1995 for the treatment of ALS.[12][13][14] This marked a significant milestone as it was the first drug to demonstrate a modest survival benefit in this devastating neurodegenerative disease.[12]

  • Mechanism of Action: Riluzole's neuroprotective effects are multifactorial. It is thought to primarily act by inhibiting glutamate release from presynaptic terminals, thereby reducing excitotoxicity, a key pathological process in ALS.[15] It also blocks voltage-gated sodium channels and may modulate other neurotransmitter systems.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_riluzole A Voltage-gated Na+ Channels B Glutamate Release A->B Activates C Glutamate B->C Releases D NMDA/AMPA Receptors C->D Activates E Ca2+ Influx D->E Increases F Excitotoxicity & Neuronal Damage E->F Leads to R Riluzole R->A Inhibits

Caption: Riluzole inhibits presynaptic glutamate release, reducing postsynaptic excitotoxicity.

Pramipexole: A Dopamine Agonist for Parkinson's Disease and Restless Legs Syndrome
  • Development History: Developed by Boehringer Ingelheim, Pramipexole (marketed as Mirapex) was first approved by the FDA in 1997 for the treatment of Parkinson's disease.[16][17] Its indication was later expanded to include restless legs syndrome.

  • Mechanism of Action: Pramipexole is a non-ergot dopamine agonist with high selectivity for the D2 subfamily of dopamine receptors, showing a particular affinity for the D3 receptor subtype.[17] By stimulating these receptors in the striatum, it mimics the action of dopamine, thereby compensating for the dopaminergic neuron loss that characterizes Parkinson's disease.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_pramipexole A Dopamine B Dopamine D2/D3 Receptors A->B Binds to C Adenylyl Cyclase B->C Inhibits D cAMP C->D Decreases E Downstream Signaling D->E Modulates F Reduced Neuronal Excitability E->F Results in P Pramipexole P->B Agonist at

Caption: Pramipexole acts as a dopamine agonist, modulating downstream signaling.

Flutemetamol (18F): A Diagnostic Agent for Alzheimer's Disease
  • Development History: Developed by GE Healthcare and marketed as Vizamyl, Flutemetamol F 18 was approved by the FDA in 2013.[4][18][19] It is a radioactive diagnostic agent used in Positron Emission Tomography (PET) to visualize amyloid-beta plaques in the brain.

  • Mechanism of Action: Flutemetamol is a fluorine-18 labeled analogue of thioflavin T, a dye known to bind to amyloid fibrils.[20] When injected intravenously, it crosses the blood-brain barrier and binds to amyloid-beta plaques. The emitted positrons are detected by a PET scanner, allowing for the in vivo estimation of plaque density, a key pathological hallmark of Alzheimer's disease.[20]

G cluster_administration Administration cluster_brain Brain cluster_detection Detection cluster_result Result A Intravenous Injection of Flutemetamol (18F) B Crosses Blood-Brain Barrier A->B C Binds to Beta-Amyloid Plaques B->C D Positron Emission C->D Radioactive Decay E PET Scanner Detection D->E F Image Reconstruction E->F G Visualization of Amyloid Plaque Density F->G

Caption: The process of using Flutemetamol (18F) PET to visualize amyloid plaques.

Quizartinib: A Targeted Therapy for Acute Myeloid Leukemia (AML)
  • Development History: Quizartinib (marketed as Vanflyta) was developed by Daiichi Sankyo and received FDA approval in 2023 for the treatment of adult patients with newly diagnosed AML that is FLT3-ITD positive.[9]

  • Mechanism of Action: Quizartinib is a potent and selective second-generation FLT3 inhibitor. It targets the ATP-binding site of the FLT3 receptor, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways like STAT5, which are crucial for the proliferation and survival of leukemic cells.

G cluster_receptor Cell Surface cluster_signaling Intracellular Signaling cluster_quizartinib A FLT3-ITD Receptor (Constitutively Active) B Autophosphorylation A->B Drives C STAT5 Pathway B->C Activates D Leukemic Cell Proliferation & Survival C->D Promotes Q Quizartinib Q->B Inhibits

Caption: Quizartinib inhibits the constitutively active FLT3-ITD signaling pathway in AML cells.

Conclusion and Future Perspectives

From its humble beginnings in the 19th-century laboratory of A.W. Hofmann, the benzothiazole scaffold has embarked on an extraordinary journey. Its inherent structural features and synthetic accessibility have allowed chemists to craft a vast library of derivatives with a remarkable diversity of biological functions. The successful translation of several benzothiazole-based compounds into FDA-approved drugs for a range of challenging diseases underscores the enduring value of this privileged structure in medicinal chemistry.

The ongoing research into the structure-activity relationships of novel benzothiazole derivatives continues to unveil new therapeutic opportunities. As our understanding of disease biology deepens, so too will our ability to design and synthesize next-generation benzothiazole-based therapeutics with enhanced potency, selectivity, and safety profiles. The story of the benzothiazole scaffold is far from over; it remains a vibrant and fertile ground for innovation in the quest for new medicines to address unmet medical needs.

References

The Multifaceted Therapeutic Potential of Substituted Benzothiazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3][4] This technical guide provides an in-depth exploration of the therapeutic potential of substituted benzothiazoles for researchers, scientists, and drug development professionals. We will delve into the core biological activities, elucidate the underlying mechanisms of action, present critical structure-activity relationships (SAR), and detail pertinent experimental methodologies. This guide is designed to be a comprehensive resource, fostering a deeper understanding of this versatile scaffold and accelerating the development of novel benzothiazole-based therapeutics.

Introduction: The Benzothiazole Core - A Gateway to Diverse Bioactivity

Benzothiazole is a bicyclic compound composed of a benzene ring fused to a thiazole ring.[1][3] This unique structural arrangement imparts a specific electronic and conformational profile, making it an ideal framework for interacting with a wide array of biological targets. The versatility of the benzothiazole nucleus lies in the ease with which substitutions can be made at various positions, particularly at the C-2 and C-6 positions, allowing for the fine-tuning of its pharmacological properties.[3] This adaptability has led to the development of numerous benzothiazole derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anticonvulsant, antidiabetic, and neuroprotective agents.[1][3][4][5] Several marketed drugs, such as the amyotrophic lateral sclerosis (ALS) treatment Riluzole, contain the benzothiazole core, underscoring its clinical significance.[6][7][8]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted benzothiazoles have demonstrated significant promise as anticancer agents, exhibiting antiproliferative effects against a range of cancer cell lines, including pancreatic, breast, lung, and colon cancers.[6][9][10][11] The anticancer activity of these compounds is often multifaceted, targeting several key pathways involved in tumor growth and survival.

Mechanism of Action: A Multi-pronged Attack

The anticancer efficacy of benzothiazole derivatives stems from their ability to induce apoptosis, inhibit crucial signaling pathways, and interfere with DNA integrity.

  • Induction of Apoptosis: Many benzothiazole compounds trigger programmed cell death in cancer cells.[9] This is often achieved by modulating the expression of key apoptotic proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-xL.[12]

  • Signaling Pathway Inhibition: Substituted benzothiazoles have been shown to downregulate critical signaling pathways that are often hyperactivated in cancer.[12] These include:

    • EGFR Pathway: Inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[12]

    • JAK/STAT Pathway: Downregulation of the Janus kinase/signal transducer and activator of transcription pathway.[12]

    • PI3K/Akt/mTOR Pathway: Suppression of the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin pathway, which is crucial for cell growth and proliferation.[12]

    • ERK/MAPK Pathway: Modulation of the extracellular signal-regulated kinase/mitogen-activated protein kinase pathway.[12]

  • DNA Interaction: Some benzothiazole derivatives, particularly their platinum (II) complexes, can bind to the minor groove of DNA, altering its helical structure and ultimately leading to cell death.[13]

Visualizing the Anticancer Mechanism

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Benzothiazole Substituted Benzothiazole EGFR EGFR Benzothiazole->EGFR Inhibition PI3K_AKT_mTOR PI3K/Akt/mTOR Pathway Benzothiazole->PI3K_AKT_mTOR Inhibition JAK_STAT JAK/STAT Pathway Benzothiazole->JAK_STAT Inhibition ERK_MAPK ERK/MAPK Pathway Benzothiazole->ERK_MAPK Inhibition ROS ↑ ROS Benzothiazole->ROS DNA DNA Benzothiazole->DNA Binding Apoptosis ↑ Apoptosis PI3K_AKT_mTOR->Apoptosis JAK_STAT->Apoptosis ERK_MAPK->Apoptosis ROS->Apoptosis DNA->Apoptosis

Caption: Anticancer mechanisms of substituted benzothiazoles.

Structure-Activity Relationship (SAR) Insights

The antiproliferative activity of benzothiazole derivatives is highly dependent on the nature and position of the substituents.

Position of SubstitutionSubstituent TypeImpact on Anticancer ActivityReference
2-position Phenyl and substituted phenyl groupsGenerally enhances anticancer activity.[5]
2-position Phenylacetamide derivativesShowed marked viability reduction in pancreatic and paraganglioma cancer cells.[6]
2-position Indole based hydrazine carboxamidePotent antitumor activity against colon cancer cells.[10][11][10],[11]
6-position Halogen groupsCan increase antitumor activity.[5]
Various Benzamide derivativesExhibited good anti-tumor potential in vitro.[10][10]
Various Pyrimidine containing derivativesExcellent anticancer activity against lung, breast, and renal cancer cell lines.[10][11][10],[11]
Experimental Protocol: In Vitro Anticancer Activity Assessment

A standard protocol to evaluate the in vitro anticancer effects of novel benzothiazole derivatives involves the following steps:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, PANC-1 for pancreatic cancer) and a normal cell line (e.g., MCF-10A) in appropriate culture media and conditions.

  • Cytotoxicity Assay (MTT Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the synthesized benzothiazole compounds for a specified duration (e.g., 24, 48 hours). Use a vehicle control and a positive control (e.g., Doxorubicin).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader to determine cell viability. Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

  • Apoptosis Assay (Annexin V/PI Staining):

    • Treat cells with the test compounds at their IC50 concentrations.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Western Blot Analysis:

    • Treat cells with the compounds and lyse them to extract proteins.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., EGFR, Bax, Bcl-xL, key proteins in the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways) and a loading control (e.g., β-actin).

    • Incubate with secondary antibodies and visualize the protein bands to determine changes in protein expression levels.[12]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The benzothiazole scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives exhibiting potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[14][15][16][17]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial effects of substituted benzothiazoles are attributed to their ability to interfere with essential microbial processes:

  • Enzyme Inhibition: A key mechanism is the inhibition of microbial enzymes. For instance, some benzothiazole derivatives act as inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.[17] Others inhibit fungal CYP51 (lanosterol 14α-demethylase), an enzyme involved in ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[14]

  • DNA Gyrase Inhibition: Certain benzothiazole-N-acetyl-glucosamine conjugates have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[17]

Visualizing the Antimicrobial Workflow

antimicrobial_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesize Substituted Benzothiazoles Characterization Spectroscopic Characterization Synthesis->Characterization MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Characterization->MIC_Determination MBC_MFC_Determination Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC_Determination->MBC_MFC_Determination Enzyme_Assay Enzyme Inhibition Assays (e.g., DHPS, CYP51) MBC_MFC_Determination->Enzyme_Assay Docking Molecular Docking Studies Enzyme_Assay->Docking

Caption: Experimental workflow for antimicrobial benzothiazoles.

Structure-Activity Relationship (SAR) Highlights

The antimicrobial potency of benzothiazole derivatives is significantly influenced by the nature of their substituents.

Position of SubstitutionSubstituent TypeImpact on Antimicrobial ActivityReference
2-position Dialkyne substituted 2-aminobenzothiazole reacted with aryl azidesPotent antibacterial and antifungal activity.[15]
2-position Thiazolidinone moietyPotent activity against E. coli and C. albicans.[16]
6-position 4-chloro, 4-methoxy, and 6-nitro groups on benzothiazole-N-acetyl-glucosamine conjugatesEnhanced antibacterial activity.[17]
Various Sulfonamide analoguesPotent antibacterial activity, particularly against P. aeruginosa, S. aureus, and E. coli.[17]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of novel antimicrobial compounds.

  • Preparation of Inoculum: Grow the microbial strains (bacterial or fungal) in a suitable broth medium to a standardized concentration (e.g., using a McFarland standard).

  • Serial Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microbe and broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticonvulsant Activity: Modulating Neuronal Excitability

Benzothiazole derivatives have emerged as a promising class of compounds for the development of new antiepileptic drugs.[18][19] Epilepsy is a neurological disorder characterized by excessive neuronal excitability.[18] Many existing antiepileptic drugs have limitations, including inadequate efficacy for some patients and undesirable side effects, driving the search for safer and more effective alternatives.[18][19]

Rationale for Benzothiazole Scaffolds in Anticonvulsant Drug Design

The benzothiazole nucleus is considered a key pharmacophore for anticonvulsant activity.[18] The well-known antiepileptic drug Riluzole, which has a benzothiazole core, exhibits a spectrum of anticonvulsant activity similar to phenytoin.[20] This has spurred the synthesis and evaluation of numerous novel benzothiazole derivatives with the aim of discovering more potent and less toxic anticonvulsant agents.[20]

Structure-Activity Relationship (SAR) in Anticonvulsant Benzothiazoles

The anticonvulsant activity of benzothiazole derivatives is highly sensitive to the nature and position of substituents.

Position of SubstitutionSubstituent TypeImpact on Anticonvulsant ActivityReference
2-position N-(substituted benzothiazol-2-yl)amidesShowed anticonvulsant and neuroprotective effects.[21]
6-position 6-((3-fluorobenzyl)oxy) and 6-((4-fluorobenzyl)oxy) groupsResulted in the most potent compounds in a series of mercapto-triazole derivatives.[21]
6-position Dimethylamino group in 3-(6-substituted-benzothiazol-2-yl)-6-phenyl-[1, 3]-oxazinane-2-thionesFound to be the most potent in the series.[22][22]
Various Sulfonamide groupCompounds possess essential pharmacophoric features for an ideal anticonvulsant agent.[20]
Experimental Protocol: In Vivo Anticonvulsant Screening

The initial screening of potential anticonvulsant compounds is typically performed using rodent models.

  • Animal Model: Use adult mice or rats.

  • Compound Administration: Administer the test compounds intraperitoneally (i.p.) at various doses.

  • Maximal Electroshock (MES) Test:

    • This test identifies compounds effective against generalized tonic-clonic seizures.

    • At a predetermined time after compound administration, deliver an electrical stimulus through corneal or auricular electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

  • Subcutaneous Pentylenetetrazole (scPTZ) Test:

    • This test identifies compounds that can prevent clonic seizures.

    • Administer a convulsive dose of pentylenetetrazole subcutaneously.

    • Observe the animals for the onset of clonic seizures for a specified period. Protection is defined as the failure to observe a clonic seizure.

  • Neurotoxicity Assessment (Rotarod Test):

    • Assess the motor coordination and potential neurological deficits induced by the test compounds.

    • Place the animals on a rotating rod and measure the time they are able to maintain their balance. A shorter time on the rod compared to vehicle-treated animals indicates neurotoxicity.

  • Data Analysis: Determine the median effective dose (ED50) for anticonvulsant activity and the median toxic dose (TD50) for neurotoxicity. Calculate the Protective Index (PI = TD50/ED50), where a higher PI indicates a better safety profile.[22]

Other Promising Biological Activities

Beyond the major areas discussed, substituted benzothiazoles have shown potential in several other therapeutic domains.

Antidiabetic Activity

Several benzothiazole derivatives have demonstrated significant blood glucose-lowering activity in animal models of diabetes.[23][24] The proposed mechanisms include the inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, and the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[25][26] Some derivatives have also been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome.[26]

Neuroprotective Effects

The benzothiazole scaffold is a promising starting point for the development of agents to treat neurodegenerative diseases like Alzheimer's and ALS.[7][8] Riluzole, an approved drug for ALS, is a benzothiazole derivative.[8] Novel benzothiazole compounds have been synthesized and shown to have neuroprotective effects by modulating catalase activity and protecting neuronal cells from oxidative stress.[27] In the context of Alzheimer's disease, benzothiazole derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes involved in the pathology of the disease.[28] Some compounds also show potential in inhibiting the aggregation of amyloid-beta plaques.[28]

Future Perspectives and Conclusion

The diverse and potent biological activities of substituted benzothiazoles firmly establish this scaffold as a cornerstone of modern medicinal chemistry. The ability to readily modify the core structure allows for the generation of vast chemical libraries and the optimization of activity against a multitude of biological targets. Future research should focus on leveraging computational tools for rational drug design, exploring novel synthetic methodologies to access more complex derivatives, and conducting in-depth mechanistic studies to fully elucidate the modes of action of these versatile compounds. The continued exploration of the chemical space around the benzothiazole nucleus holds immense promise for the discovery of next-generation therapeutics to address a wide range of unmet medical needs.

References

A Technical Guide to the Role of Chloro and Carboxylate Groups in Benzothiazole Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its reactivity and biological activity are profoundly influenced by the nature and position of its substituents. This guide provides an in-depth technical analysis of how two key functional groups, the chloro and carboxylate moieties, modulate the chemical reactivity of the benzothiazole ring system. We will explore their electronic effects, influence on key synthetic transformations such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling, and the direct implications of these properties on rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these substituents for the synthesis of novel, potent, and selective therapeutic agents.

The Benzothiazole Core: An Electronic Overview

The benzothiazole nucleus is a bicyclic heteroaromatic system where a benzene ring is fused to a thiazole ring. This fusion results in a unique electronic landscape. The electron-rich benzene ring and the relatively electron-deficient thiazole ring, containing both a nitrogen and a sulfur atom, create a system with distinct regions of reactivity. The nitrogen atom, in particular, imparts an electron-withdrawing character to the 2-position of the ring, making it susceptible to nucleophilic attack, a feature that is central to many synthetic strategies.[3] Understanding this inherent electronic bias is critical before considering the impact of additional substituents.

The Chloro Group: A Halogen's Dual Influence

The chloro group is a common substituent in drug candidates due to its ability to modulate lipophilicity, block metabolic pathways, and influence binding interactions. From a chemical reactivity standpoint, its effects are primarily governed by a balance of two opposing electronic forces.

Electronic Profile: Inductive vs. Resonance Effects
  • Inductive Effect (-I): As a halogen, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring through the sigma bond, decreasing the overall electron density of the ring system.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system, a weak electron-donating resonance effect.

For chlorine, the inductive effect (-I) significantly outweighs the resonance effect (+R). The net result is that a chloro substituent acts as an electron-withdrawing group (EWG) and a deactivator for electrophilic aromatic substitution. However, it paradoxically acts as an ortho-, para- director for such reactions due to resonance stabilization of the cationic intermediate at these positions.

More importantly for benzothiazole chemistry, this strong electron withdrawal is key to activating the ring for nucleophilic aromatic substitution (SNAr).[4][5]

Activating the Ring for Nucleophilic Aromatic Substitution (SNAr)

The presence of a chloro group, particularly at the 2-position which is already activated by the thiazole nitrogen, renders the benzothiazole ring highly susceptible to SNAr reactions. The electron-withdrawing nature of both the nitrogen and the chlorine atom polarizes the C2-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.[5][6] This stabilization is the causal factor behind the enhanced reactivity.

SNAr_Mechanism

Role in Metal-Catalyzed Cross-Coupling

The C-Cl bond on a benzothiazole ring serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings.[7][8][9] The electron-deficient nature of the benzothiazole ring facilitates the initial oxidative addition step, which is often rate-limiting in these catalytic cycles. This allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of 2-substituted benzothiazoles.[10]

Experimental Protocol: SNAr of 2-Chlorobenzothiazole with Morpholine

This protocol describes a self-validating system for a typical SNAr reaction, a cornerstone transformation for this scaffold.

Objective: To synthesize 4-(1,3-benzothiazol-2-yl)morpholine.

Materials:

  • 2-Chlorobenzothiazole (1.0 eq, 1.69 g, 10 mmol)

  • Morpholine (2.0 eq, 1.74 g, 20 mmol)

  • Potassium Carbonate (K₂CO₃) (1.5 eq, 2.07 g, 15 mmol)

  • N,N-Dimethylformamide (DMF) (20 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chlorobenzothiazole, DMF, and morpholine.

  • Add potassium carbonate to the mixture. The base is crucial to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:EtOAc). The disappearance of the 2-chlorobenzothiazole spot indicates reaction completion.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of cold water. This will precipitate the product and dissolve the inorganic salts.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity against reference data.

The Carboxylate Group: A Versatile Modulator

The carboxylate group (-COOH or -COO⁻) is a powerful electron-withdrawing group and a key pharmacophore in many drugs. Its presence on the benzothiazole ring introduces significant changes in both reactivity and physicochemical properties.

Electronic and Physicochemical Impact

As a strong electron-withdrawing group, the carboxylate moiety deactivates the benzothiazole ring towards electrophilic substitution. Its primary synthetic utility often comes from its ability to be converted into other functional groups (e.g., esters, amides) or to direct ortho-metalation reactions.

Crucially, the carboxylate group dramatically influences the physicochemical properties of the parent molecule:

  • Acidity/pKa: It imparts acidic properties to the molecule.

  • Solubility: It significantly increases aqueous solubility, especially in its deprotonated (carboxylate) form, which is a vital parameter for drug formulation and bioavailability.

  • Chelation: The carboxylate group can act as a ligand, chelating metal ions. This property can be exploited in the design of metal-binding inhibitors or catalysts.

Synthesis of Benzothiazole Carboxylic Acids

A common and direct method for synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with carboxylic acids.[11][12] This reaction typically requires a dehydrating agent or high temperatures to drive the cyclization.[13] Modern methods often employ microwave irradiation or novel coupling reagents to achieve this transformation under milder conditions.[14]

Synthesis_Workflow

Synergistic Effects and Drug Development Implications

The true power of these substituents is often realized when they are used in combination. A chloro-substituted benzothiazole carboxylic acid represents a scaffold with multiple points for diversification and property modulation.

PropertyChloro Group InfluenceCarboxylate Group InfluenceCombined Effect Example
Lipophilicity (LogP) IncreasesDecreases significantlyFine-tuning of LogP for optimal cell permeability and ADME properties.
Reactivity Handle SNAr, Cross-CouplingAmide/Ester FormationOrthogonal handles for sequential, site-selective modifications.
Metabolic Stability Can block sites of metabolismGenerally metabolically stableIncreased drug half-life.
Target Binding Halogen bonding, hydrophobic interactionsH-bonding, salt bridgesEnhanced binding affinity and selectivity through multiple interaction points.[15]

Table 1: Comparative Influence of Chloro and Carboxylate Groups on Benzothiazole Properties.

Rational Design in Drug Discovery

In a drug discovery campaign, these groups are not introduced randomly. Their inclusion is a deliberate, strategic choice.

  • Chloro Group: Often introduced to fill a hydrophobic pocket in an enzyme's active site or to block a position susceptible to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[16]

  • Carboxylate Group: Frequently incorporated to engage with a positively charged residue (like arginine or lysine) in a binding site, forming a strong, specificity-conferring salt bridge. It also serves as the primary water-solubilizing group for many intravenous drugs.

The benzothiazole core serves as a rigid, bio-isosterically relevant scaffold that correctly orients these functional groups in three-dimensional space for optimal interaction with a biological target.[17]

Drug_Design_Logic

Conclusion

The chloro and carboxylate groups are not mere decorations on the benzothiazole ring; they are powerful tools for modulating its fundamental chemical reactivity and physicochemical properties. The electron-withdrawing nature of the chloro group activates the scaffold for key bond-forming reactions like SNAr and cross-coupling, providing synthetic chemists with robust pathways for diversification. The carboxylate group offers a handle for derivatization and exerts profound control over solubility and target interactions. For the medicinal chemist, the judicious combination of these substituents on the benzothiazole core provides a validated strategy for enhancing metabolic stability, tuning lipophilicity, and establishing specific, high-affinity interactions with biological targets, ultimately accelerating the journey from a chemical scaffold to a life-saving therapeutic.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The described synthetic strategy is designed for reproducibility and scalability, emphasizing safety, mechanistic understanding, and validation at each stage. We present a robust two-step sequence commencing from the logical precursor, Methyl 4-amino-3-mercaptobenzoate, involving a cyclization to form the benzothiazolinone intermediate, followed by a high-yielding chlorination. This guide is intended for researchers and professionals in organic synthesis and drug development, offering detailed protocols, causal explanations for procedural choices, and characterization data.

Introduction and Synthetic Strategy

This compound is a valuable synthetic intermediate. The 2-chloro substituent serves as an excellent leaving group, enabling nucleophilic aromatic substitution reactions to introduce a wide variety of functional groups. The benzothiazole core is a prominent scaffold in many pharmacologically active compounds.

While the prompt specifies 2-aminothiophenol as the starting material, a direct and efficient synthesis of the target molecule necessitates a precursor already containing the C5-carboxylate functionality. Attempting to introduce the carboxylate group onto the benzothiazole ring post-cyclization would be synthetically inefficient and likely result in low yields and isomeric mixtures.

Therefore, our authoritative strategy begins with Methyl 4-amino-3-mercaptobenzoate . This precursor contains the requisite functional groups in the correct orientation for a clean and high-yielding intramolecular cyclization. The overall synthetic pathway is depicted below.

SynthesisWorkflow SM Methyl 4-amino-3-mercaptobenzoate (Starting Material) reagent1 1,1'-Carbonyldiimidazole (CDI) THF, Reflux SM->reagent1 INT Methyl 2-hydroxy-1,3-benzothiazole-5-carboxylate (Intermediate) reagent2 Phosphorus Oxychloride (POCl₃) Pyridine, Reflux INT->reagent2 PROD This compound (Final Product) reagent1->INT reagent2->PROD

Figure 1. Overall synthetic workflow from the key precursor to the final product.

Experimental Protocols

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile or neoprene).

  • Ventilation: All steps must be performed in a certified chemical fume hood due to the use of volatile, corrosive, and toxic reagents.

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water. Handle with extreme caution. 2-aminothiophenol derivatives can be malodorous and toxic.

Protocol 1: Synthesis of Methyl 2-hydroxy-1,3-benzothiazole-5-carboxylate (Intermediate)

Mechanistic Rationale: This step involves the cyclization of the bifunctional Methyl 4-amino-3-mercaptobenzoate. 1,1'-Carbonyldiimidazole (CDI) is an excellent choice as a phosgene equivalent. It reacts with the amino and thiol groups to form a cyclic thiocarbamate, which rapidly rearranges to the thermodynamically stable benzothiazolinone (the 2-hydroxy tautomer). CDI is safer and easier to handle than phosgene gas or triphosgene.

Materials:

  • Methyl 4-amino-3-mercaptobenzoate

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add Methyl 4-amino-3-mercaptobenzoate (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 10 mL per gram of starting material) and stir until the solid is fully dissolved.

  • Reagent Addition: Add CDI (1.1 eq) to the solution portion-wise over 10 minutes at room temperature. The reaction is typically exothermic.

  • Reaction: Heat the mixture to reflux (approx. 66°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature. Slowly add 1 M HCl to quench the excess CDI and neutralize the imidazole byproduct.

  • Extraction: Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from ethanol or methanol to yield the product as a white or off-white solid.

Protocol 2: Synthesis of this compound (Final Product)

Mechanistic Rationale: The conversion of the 2-hydroxybenzothiazole (a cyclic amide tautomer) to the 2-chloro derivative is a classic chlorination reaction. Phosphorus oxychloride (POCl₃) is a highly effective reagent for this transformation.[1][2][3] The reaction proceeds via the formation of a phosphate ester intermediate on the oxygen atom, which is then displaced by a chloride ion in an SₙAr-type mechanism, with the departure of the phosphate group driving the reaction. A base like pyridine can be used to scavenge the HCl byproduct.[2]

Materials:

  • Methyl 2-hydroxy-1,3-benzothiazole-5-carboxylate

  • Phosphorus Oxychloride (POCl₃)

  • Pyridine (optional, catalytic)

  • Dichloromethane (DCM)

  • Ice-cold water or saturated NaHCO₃ solution

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser in a fume hood, place the Methyl 2-hydroxy-1,3-benzothiazole-5-carboxylate (1.0 eq).

  • Reagent Addition: Add an excess of POCl₃ (5-10 eq, serving as both reagent and solvent). Add a catalytic amount of pyridine (0.1 eq), if desired.

  • Reaction: Heat the mixture to reflux (approx. 105°C) and maintain for 3-6 hours. The solid will gradually dissolve as the reaction proceeds. Monitor the reaction by TLC.

  • POCl₃ Removal: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a base trap).

  • Work-up (Critical Step): This step is highly exothermic and must be performed with extreme caution. Slowly and carefully pour the cooled, viscous reaction residue onto a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Alternatively, dilute the residue with DCM and add it dropwise to the ice/bicarbonate slurry.[1]

  • Extraction: Once the quenching is complete and the effervescence has ceased, transfer the mixture to a separatory funnel. Extract the product with dichloromethane or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the solution over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product as a crystalline solid.

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthesis. Yields are representative and may vary based on scale and experimental conditions.

ParameterStep 1: CyclizationStep 2: Chlorination
Starting Material Methyl 4-amino-3-mercaptobenzoateMethyl 2-hydroxy-1,3-benzothiazole-5-carboxylate
Key Reagent(s) 1,1'-Carbonyldiimidazole (CDI)Phosphorus Oxychloride (POCl₃)
Molar Ratio (SM:Reagent) 1 : 1.11 : 5-10
Solvent Anhydrous THFPOCl₃ (reagent as solvent)
Temperature Reflux (~66°C)Reflux (~105°C)
Reaction Time 2 - 4 hours3 - 6 hours
Typical Yield 85 - 95%75 - 90%
Product Appearance White to off-white solidWhite to pale yellow crystalline solid

Product Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the aromatic proton signals and the methyl ester singlet.

  • ¹³C NMR: To confirm the number of unique carbon atoms, including the carbonyl carbon and carbons of the heterocyclic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.

  • Melting Point: To assess the purity of the final crystalline product.

References

Application Note & Protocols: Strategic Functionalization of the Benzothiazole Core via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Reaction of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Benzothiazole Scaffold

Benzothiazoles, heterocyclic compounds formed by the fusion of a benzene and a thiazole ring, are cornerstones in medicinal chemistry and materials science.[1][2] Their derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4] The reactivity of the benzothiazole core, particularly at the C2 position, allows for the synthesis of diverse compound libraries, making it a "privileged scaffold" in drug discovery.[2][5]

This guide provides a detailed technical overview and actionable protocols for the reaction of a key intermediate, This compound , with various nucleophiles. The focus is on the strategic considerations behind experimental design, providing researchers with the tools to efficiently generate novel 2-substituted benzothiazole derivatives.

Principles of Reactivity: The SNAr Mechanism on the Benzothiazole Core

The reaction of 2-chlorobenzothiazoles with nucleophiles proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6][7] The C2 position of the benzothiazole ring is highly electrophilic and susceptible to nucleophilic attack for two primary reasons:

  • Inductive and Mesomeric Effects: The nitrogen atom in the thiazole ring is highly electronegative, withdrawing electron density from the C2 carbon and making it an excellent electrophilic site.

  • Stabilization of the Intermediate: The attack of a nucleophile at C2 forms a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is effectively delocalized onto the electronegative nitrogen atom, lowering the activation energy of the reaction.[7]

The chlorine atom at the C2 position is an excellent leaving group, and its departure re-establishes the aromaticity of the bicyclic system. The presence of the electron-withdrawing methyl carboxylate group at the 5-position further enhances the electrophilicity of the ring system, though its effect is more pronounced on the benzene ring, the primary activation for the C2 position comes from the thiazole ring itself.

Caption: General Mechanism for SNAr on the 2-Chlorobenzothiazole Core.

Protocols for Nucleophilic Substitution Reactions

The following protocols are based on established methodologies for SNAr reactions on 2-chlorobenzothiazole scaffolds and are adapted for this compound.[6][8]

Safety Precaution: this compound is classified as an irritant and is harmful if swallowed.[9] Always handle this compound in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Reaction with Amine Nucleophiles: Synthesis of 2-Aminobenzothiazoles

The synthesis of 2-aminobenzothiazoles is a crucial transformation, as this moiety is present in numerous biologically active compounds.[8] These reactions typically proceed under mild conditions, often with a non-nucleophilic base to scavenge the HCl byproduct.

Detailed Protocol: Synthesis of Methyl 2-(phenylamino)-1,3-benzothiazole-5-carboxylate

  • Reagent Preparation:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq, e.g., 227 mg, 1.0 mmol).

    • Add a suitable solvent such as N,N-Dimethylformamide (DMF) or ethanol (10 mL).

    • Add aniline (1.1 eq, 102 mg, 1.1 mmol).

    • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq, 152 mg, 1.5 mmol).

  • Reaction Execution:

    • Stir the mixture at room temperature for 30 minutes to ensure dissolution.

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (50 mL) with stirring. A precipitate should form.

    • Collect the solid product by vacuum filtration and wash with cold water.

    • Dry the crude product under vacuum.

    • If necessary, purify the product by recrystallization from ethanol or by column chromatography on silica gel.

Workflow_Amination A 1. Add Reactants & Solvent (2-Cl-BTZ, Amine, Base, DMF) B 2. Heat Reaction (80-100 °C, 4-8h) A->B C 3. Monitor by TLC B->C C->B Reaction Incomplete D 4. Quench (Pour into ice water) C->D Reaction Complete E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Purify (Recrystallization or Chromatography) E->F G 7. Characterize (NMR, MS) F->G

Caption: Experimental Workflow for the Amination of 2-Chlorobenzothiazole.

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Time (h)
AnilineTEADMF904-6
BenzylamineK₂CO₃Acetonitrile806-8
MorpholineDIPEAEthanolReflux4-6
PiperidineK₂CO₃DMF803-5
Reaction with Thiol Nucleophiles: Synthesis of 2-(Alkyl/Arylthio)benzothiazoles

Thiols are highly potent nucleophiles, especially in their deprotonated thiolate form.[10][11] These reactions are often rapid and high-yielding. A base is required to deprotonate the thiol, significantly increasing its nucleophilicity.

Detailed Protocol: Synthesis of Methyl 2-(phenylthio)-1,3-benzothiazole-5-carboxylate

  • Reagent Preparation:

    • In a 50 mL round-bottom flask, dissolve thiophenol (1.1 eq, 121 mg, 1.1 mmol) in a polar aprotic solvent like DMF or acetonitrile (10 mL).

    • Add a base such as potassium carbonate (K₂CO₃) (1.5 eq, 207 mg, 1.5 mmol) or triethylamine (1.5 eq).

    • Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the thiolate anion.

  • Reaction Execution:

    • Add a solution of this compound (1.0 eq, 227 mg, 1.0 mmol) in the same solvent (5 mL) dropwise to the thiolate mixture.

    • Stir the reaction at room temperature. The reaction is often complete within 1-3 hours. Gentle heating (50-60 °C) can be applied to accelerate the reaction if needed.

    • Monitor progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, filter off any inorganic salts if K₂CO₃ was used.

    • Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

    • Purify by recrystallization (e.g., from ethanol/water) or column chromatography as needed.

Reaction with Alcohol Nucleophiles: Synthesis of 2-Alkoxybenzothiazoles

Alcohols are weaker nucleophiles than amines or thiols, and their reaction typically requires the formation of the more reactive alkoxide anion using a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe).[6][12]

Detailed Protocol: Synthesis of Methyl 2-methoxy-1,3-benzothiazole-5-carboxylate

  • Reagent Preparation:

    • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous methanol (15 mL).

    • Carefully add sodium metal (1.1 eq, 25 mg, 1.1 mmol) in small portions to generate sodium methoxide in situ. Alternatively, use a commercial solution of sodium methoxide in methanol.

    • Stir until all the sodium has dissolved.

  • Reaction Execution:

    • Add this compound (1.0 eq, 227 mg, 1.0 mmol) to the sodium methoxide solution.

    • Heat the mixture to reflux (approx. 65 °C).

    • Monitor the reaction by TLC. The reaction may require 6-12 hours to reach completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess base by adding a few drops of acetic acid.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water (30 mL) and ethyl acetate (30 mL).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the resulting crude product by column chromatography on silica gel.

Product Characterization

Confirmation of the desired 2-substituted product structure is achieved through standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the disappearance of the starting material peaks and the appearance of new signals corresponding to the introduced nucleophile (e.g., aromatic protons for aniline, alkyl protons for an aliphatic amine or alcohol).

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the expected product.

  • Infrared (IR) Spectroscopy: Observe characteristic peaks for functional groups, such as the C=O stretch of the ester (around 1720 cm⁻¹) and C=N stretch of the thiazole ring.

References

Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide focuses on a specific, yet highly relevant, application: the coupling of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate with various arylboronic acids.

Benzothiazole scaffolds are privileged structures in medicinal chemistry and materials science, appearing in compounds with anticancer, antimicrobial, and fluorescent properties.[3][4] The target substrate, an electron-deficient heteroaryl chloride, presents a common challenge in cross-coupling. Aryl chlorides are often less reactive than their bromide or iodide counterparts, necessitating carefully optimized catalyst systems to achieve high yields.[5][6] This document provides a detailed protocol grounded in mechanistic principles, offering researchers a robust starting point for synthesizing novel 2,5-disubstituted benzothiazole derivatives.

Mechanistic Rationale and Component Selection

A successful Suzuki-Miyaura coupling hinges on the synergy between the palladium catalyst, ligand, base, and solvent. Understanding the role of each component is critical for troubleshooting and optimization. The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][7][8]

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_halide R¹-Pd(II)Lₙ-X Pd0->PdII_halide OxAdd->PdII_halide Transmetalation Transmetalation PdII_biaryl R¹-Pd(II)Lₙ-R² PdII_halide->PdII_biaryl Transmetalation->PdII_biaryl PdII_biaryl->Pd0 RedElim Reductive Elimination Product R¹-R² PdII_biaryl->Product RedElim->Pd0 ArylHalide R¹-X ArylHalide->PdII_halide BoronicAcid R²-B(OR)₂ BoronicAcid->PdII_biaryl Base Base Base->PdII_biaryl Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purify Purification & Analysis prep1 Weigh solid reagents into a dry Schlenk tube prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 react1 Add degassed solvents via syringe prep2->react1 react2 Heat to specified temperature (e.g., 100-110 °C) react1->react2 react3 Monitor reaction progress by TLC or LC-MS react2->react3 work1 Cool to room temperature and quench with water react3->work1 work2 Extract with ethyl acetate (3x) work1->work2 work3 Wash combined organic layers with brine work2->work3 work4 Dry over MgSO₄, filter, and concentrate work3->work4 purify1 Purify crude product via flash column chromatography work4->purify1 purify2 Characterize pure product (NMR, MS) purify1->purify2

References

Application Note: Methyl 2-Chloro-1,3-benzothiazole-5-carboxylate as a Versatile Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a privileged heterocyclic motif in medicinal chemistry and materials science.[1] Its rigid, planar structure and unique electronic properties allow it to interact with a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Methyl 2-chloro-1,3-benzothiazole-5-carboxylate emerges as a particularly valuable building block due to its trifunctional nature. It possesses three distinct reactive sites amenable to orthogonal chemical modifications:

  • C2-Chloride: An electrophilic center highly activated for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • C5-Methyl Ester: A versatile handle for hydrolysis to the corresponding carboxylic acid or conversion into amides.[4]

  • Benzene Ring: Available for electrophilic aromatic substitution, although this is less commonly exploited in the presence of the other reactive sites.

This trifurcation of reactivity allows for the systematic construction of complex molecular architectures, making it an ideal starting material for generating libraries of novel compounds for drug discovery and materials development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆ClNO₂S[5]
Molecular Weight 227.67 g/mol [5]
CAS Number 90225-03-9[5]
Appearance Off-white to light yellow solid---
Solubility Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃---

Core Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered on the exceptional reactivity of the C2-chloro substituent. The electron-withdrawing nature of the endocyclic nitrogen atom and the fused aromatic ring system significantly polarizes the C2-Cl bond, rendering the carbon atom highly susceptible to attack by a wide range of nucleophiles and compatible with various cross-coupling methodologies.[6]

dot graph "Structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5, maxwidth=760]; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [arrowhead=none, color="#5F6368"];

}

Figure 1. Key reactive sites on the title compound.

Application 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The displacement of the C2-chloride is a robust and high-yielding transformation. This reaction proceeds readily with a variety of nucleophiles, including amines, thiols, and alkoxides, typically under basic conditions to neutralize the HCl byproduct. The reaction's efficiency is driven by the stabilization of the negatively charged Meisenheimer intermediate by the heterocyclic ring.[6]

dot graph "SNAr_Reaction" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, maxwidth=760]; node [shape=plaintext, fontsize=12, fontname="Helvetica", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];

}

Figure 2. General workflow for SₙAr at the C2 position.
Protocol 1.1: Synthesis of Methyl 2-(butylamino)-1,3-benzothiazole-5-carboxylate

This protocol details the reaction with a primary amine, a common transformation for building pharmacophores.

Materials:

  • This compound (1.0 eq, 227.7 mg, 1.0 mmol)

  • n-Butylamine (1.2 eq, 87.8 mg, 1.2 mmol, 0.12 mL)

  • Triethylamine (Et₃N) (1.5 eq, 151.8 mg, 1.5 mmol, 0.21 mL)

  • Ethanol (EtOH), anhydrous (5 mL)

  • Round-bottom flask (25 mL), magnetic stirrer, reflux condenser

Procedure:

  • To a 25 mL round-bottom flask, add this compound (227.7 mg, 1.0 mmol).

  • Add anhydrous ethanol (5 mL) and stir to dissolve.

  • Add n-butylamine (0.12 mL, 1.2 mmol) followed by triethylamine (0.21 mL, 1.5 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C).

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.

Scientist's Note: Triethylamine acts as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophile (n-butylamine). While primary amines readily undergo single substitution, reactions with ammonia can sometimes lead to mixtures of primary, secondary, and tertiary amine products if not carefully controlled.[7]

Application 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds.[8] The C2-chloro position of the benzothiazole serves as an excellent electrophilic partner for coupling with various aryl- and heteroarylboronic acids. This reaction is invaluable for synthesizing bi-aryl compounds, which are prevalent in advanced materials and complex drug molecules.[3][9]

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[10][11]

Suzuki_Cycle

Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 2.1: Synthesis of Methyl 2-(4-methoxyphenyl)-1,3-benzothiazole-5-carboxylate

Materials:

  • This compound (1.0 eq, 227.7 mg, 1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 eq, 182.4 mg, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 eq, 6.7 mg, 0.03 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.06 eq, 24.6 mg, 0.06 mmol)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 eq, 424.6 mg, 2.0 mmol)

  • Toluene (8 mL) and Water (2 mL)

  • Schlenk flask or sealed reaction vial, magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (227.7 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182.4 mg, 1.2 mmol), K₃PO₄ (424.6 mg, 2.0 mmol), Pd(OAc)₂ (6.7 mg, 0.03 mmol), and SPhos (24.6 mg, 0.06 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (25 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

  • Combine the filtrates, wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to yield the desired bi-aryl product.

Scientist's Note: The choice of ligand (SPhos in this case) is critical for facilitating the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides. The base (K₃PO₄) is essential for the transmetalation step. Degassing the solvents is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Application 3: Modification of the C5-Carboxylate Ester

The methyl ester at the C5 position provides a secondary site for diversification, allowing for modulation of properties like solubility, polarity, and biological target engagement. The two most common transformations are hydrolysis to the carboxylic acid and direct conversion to an amide.

dot graph "Ester_Mods" { graph [layout=dot, rankdir=LR, splines=true, overlap=false, nodesep=0.6, maxwidth=760]; node [shape=box, style="rounded,filled", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [arrowhead=vee, color="#EA4335", penwidth=1.5, fontcolor="#202124", fontsize=10];

}

Figure 4. Key synthetic routes for modifying the C5-ester.
Protocol 3.1: Saponification to the Carboxylic Acid

Hydrolysis of the methyl ester is typically achieved under basic conditions.[12]

Materials:

  • Methyl 2-substituted-1,3-benzothiazole-5-carboxylate (e.g., product from Protocol 1.1 or 2.1) (1.0 eq, 1.0 mmol)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 125.9 mg, 3.0 mmol)

  • Tetrahydrofuran (THF) (6 mL) and Water (3 mL)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the benzothiazole ester (1.0 mmol) in a mixture of THF (6 mL) and water (3 mL) in a round-bottom flask.

  • Add LiOH·H₂O (125.9 mg, 3.0 mmol) and stir the mixture at room temperature for 8-16 hours.

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the carboxylic acid.

Scientist's Note: Using a mixture of THF and water ensures the solubility of both the relatively non-polar starting material and the ionic hydroxide reagent. Acidification is required to protonate the carboxylate salt formed in situ to yield the neutral carboxylic acid product.[13]

Protocol 3.2: Direct Amidation

The carboxylic acid from Protocol 3.1 can be converted to an amide using standard peptide coupling reagents. Alternatively, for certain activated esters or with less hindered amines, direct aminolysis is possible, though it often requires heat. The coupling reagent approach is generally more reliable and proceeds under milder conditions.[14][15]

Materials:

  • 2-Substituted-1,3-benzothiazole-5-carboxylic acid (from Protocol 3.1) (1.0 eq, 1.0 mmol)

  • Benzylamine (1.1 eq, 117.9 mg, 1.1 mmol, 0.12 mL)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq, 456.3 mg, 1.2 mmol)

  • Diisopropylethylamine (DIPEA) (3.0 eq, 387.8 mg, 3.0 mmol, 0.52 mL)

  • Dimethylformamide (DMF), anhydrous (5 mL)

Procedure:

  • To a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Add HATU (456.3 mg, 1.2 mmol) and stir for 5 minutes to activate the acid.

  • Add benzylamine (0.12 mL, 1.1 mmol) followed by DIPEA (0.52 mL, 3.0 mmol).

  • Stir the reaction at room temperature for 4-12 hours.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with 5% LiCl solution (2 x 20 mL) to remove DMF, then wash with brine (1 x 20 mL).

  • Dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization to obtain the desired amide.

Conclusion

This compound is a high-value, versatile synthetic intermediate. Its distinct and orthogonally reactive functional groups enable a logical and efficient approach to the synthesis of diverse and complex molecules. The robust protocols for SNAr, Suzuki coupling, and ester modification detailed herein provide a solid foundation for researchers in drug discovery and materials science to generate novel compound libraries with significant potential for a wide range of applications.

References

Application Notes & Protocols: Strategic Derivatization of the C5-Carboxylate Group in Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Methyl 2-chloro-1,3-benzothiazole-5-carboxylate, in particular, serves as a highly versatile and valuable building block.[5] Its structure features two key reactive sites: the electrophilic C2-position, susceptible to nucleophilic substitution, and the C5-methyl ester group.

This guide focuses on the strategic derivatization of the C5-carboxylate moiety. While the methyl ester itself is relatively stable, its transformation into a diverse array of functional groups—primarily amides, but also other esters or alcohols—is critical for generating chemical libraries in structure-activity relationship (SAR) studies. The most robust and common pathway to these derivatives involves a two-step sequence: hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by coupling with a desired nucleophile. This initial hydrolysis step is paramount as it "activates" the scaffold for subsequent, more efficient transformations.

Foundational Step: Saponification to 2-chloro-1,3-benzothiazole-5-carboxylic acid

To access a wider range of derivatives, particularly amides, the chemically inert methyl ester must first be converted to the more reactive carboxylic acid. Base-catalyzed hydrolysis, or saponification, is the standard and most efficient method for this transformation.[6] Lithium hydroxide (LiOH) is often the base of choice for its high efficiency and the ease of workup.[7]

Protocol 2.1: LiOH-Mediated Hydrolysis of this compound

This protocol details the conversion of the starting methyl ester to the crucial carboxylic acid intermediate.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq.) in a 3:1 mixture of THF and MeOH.

  • Base Addition: In a separate vessel, dissolve LiOH·H₂O (2.0-3.0 eq.) in water and add this aqueous solution to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS (typically 2-6 hours).

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid product will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-chloro-1,3-benzothiazole-5-carboxylic acid as a solid, which can be used in the next step, often without further purification.

G cluster_hydrolysis Workflow: Ester Hydrolysis Start Methyl Ester in THF/MeOH Base Add aq. LiOH Solution Start->Base 1.0 eq. Stir Stir at RT (2-6 h) Monitor via TLC/LC-MS Base->Stir 2-3 eq. Evap Remove Organic Solvents Stir->Evap Acidify Cool to 0°C Acidify with 1M HCl to pH 2-3 Evap->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Wash & Dry Organic Layer Extract->Dry Isolate Concentrate to yield Carboxylic Acid Dry->Isolate

Fig 1. Hydrolysis Workflow

Core Derivatization: Amide Bond Formation

Amide bond formation is a cornerstone of drug discovery, enabling the exploration of critical hydrogen bonding interactions. The reaction between a carboxylic acid and an amine is kinetically slow and requires a "coupling reagent" to activate the carboxyl group, converting its hydroxyl into a better leaving group.[8] The choice of coupling reagent is dictated by the substrate's reactivity, steric hindrance, and sensitivity to racemization.

Protocol 3.1: EDC/HOBt Mediated Amide Coupling

This method is a widely used, cost-effective, and reliable protocol for routine amide synthesis. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate is susceptible to side reactions. The addition of 1-Hydroxybenzotriazole (HOBt) intercepts the O-acylisourea to form an HOBt-active ester, which is more stable and less prone to racemization, improving reaction efficiency and purity.[9]

Materials:

  • 2-chloro-1,3-benzothiazole-5-carboxylic acid

  • Amine (primary or secondary)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Reagent Dissolution: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and HOBt (1.2 eq.). Dissolve the mixture in anhydrous DMF or DCM.[9]

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Activation: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.[9]

  • Base Addition: Add DIPEA (2.5 eq.) dropwise. The base is crucial for neutralizing the HCl salt of EDC and maintaining a basic environment for the coupling.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 1N HCl or saturated NH₄Cl (to remove excess amine and base), saturated NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.[10]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

G cluster_edc Workflow: EDC/HOBt Amide Coupling Start Acid, Amine, HOBt in anhydrous DMF/DCM Cool Cool to 0°C Start->Cool EDC Add EDC.HCl (1.2 eq) Cool->EDC Base Add DIPEA (2.5 eq) EDC->Base Stir Warm to RT Stir 8-24h Base->Stir Workup Aqueous Workup (Acid, Base, Brine washes) Stir->Workup Purify Dry, Concentrate & Purify via Chromatography Workup->Purify Product Final Amide Product Purify->Product

Fig 2. EDC/HOBt Coupling Workflow
Protocol 3.2: HATU Mediated Amide Coupling

For more challenging couplings, such as those involving sterically hindered amines or electron-deficient partners, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice.[10] It is renowned for its high efficiency, rapid reaction kinetics, and low rates of racemization.[10] The mechanism involves the formation of a highly reactive OAt-active ester, with the embedded 1-hydroxy-7-azabenzotriazole (HOAt) moiety accelerating the reaction.[10][11]

Materials:

  • 2-chloro-1,3-benzothiazole-5-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and HATU (1.1-1.2 eq.) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0-3.0 eq.) to the mixture.

  • Activation Stir: Stir this mixture at room temperature for 15-30 minutes. This "pre-activation" step is critical for forming the active ester before the amine is introduced.[10][12]

  • Amine Addition: Add the amine (1.0-1.2 eq.) to the activated mixture.[10]

  • Reaction: Continue to stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt coupling. Monitor by TLC or LC-MS.

  • Workup & Isolation: Follow the same workup, isolation, and purification procedure as described in Protocol 3.1. The aqueous washes are effective at removing the tetramethylurea byproduct and excess reagents.[10]

G cluster_hatu Workflow: HATU Amide Coupling Start Acid & HATU in anhydrous DMF Base Add DIPEA Start->Base Preactivate Pre-activation: Stir 15-30 min at RT Base->Preactivate Amine Add Amine Preactivate->Amine Stir Stir 1-4h at RT Amine->Stir Workup Aqueous Workup (Acid, Base, Brine washes) Stir->Workup Purify Dry, Concentrate & Purify via Chromatography Workup->Purify Product Final Amide Product Purify->Product

Fig 3. HATU Coupling Workflow
Data Presentation: Comparison of Amide Coupling Reagents

ParameterEDC / HOBtHATU
Activation Mechanism Forms HOBt active ester via O-acylisourea intermediate[9]Forms highly reactive OAt active ester directly[10][11]
Typical Reaction Time 8 - 24 hours1 - 4 hours
Relative Cost LowerHigher
Substrate Scope Good for most primary and secondary aminesExcellent; preferred for hindered/unreactive substrates[10]
Key Advantage Cost-effective, reliable workhorse reagentHigh speed and efficiency, low racemization[10]
Key Consideration Longer reaction times, potential for side reactions without HOBtHigher reagent cost, requires anhydrous conditions

Alternative Derivatization Pathways

While amide formation is the most prevalent strategy, other transformations of the C5-carboxylate group can yield valuable analogs. These typically start from either the methyl ester or the hydrolyzed carboxylic acid.

  • Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by heating in the corresponding alcohol with a catalytic amount of acid (like H₂SO₄) or base. Alternatively, the carboxylic acid can undergo Fischer esterification under similar acidic alcohol conditions.[13][14] This is useful for modulating properties like solubility and metabolic stability.

  • Reduction to Alcohol: The ester or carboxylic acid can be reduced to the primary alcohol, (2-chloro-1,3-benzothiazol-5-yl)methanol. This requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[15] The resulting alcohol is a versatile intermediate for further functionalization, such as ether formation or oxidation to an aldehyde.

  • Conversion to Acid Chloride: For maximum reactivity, the carboxylic acid can be converted to 2-chloro-1,3-benzothiazole-5-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[16][17] This highly reactive intermediate readily forms esters and amides upon reaction with alcohols or amines, respectively, often in the presence of a non-nucleophilic base like pyridine or TEA, and does not require a separate coupling reagent.[17]

References

Application Notes and Protocols for Methyl 2-chloro-1,3-benzothiazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzothiazole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents.[1][2] This document provides an in-depth technical guide on the application of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate , a highly versatile and functionalized building block for drug discovery. We will explore its synthesis, derivatization strategies, and the structure-activity relationships (SAR) that guide the development of potent therapeutic candidates targeting a range of diseases, including cancer and microbial infections. Detailed, field-proven protocols for synthesis and biological screening are provided to empower researchers in their drug development endeavors.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring with a 1,3-thiazole ring.[3] This structural motif is not merely a synthetic curiosity; it is found in nature and is an integral feature of numerous pharmaceutical agents.[4] The planar, electron-rich nature of the benzothiazole system allows it to interact with various biological targets through π-π stacking, hydrogen bonding, and other non-covalent interactions.[4] Consequently, benzothiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[2][5][6]

The true power of the benzothiazole scaffold lies in its synthetic tractability. The ring system can be readily functionalized at multiple positions, with the C2 and C5/C6 positions being particularly favorable for modification to modulate pharmacological activity.[1] This guide focuses on a key intermediate that leverages these strategic positions: this compound.

Profile of a Versatile Building Block: this compound

This compound is a trifunctional building block designed for efficient library synthesis. Each functional group serves a distinct and critical role in its application as a medicinal chemistry scaffold.

  • The Benzothiazole Core: This is the foundational pharmacophore, imparting the inherent biological potential of the molecule.

  • The 2-Chloro Group: This is the primary reactive handle. The chlorine atom at the C2 position is an excellent leaving group, activating the position for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of a vast array of chemical functionalities (amines, thiols, etc.), which is the principal strategy for exploring the chemical space around the scaffold.

  • The 5-Carboxylate Group (Methyl Ester): This group serves multiple purposes. It can act as a hydrogen bond acceptor, influencing target binding. More importantly, it provides a secondary site for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups to fine-tune solubility, cell permeability, and target engagement.[7] SAR studies have shown that substitutions at the C5 and C6 positions are crucial for modulating the activity of benzothiazole-based agents.[1]

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with a suitably substituted aniline. The general strategy involves the formation of the key precursor, Methyl 4-amino-3-mercaptobenzoate , followed by cyclization and chlorination.

Synthetic Workflow Diagram

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Benzothiazole Formation & Chlorination A Methyl 4-aminobenzoate B Methyl 4-amino-3-thiocyanatobenzoate A->B KSCN, Br2 in Acetic Acid C Methyl 4-amino-3-mercaptobenzoate B->C Hydrolysis (e.g., KOH) D Methyl 2-hydroxy-1,3-benzothiazole-5-carboxylate C->D Cyclization (e.g., Urea or Phosgene analog) E This compound D->E Chlorination (e.g., SOCl2 or POCl3)

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of the Scaffold

This protocol is a representative, multi-step synthesis adapted from established methodologies for analogous structures.[8][9]

Part A: Synthesis of Methyl 4-amino-3-mercaptobenzoate (Precursor)

  • Step A-1: Thiocyanation.

    • Dissolve Methyl 4-aminobenzoate (1.0 eq) and potassium thiocyanate (KSCN, 2.2 eq) in glacial acetic acid.

    • Cool the mixture to 0-5 °C in an ice bath.

    • Add a solution of bromine (1.1 eq) in acetic acid dropwise, maintaining the temperature below 10 °C.

    • Stir for 2-4 hours at room temperature. The reaction progress can be monitored by TLC.

    • Pour the reaction mixture into ice water. Collect the precipitated solid (Methyl 4-amino-3-thiocyanatobenzoate) by filtration and wash with water.

  • Step A-2: Hydrolysis to Thiol.

    • Suspend the crude product from the previous step in an aqueous solution of potassium hydroxide (KOH, 5-10 eq).

    • Heat the mixture to reflux for 4-6 hours until the hydrolysis is complete (TLC monitoring).

    • Cool the reaction mixture and filter to remove any insoluble impurities.

    • Carefully acidify the filtrate with concentrated HCl to pH ~3-4.

    • Collect the precipitated product, Methyl 4-amino-3-mercaptobenzoate, by filtration, wash with cold water, and dry under vacuum.

Part B: Synthesis of this compound

  • Step B-1: Cyclization to 2-Hydroxybenzothiazole.

    • Combine Methyl 4-amino-3-mercaptobenzoate (1.0 eq) and urea (1.5 eq) in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane.

    • Heat the mixture to 180-200 °C for 3-5 hours. Ammonia will be evolved.

    • Cool the reaction mixture and pour it into water.

    • Collect the solid precipitate, Methyl 2-hydroxy-1,3-benzothiazole-5-carboxylate, by filtration and dry. This product exists in tautomeric equilibrium with the 2(3H)-benzothiazolone form.[9]

  • Step B-2: Chlorination.

    • Caution: This reaction should be performed in a well-ventilated fume hood.

    • Suspend the dried 2-hydroxy intermediate (1.0 eq) in thionyl chloride (SOCl₂, 5-10 eq) containing a catalytic amount of dimethylformamide (DMF).

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until a clear solution is formed and gas evolution ceases.

    • Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

    • Triturate the residue with cold hexane or diethyl ether to precipitate the product.

    • Collect the solid, this compound, by filtration, wash with hexane, and dry. Purify further by recrystallization or column chromatography if necessary.

Derivatization Strategies for Library Development

The 2-chloro group is the linchpin for diversification. Its reactivity towards nucleophiles allows for the construction of large compound libraries with diverse functionalities at the C2 position.

Derivatization Workflow Diagram

G cluster_0 Nucleophilic Aromatic Substitution (SNAr) cluster_1 Derivative Classes A This compound B Primary/Secondary Amines (R1R2NH) A->B C Anilines (ArNH2) A->C D Thiols (RSH) A->D E 2-Amino Derivatives (Potential Kinase Inhibitors) B->E Base, Solvent (e.g., DIPEA, NMP) F 2-Anilino Derivatives (Anticancer/Antimicrobial) C->F Base, Solvent (e.g., K2CO3, DMF) G 2-Thioether Derivatives (Antimicrobial/Antitubercular) D->G Base, Solvent (e.g., NaH, THF)

Caption: Key derivatization pathways from the core scaffold.

Protocol: Synthesis of 2-Anilino-1,3-benzothiazole Derivatives

This protocol describes a typical SNAr reaction to introduce substituted anilines at the C2 position, a common motif in anticancer agents.

  • Materials:

    • This compound (1.0 eq)

    • Substituted Aniline (1.1 - 1.5 eq)

    • Potassium Carbonate (K₂CO₃, 2.0 eq) or another suitable base (e.g., DIPEA)

    • Anhydrous Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry reaction flask under an inert atmosphere, add the core scaffold, the substituted aniline, and K₂CO₃.

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture to 80-120 °C and stir for 6-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a beaker containing ice water.

    • Stir until a solid precipitate forms.

    • Collect the crude product by vacuum filtration and wash thoroughly with water.

    • Dry the solid product. Purify by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by silica gel column chromatography.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of the benzothiazole scaffold are being investigated for a multitude of diseases. The choice of nucleophile used to displace the 2-chloro group is critical in directing the biological activity.

Anticancer Applications

Benzothiazole derivatives have shown potent anticancer activity by targeting various key proteins in cancer signaling pathways.[10]

  • Kinase Inhibition: Many 2-aminobenzothiazole derivatives are potent inhibitors of protein kinases such as EGFR, PI3K, and VEGFR-2. The amine at the C2 position often forms a critical hydrogen bond within the ATP-binding pocket of the kinase.

  • Topoisomerase Inhibition: The planar benzothiazole ring can intercalate into DNA, while substituents can interfere with the function of topoisomerase enzymes, leading to apoptosis in cancer cells.

  • Tubulin Polymerization Inhibition: Certain 2-substituted benzothiazoles can bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing cell cycle arrest.

Antimicrobial Applications

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Benzothiazole derivatives have shown significant promise in this area.[11]

  • DNA Gyrase Inhibition: This is a key target in bacteria. 2-aminobenzothiazole derivatives have been developed as potent inhibitors of DNA gyrase B (GyrB), showing broad-spectrum activity against ESKAPE pathogens.[12]

  • Other Mechanisms: Benzothiazoles can also exert antimicrobial effects by disrupting cell wall synthesis, inhibiting essential enzymes, or damaging the cell membrane.

Structure-Activity Relationship (SAR) Summary

The following table summarizes general SAR trends observed for 2,5-disubstituted benzothiazoles based on extensive literature.[1][10][13]

PositionModificationGeneral Impact on Activity
C2 Small aliphatic amines Often confers antimicrobial activity.
Substituted anilines A key feature for many kinase inhibitors and anticancer agents. Electron-withdrawing groups on the aniline can enhance activity.
Heterocyclic amines (e.g., piperazine) Can improve solubility and pharmacokinetic properties; often found in potent kinase inhibitors.
Thioethers (S-R) Associated with antitubercular and antifungal activity.
C5 Carboxylic Acid (-COOH) Can act as a key anchoring group (H-bond donor/acceptor) in a receptor. Often improves solubility.
Ester (-COOR) Modulates lipophilicity and cell permeability. Can act as a prodrug that is hydrolyzed to the active acid form in vivo.
Amide (-CONHR) Introduces additional vectors for hydrogen bonding and allows for exploration of larger substituent groups to probe receptor pockets.

In Vitro Screening Protocols

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard colorimetric assay to assess the cytotoxicity of compounds against cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of compounds against bacterial strains.

  • Preparation: Prepare serial twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) to a final concentration of ~5 x 10⁵ CFU/mL and add it to each well.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound is a powerful and strategically designed scaffold for medicinal chemistry. Its three distinct functional points—the privileged benzothiazole core, the reactive 2-chloro handle, and the modifiable 5-ester group—provide researchers with a robust platform for the rapid synthesis and optimization of novel therapeutic agents. The established derivatization chemistries, combined with a deep understanding of the structure-activity relationships of the benzothiazole class, pave the way for the discovery of potent and selective molecules to address unmet needs in oncology, infectious diseases, and beyond.

References

Application Notes & Protocols: Methyl 2-chloro-1,3-benzothiazole-5-carboxylate in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzothiazole Scaffold

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the targeted inhibition of protein kinases has become a cornerstone of modern therapeutic strategy.[1] Within the vast chemical space of kinase inhibitors, the benzothiazole scaffold has emerged as a "privileged" structure.[2][3] Its rigid, bicyclic nature and capacity for crucial hydrogen bonding interactions allow it to effectively compete with ATP at the kinase hinge region, a critical interaction for potent inhibition.[4][5]

This guide focuses on a highly versatile and strategic starting material: Methyl 2-chloro-1,3-benzothiazole-5-carboxylate . The chloro-substituent at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a diverse range of functional groups. The ester at the 5-position provides an additional handle for chemical modification or can be a key interaction point within the kinase active site. This combination makes it an ideal building block for constructing libraries of potent and selective kinase inhibitors targeting key oncogenic drivers such as Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor (FGFR), and Phosphoinositide 3-Kinase (PI3K).[1][4][6][7]

Part 1: Core Synthetic Strategy - Nucleophilic Aromatic Substitution (SNAr)

The primary transformation leveraging this compound is the SNAr reaction, typically with a primary or secondary amine. This reaction forms the core of many benzothiazole-based kinase inhibitors, where the appended amine-containing moiety explores different pockets of the ATP-binding site to confer potency and selectivity.

Mechanism & Rationale

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The electron-withdrawing nature of the thiazole ring and the carboxylate group activates the 2-position towards nucleophilic attack.

  • Choice of Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial. These bases are sterically hindered, preventing them from competing with the desired amine nucleophile. Their role is to quench the HCl generated during the reaction, driving the equilibrium towards the product.

  • Solvent Selection: Aprotic polar solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or 1,4-dioxane are preferred. They effectively solvate the intermediate complex and allow the reaction to proceed at elevated temperatures without participating in the reaction.

  • Temperature Control: Heating is typically required to overcome the activation energy of the reaction, with temperatures ranging from 80 °C to 120 °C being common. Microwave irradiation can also be employed to significantly reduce reaction times.

Part 2: Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for a representative SNAr reaction to synthesize a library of potential kinase inhibitors.

Protocol 1: Synthesis of Methyl 2-(Arylamino)-1,3-benzothiazole-5-carboxylates

This protocol describes the parallel synthesis of a small library of compounds by reacting this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted anilines (e.g., 4-fluoroaniline, 3-methoxyaniline, 4-(piperazin-1-yl)aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,4-Dioxane

  • Reaction vials suitable for heating (e.g., microwave vials)

  • Stir bars

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Purification system (e.g., automated flash chromatography)

Procedure:

  • Reaction Setup: In a clean, dry reaction vial equipped with a stir bar, add this compound (1.0 eq, e.g., 100 mg, 0.439 mmol).

  • Addition of Amine: Add the desired substituted aniline (1.1 eq, 0.483 mmol).

  • Solvent and Base: Add anhydrous 1,4-dioxane (e.g., 2 mL) to the vial, followed by DIPEA (2.5 eq, 1.098 mmol, ~191 µL).

  • Reaction: Seal the vial and place it in a preheated oil bath or microwave reactor at 110 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The disappearance of the starting material typically occurs within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 50% ethyl acetate in hexanes) to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Data Presentation: Representative Library Synthesis
EntryAmine NucleophileProductYield (%)Purity (LC-MS)
1 4-FluoroanilineMethyl 2-((4-fluorophenyl)amino)-1,3-benzothiazole-5-carboxylate85%>98%
2 3-MethoxyanilineMethyl 2-((3-methoxyphenyl)amino)-1,3-benzothiazole-5-carboxylate81%>97%
3 4-(Piperazin-1-yl)anilineMethyl 2-((4-(piperazin-1-yl)phenyl)amino)-1,3-benzothiazole-5-carboxylate75%>95%

Part 3: In Vitro Biological Evaluation

After synthesis and purification, the novel compounds must be evaluated for their ability to inhibit the target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose. It measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[8][9]

Protocol 2: ADP-Glo™ Kinase Assay for IC₅₀ Determination

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to kinase activity.[8][9]

Materials:

  • Target kinase (e.g., VEGFR-2, FGFR-1)

  • Substrate (specific for the kinase)

  • Synthesized benzothiazole inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase reaction buffer

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitors in DMSO, typically starting from 10 mM. Then, dilute these into the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase/substrate mix.

    • Add 2.5 µL of the diluted inhibitor solution (or vehicle control).

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase/luciferin. Incubate for 30-60 minutes at room temperature.[10]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation: Representative IC₅₀ Values
CompoundTarget KinaseIC₅₀ (nM)
1 VEGFR-295
2 VEGFR-2150
3 VEGFR-225
Sorafenib (Control) VEGFR-253[6]

Part 4: Mechanistic Insights & Pathway Visualization

Understanding how these inhibitors function at a molecular and cellular level is critical for drug development.

Mechanism of Action: ATP-Competitive Inhibition

Most benzothiazole-based inhibitors function as Type I ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby halting the phosphorylation cascade. The benzothiazole core typically forms one or more hydrogen bonds with the "hinge region" of the kinase, a critical anchoring interaction. The various substituents introduced via the SNAr reaction then explore adjacent hydrophobic pockets and solvent-exposed regions to enhance potency and achieve selectivity over other kinases.

Visualizing the Synthetic & Biological Workflow

The following diagrams illustrate the key processes described in these application notes.

G cluster_synthesis PART 2: Chemical Synthesis cluster_bio PART 3: Biological Evaluation Start Methyl 2-chloro-1,3- benzothiazole-5-carboxylate SNAr S(N)Ar Reaction Start->SNAr 1.0 eq Reagents Amine Nucleophile DIPEA, Dioxane, 110°C Reagents->SNAr Purify Work-up & Purification SNAr->Purify Crude Product Product Novel Benzothiazole Inhibitor Library Purify->Product Assay ADP-Glo™ Kinase Assay Product->Assay Screening Data IC50 Determination Assay->Data Result Potency & Selectivity Profile Data->Result G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation Ras Ras VEGFR2->Ras ATP ATP ADP ADP Inhibitor Benzothiazole Inhibitor Inhibitor->VEGFR2 Inhibition PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Expression ERK->Gene Proliferation Angiogenesis, Cell Proliferation, Migration Gene->Proliferation

References

Application Notes & Protocols: Methyl 2-chloro-1,3-benzothiazole-5-carboxylate as a Versatile Intermediate for Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The benzothiazole nucleus is a quintessential "privileged scaffold" in modern medicinal and agrochemical research. Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with a wide array of biological targets.[1][2] Compounds incorporating this moiety have demonstrated a broad spectrum of activities, including potent fungicidal, herbicidal, and insecticidal properties.[2] This guide focuses on a particularly valuable building block: Methyl 2-chloro-1,3-benzothiazole-5-carboxylate .

The strategic placement of a chloro-substituent at the C2 position renders the molecule highly susceptible to nucleophilic substitution, providing a direct and efficient entry point for chemical diversification. Concurrently, the methyl ester at the C5 position serves as a secondary handle for modification, allowing for the fine-tuning of physicochemical properties such as solubility, transport, and target binding affinity. This document provides researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and the strategic rationale for leveraging this intermediate in the synthesis of next-generation agrochemicals.

Core Intermediate: Properties and Synthesis Overview

This compound is a crystalline solid at room temperature. Its utility stems from its dual reactivity.

PropertyValueSource
Molecular Formula C₉H₆ClNO₂SCalculated
Molecular Weight 227.67 g/mol Calculated
IUPAC Name This compoundN/A
Key Reactive Sites C2 (Electrophilic), C5-Ester (Derivatizable)N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Rationale for Synthesis

The synthesis of the title compound typically begins with a substituted aniline, namely methyl 3-amino-4-mercaptobenzoate. This precursor undergoes cyclization to form the benzothiazole ring. A common and effective method for installing the 2-chloro substituent is the treatment of the corresponding 2-mercaptobenzothiazole with an oxidative chlorinating agent like sulfuryl chloride (SO₂Cl₂).[3] This reaction is robust, high-yielding, and proceeds under mild conditions.

G cluster_start Starting Material cluster_cyclization Cyclization cluster_chlorination Oxidative Chlorination start Methyl 3-amino-4-mercaptobenzoate node1 2-Mercaptobenzothiazole-5-carboxylate start->node1 e.g., Carbon Disulfide (CS₂) node2 This compound node1->node2 Sulfuryl Chloride (SO₂Cl₂) Dichloromethane (DCM)

Caption: Proposed synthesis pathway for the title intermediate.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr) at C2

The primary utility of this compound lies in the high reactivity of the C2-chloro group. The chlorine atom acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Mechanistic Causality

The SNAr reaction at this position is highly favorable due to the electronic nature of the benzothiazole ring system. The electronegative nitrogen and sulfur atoms act as electron sinks, effectively stabilizing the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, allowing it to proceed efficiently under relatively mild conditions.

Caption: Generalized SNAr mechanism at the C2 position of the benzothiazole core.

Application Protocol 1: Synthesis of 2-Amino-1,3-benzothiazole Derivatives

Objective: To synthesize potential herbicidal or fungicidal scaffolds via substitution of the C2-chloro group with various primary or secondary amines. 2-Aminobenzothiazoles are a well-established class of bioactive compounds.[1]

Expertise & Rationale

This protocol utilizes a base-mediated SNAr reaction. The choice of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is critical. Its function is solely to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction to completion. Acetonitrile or DMF are chosen as solvents for their polar, aprotic nature, which effectively solvates the reactants without interfering with the reaction.

Step-by-Step Protocol
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).

  • Solvation: Add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.

  • Addition of Reagents: Add the desired primary or secondary amine (1.1 - 1.2 eq.) followed by the base (e.g., Triethylamine, 1.5 eq.).

  • Reaction: Heat the reaction mixture to 60-80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Characterization (Self-Validation): The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be ≥95% for subsequent screening.

Caption: Experimental workflow for the synthesis of 2-amino-benzothiazole derivatives.

Application Protocol 2: Synthesis of 2-Thioether-1,3-benzothiazole Derivatives

Objective: To synthesize potent antifungal scaffolds via the reaction of the intermediate with thiols. Benzothiazole-2-yl thioethers are precursors to highly active sulfones and are themselves known fungicides.[4]

Expertise & Rationale

This reaction requires the in-situ generation of a potent thiolate nucleophile from a corresponding thiol. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating the thiol, but a milder base like potassium carbonate can also be effective, especially with more acidic thiophenols. The thiolate is a soft, highly effective nucleophile for attacking the electron-deficient C2 position. THF or DMF are suitable solvents. The reaction is typically rapid, even at room temperature.

Step-by-Step Protocol
  • Thiolate Generation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the thiol (1.1 eq.) and anhydrous THF (or DMF). Cool the mixture to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: H₂ gas is evolved. Stir for 20-30 minutes at 0 °C.

  • Addition of Intermediate: In a separate flask, dissolve this compound (1.0 eq.) in a minimum amount of anhydrous THF (or DMF). Add this solution dropwise to the stirring thiolate suspension at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine (1x), dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

  • Characterization (Self-Validation): Confirm structure and purity (≥95%) via NMR and HRMS analysis.

Secondary Derivatization: The C5-Carboxylate Handle

The methyl ester at the C5 position provides a crucial secondary site for diversification, allowing for the synthesis of large compound libraries from a single C2-substituted intermediate. This is essential for developing a robust Structure-Activity Relationship (SAR).

Protocol: Saponification to Carboxylic Acid

The ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide coupling.

  • Setup: Dissolve the C2-substituted benzothiazole ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2-3 eq.) and stir the mixture at room temperature for 2-6 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH ~2-3 with 1 M HCl at 0 °C.

    • Collect the resulting precipitate by vacuum filtration or extract with ethyl acetate.

    • Dry the product to yield the desired carboxylic acid.

Protocol: Amide Coupling

The resulting carboxylic acid can be coupled with a diverse range of amines to form amides, significantly expanding the chemical space.

  • Activation: To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add a coupling reagent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, 1.1 eq.)[5] and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.5 eq.). Stir for 15-20 minutes at room temperature.

  • Coupling: Add the desired amine (1.2 eq.) to the activated acid solution.

  • Reaction: Stir at room temperature for 4-16 hours. Monitor by TLC/LC-MS.

  • Work-up & Purification: Perform a standard aqueous work-up followed by purification via column chromatography or preparative HPLC to yield the final amide product.

G Ester C2-Substituted-Benzothiazole -5-Methyl Ester Acid C2-Substituted-Benzothiazole -5-Carboxylic Acid Ester->Acid Saponification (LiOH, THF/H₂O) Amide Diverse Library of C5-Amide Derivatives Acid->Amide Amide Coupling (Amine, TBTU, DIPEA)

References

Troubleshooting & Optimization

optimizing reaction conditions for Methyl 2-chloro-1,3-benzothiazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-chloro-1,3-benzothiazole-5-carboxylate Synthesis

Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The following guide is structured in a flexible question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing this compound?

A1: The most reliable and modular synthesis involves a multi-step sequence starting from a substituted 2-aminothiophenol derivative. There are two primary pathways that differ in the order of the key chlorination and esterification steps:

  • Pathway A: Chlorination Followed by Esterification. This is often the preferred route. It begins with the synthesis of 2-hydroxy-1,3-benzothiazole-5-carboxylic acid, which is subsequently chlorinated to form 2-chloro-1,3-benzothiazole-5-carboxylic acid (or its acid chloride derivative in situ). The final step is the esterification with methanol.

  • Pathway B: Esterification Followed by Chlorination. In this alternative, the carboxylic acid is first converted to its methyl ester, followed by the chlorination of the 2-position. This can sometimes offer a cleaner reaction, as the ester group is generally stable under typical chlorination conditions.

A less common but viable alternative is the Sandmeyer reaction , which would involve converting 2-amino-1,3-benzothiazole-5-carboxylic acid to the target compound.[1][2] This method is effective for introducing halogens onto an aromatic ring via a diazonium salt intermediate.[1][3][4]

Q2: The starting material is often called "2-hydroxy-1,3-benzothiazole-5-carboxylic acid." How does this impact the chlorination reaction?

A2: This is an excellent point rooted in the chemical nature of the heterocyclic core. 2-Hydroxybenzothiazoles exist in a tautomeric equilibrium with their corresponding 2(3H)-benzothiazolones. The equilibrium heavily favors the amide-like benzothiazolone form. Therefore, the "chlorination of a hydroxyl group" is more accurately described as the conversion of a cyclic amide (a lactam) to a chloro-imine functionality. Reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are exceptionally well-suited for this specific transformation.[5][6][7]

Q3: Which chlorinating agent is recommended for converting the 2-oxo group to the 2-chloro group?

A3: The choice of chlorinating agent is critical and depends on the substrate, scale, and desired reaction conditions. The most common and effective reagents are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).

ReagentAdvantagesDisadvantagesTypical Conditions
POCl₃ High reactivity, effective for heteroaromatic systems.[5][8]Can be harsh, workup can be challenging due to phosphoric acid byproducts.[6]Reflux, often used neat or in a high-boiling solvent.[7][8]
SOCl₂ Volatile byproducts (SO₂ and HCl) are easily removed. Can be used under milder conditions.[9][10]Can require a catalyst (like DMF) for optimal reactivity.[11]Reflux in an inert solvent (e.g., toluene, DCE) or used neat.[9][12]
SO₂Cl₂ Very reactive, effective for chlorinating 2-mercaptobenzothiazoles.[13]Can lead to over-chlorination or side reactions if not controlled carefully.[14]Low temperature in an inert solvent.[13]

For converting the 2-oxo tautomer, POCl₃ is a robust and widely documented choice.[5][7]

Q4: How can I effectively monitor the progress of my reactions?

A4: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring these reactions.[15][16] Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting material, intermediates, and the final product. Visualization is typically achieved using a UV lamp (254 nm), as the benzothiazole core is UV-active. For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) is recommended.[17]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Problem 1: My chlorination reaction of 2-hydroxy-1,3-benzothiazole-5-carboxylic acid is low-yielding or fails completely.

Question: I've refluxed my starting material with POCl₃, but upon workup, I primarily recover the starting material or a complex mixture. What's going wrong?

Answer: This is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or the workup procedure.

  • Causality & Explanation:

    • Moisture Contamination: POCl₃ and SOCl₂ react violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent and generate acids, hindering the reaction. The starting carboxylic acid can also be hygroscopic.

    • Insufficient Temperature/Time: The conversion of the benzothiazolone to the 2-chloro derivative requires significant energy. An insufficient reaction time or temperature (below reflux) may lead to incomplete conversion.[18]

    • Premature Hydrolysis during Workup: The 2-chloro-benzothiazole product is susceptible to hydrolysis back to the starting material, especially in hot or neutral aqueous conditions. Pouring the hot reaction mixture directly into water is a common mistake.[6]

  • Step-by-Step Solution:

    • Ensure Anhydrous Conditions: Dry your glassware in an oven (120 °C) overnight and cool under an inert atmosphere (N₂ or Argon). Use freshly distilled, anhydrous solvents if applicable. Dry the starting material in a vacuum oven if moisture is suspected.

    • Optimize Reaction Conditions: Use a moderate excess of the chlorinating agent (e.g., 3-5 equivalents of POCl₃). Ensure the reaction is maintained at a vigorous reflux for a sufficient period (monitor by TLC until the starting material spot disappears).

    • Implement a Careful Quench Protocol:

      • After the reaction is complete, cool the mixture to room temperature.

      • Remove the excess POCl₃ under reduced pressure (this is crucial).[6]

      • Cool the resulting residue in an ice bath and slowly add a high-boiling inert solvent like toluene or dichloromethane.

      • Pour this cooled solution slowly onto a stirred slurry of crushed ice. This dissipates the heat from the quench and keeps the medium acidic, which slows the hydrolysis of the product.

    • Workup: Promptly extract the product into an organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with cold brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Problem 2: The Fischer esterification of 2-chloro-1,3-benzothiazole-5-carboxylic acid is inefficient.

Question: I'm refluxing the chloro-acid with methanol and a sulfuric acid catalyst, but the conversion is slow and I can't seem to drive it to completion. What can I do?

Answer: The Fischer esterification is a reversible, equilibrium-limited reaction.[19][20] To achieve high yields, the equilibrium must be shifted towards the product side.

  • Causality & Explanation:

    • Equilibrium Limitation: The reaction produces water as a byproduct. As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, limiting the final yield.

    • Steric Hindrance/Electronic Effects: The benzothiazole core may influence the reactivity of the carboxylic acid, potentially slowing the reaction compared to simpler benzoic acids.

  • Step-by-Step Solution:

    • Use a Large Excess of Alcohol: The simplest method to shift the equilibrium is to use the alcohol (methanol) as the solvent, creating a large molar excess that favors the forward reaction.[19]

    • Remove Water: If using a co-solvent, employ a Dean-Stark apparatus to azeotropically remove the water as it is formed. This is highly effective at driving the reaction to completion.

    • Alternative Two-Step Protocol (Higher Yield): For a more robust and often higher-yielding method, convert the carboxylic acid to an acid chloride first.[21]

      • Step A (Acid Chloride Formation): Suspend or dissolve the 2-chloro-1,3-benzothiazole-5-carboxylic acid in an inert solvent (e.g., toluene or DCM) with a catalytic amount of DMF. Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at 0 °C and then stir at room temperature for 2-4 hours.[21]

      • Step B (Ester Formation): Remove the excess SOCl₂ under vacuum. Dissolve the crude acid chloride in anhydrous DCM, cool to 0 °C, and add methanol. A mild base like triethylamine or pyridine can be added to scavenge the HCl produced.

Problem 3: I'm observing significant byproduct formation during purification.

Question: After my workup, I have a crude product that is difficult to purify by column chromatography. I see multiple spots on my TLC plate.

Answer: Byproduct formation can stem from side reactions in either the chlorination or esterification step, or degradation during purification.

  • Causality & Explanation:

    • Dimerization/Polymerization: Under harsh chlorination conditions (e.g., very high temperatures), benzothiazole derivatives can sometimes form dimers or oligomers.

    • Ring Chlorination: While less common at the 2-position, aggressive chlorinating agents or conditions could potentially lead to electrophilic substitution on the benzene ring portion of the molecule.

    • Product Instability on Silica Gel: Some chlorinated heterocyclic compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[16]

  • Step-by-Step Solution:

    • Control Reaction Temperature: Avoid excessive heating during the chlorination step. Add reagents slowly to control any exotherms.

    • Purification Strategy:

      • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the best first step to remove major impurities.

      • Column Chromatography: If chromatography is necessary, consider using a less acidic stationary phase like neutral alumina.[16] Alternatively, you can "deactivate" silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent).

      • Distillation: For liquid products, purification can be achieved by vacuum distillation.[22]

Experimental Protocols & Workflows

Visualizing the Synthetic Pathways

The following diagram illustrates the two primary synthetic workflows discussed.

G cluster_0 Pathway A: Chlorinate then Esterify cluster_1 Pathway B: Esterify then Chlorinate A_Start 2-Hydroxy-1,3-benzothiazole- 5-carboxylic Acid A_Mid 2-Chloro-1,3-benzothiazole- 5-carboxylic Acid A_Start->A_Mid  POCl₃ or SOCl₂  Reflux A_End Methyl 2-chloro-1,3-benzothiazole- 5-carboxylate A_Mid->A_End  MeOH, H⁺ (cat.)  Reflux B_Start 2-Hydroxy-1,3-benzothiazole- 5-carboxylic Acid B_Mid Methyl 2-hydroxy-1,3-benzothiazole- 5-carboxylate B_Start->B_Mid  MeOH, H⁺ (cat.)  Reflux B_End Methyl 2-chloro-1,3-benzothiazole- 5-carboxylate B_Mid->B_End  POCl₃ or SOCl₂  Reflux G start Low Yield of Final Product check_sm Is Starting Material Pure and Dry? start->check_sm sm_no No check_sm->sm_no Check TLC/NMR sm_yes Yes check_sm->sm_yes Analysis OK check_chlorination Analyze Chlorination Step chlor_incomplete Incomplete Reaction? check_chlorination->chlor_incomplete TLC shows SM chlor_workup Workup Issue? check_chlorination->chlor_workup SM reappears after workup chlor_ok Step OK check_chlorination->chlor_ok Clean conversion check_esterification Analyze Esterification Step ester_incomplete Incomplete Reaction? check_esterification->ester_incomplete TLC shows SM ester_ok Step OK check_esterification->ester_ok Clean conversion purify_sm Purify/Dry Starting Material and Repeat sm_no->purify_sm sm_yes->check_chlorination increase_time_temp Increase Reflux Time/Temperature chlor_incomplete->increase_time_temp careful_quench Use Careful Quench (Ice, Slow Addition) chlor_workup->careful_quench chlor_ok->check_esterification use_excess_meoh Use MeOH as Solvent or Remove H₂O ester_incomplete->use_excess_meoh ester_workup Workup Issue? purification_issue Purification Problem? ester_ok->purification_issue acid_chloride_route Switch to Acid Chloride Method use_excess_meoh->acid_chloride_route Still low conversion

References

common side products in the synthesis of 2-chlorobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-chlorobenzothiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic methodologies, focusing on the causality behind experimental outcomes to empower you to optimize your reactions effectively.

I. Understanding the Synthetic Landscape

The synthesis of 2-chlorobenzothiazoles is predominantly achieved through two primary routes, each with its own set of advantages and potential pitfalls. A thorough understanding of these pathways is the first step in troubleshooting and optimizing your experimental results.

  • Chlorination of 2-Mercaptobenzothiazole (MBT): This is the most common laboratory and industrial method, utilizing various chlorinating agents to replace the thiol group with a chlorine atom.

  • Direct Chlorination of Benzothiazole: This method involves the direct reaction of the benzothiazole core with a chlorinating agent, typically requiring a catalyst.

This guide will focus on the side products and troubleshooting associated with these two primary synthetic routes.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2-chlorobenzothiazoles, providing potential causes and actionable solutions.

Problem 1: Presence of a High-Melting, Insoluble White/Yellowish Solid in the Crude Product

Likely Cause: Formation of 2,2'-dithiobis(benzothiazole) (MBTS), the disulfide dimer of the starting material, 2-mercaptobenzothiazole.

Causality: This is the most common side product when synthesizing 2-chlorobenzothiazole from MBT. It is formed through the oxidative coupling of two molecules of 2-mercaptobenzothiazole. This side reaction is particularly prevalent under the following conditions:

  • Insufficient Chlorinating Agent: If the chlorinating agent is not present in a sufficient stoichiometric excess, the unreacted MBT can be oxidized.

  • Presence of Oxidants: Trace oxidants in the reaction mixture can facilitate the dimerization of the thiol.

  • Use of Milder Chlorinating Agents: Thionyl chloride (SOCl₂) is more prone to yielding the disulfide compared to the more reactive sulfuryl chloride (SO₂Cl₂).[1][2]

Troubleshooting Steps:

Step Action Rationale
1. Verify Stoichiometry Ensure at least a stoichiometric amount, and preferably a slight excess, of the chlorinating agent is used. For sulfuryl chloride, a significant excess (e.g., 6 molecular proportions) has been shown to produce high yields.[1][2]To ensure complete conversion of the starting material and minimize the opportunity for oxidative side reactions.
2. Choice of Chlorinating Agent If using thionyl chloride and disulfide formation is a persistent issue, consider switching to sulfuryl chloride.[1][2]Sulfuryl chloride is a more potent chlorinating agent for this transformation and is less likely to promote disulfide formation.
3. Reaction Conditions Maintain a low reaction temperature (e.g., not exceeding 50°C) during the addition of the chlorinating agent to control the exothermic reaction.[1]Helps to prevent unwanted side reactions and potential degradation of the product.
4. Inert Atmosphere While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the starting material.Reduces the presence of atmospheric oxygen which can contribute to disulfide formation.

Purification: MBTS is generally less soluble in common organic solvents than 2-chlorobenzothiazole. It can often be removed by filtration or by careful recrystallization of the crude product.

Problem 2: Low Yield and Presence of Unreacted Starting Material

Likely Cause: Incomplete reaction due to various factors.

Causality: Several factors can lead to an incomplete reaction, leaving a significant amount of starting material in your crude product.

  • Poor Quality of Reagents: Degradation of the chlorinating agent or impurities in the starting material can hinder the reaction.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion.

  • Inadequate Mixing: Poor mixing can lead to localized areas of high and low reagent concentration, resulting in an incomplete reaction.

Troubleshooting Steps:

Step Action Rationale
1. Reagent Quality Use freshly opened or properly stored chlorinating agents. Ensure the purity of the starting benzothiazole or 2-mercaptobenzothiazole.Chlorinating agents can degrade upon exposure to moisture. Impurities in the starting material can interfere with the reaction.
2. Optimize Reaction Time and Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be beneficial, but be cautious of increased side product formation.Ensures the reaction is allowed to run to completion without unnecessary heating that could cause degradation.
3. Enhance Mixing Ensure efficient stirring throughout the reaction, especially during the addition of reagents.Promotes a homogeneous reaction mixture and ensures all reactants are in close contact.
4. Consider Catalytic Additives For the chlorination of MBT with sulfuryl chloride, the addition of a small amount of water has been reported to improve reaction efficiency.[3]The partial hydrolysis of sulfuryl chloride can form acid, which may catalyze the desired reaction.
Problem 3: Formation of Multiple Unidentified Side Products (Direct Chlorination of Benzothiazole)

Likely Cause: Over-chlorination or non-selective chlorination of the benzothiazole ring.

Causality: Direct chlorination of benzothiazole with elemental chlorine can be difficult to control and may lead to the formation of a mixture of chlorinated benzothiazoles, where chlorine atoms are added to the benzene ring in addition to the desired 2-position.[4][5]

  • Excessive Chlorinating Agent: Using too much chlorine gas can lead to multiple chlorinations on the aromatic ring.

  • Reaction Conditions: High temperatures can promote less selective chlorination.

Troubleshooting Steps:

Step Action Rationale
1. Control Stoichiometry Carefully control the amount of chlorine gas introduced into the reaction mixture. Monitor the reaction progress closely by GC-MS or HPLC to stop the reaction once the desired product is maximized.To prevent over-chlorination and the formation of polychlorinated side products.
2. Optimize Temperature Conduct the reaction at the lowest effective temperature. The reaction is often carried out at elevated temperatures (80-100°C), but it is crucial to find the optimal balance for your specific setup.[6]Lower temperatures generally favor more selective reactions.
3. Catalyst Choice The choice and amount of catalyst (e.g., ferric chloride) can influence the selectivity of the chlorination.[6]The catalyst plays a key role in activating the benzothiazole ring for chlorination.

Purification: Separating a mixture of chlorinated isomers can be challenging. Fractional distillation under reduced pressure or column chromatography may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the solid that precipitates during the workup of the reaction between 2-mercaptobenzothiazole and thionyl chloride?

A1: This is most likely elemental sulfur. The reaction of 2-mercaptobenzothiazole with thionyl chloride can produce sulfur as a byproduct.[7] This can often be removed by filtration.

Q2: My purified 2-chlorobenzothiazole is a brown oil, but the literature reports it as a colorless liquid or a low-melting solid. What could be the cause?

A2: The brown color is likely due to small amounts of impurities. These could be residual starting materials, side products, or decomposition products. Purification by vacuum distillation or column chromatography over silica gel can yield the pure, colorless product.[6]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., petroleum ether and ethyl acetate) to separate the starting material, product, and any major side products.[6] The spots can be visualized under UV light. For more quantitative analysis, HPLC or GC-MS are recommended.

Q4: What are the safety precautions I should take when working with chlorinating agents like sulfuryl chloride and thionyl chloride?

A4: These reagents are highly corrosive and react violently with water. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. These reagents release toxic gases (HCl, SO₂) upon decomposition, so proper handling and quenching procedures are essential.

IV. Visualizing the Pathways

To better understand the relationships between reactants, products, and side products, the following diagrams illustrate the key transformations.

Synthesis_Pathways cluster_mbt Route 1: From 2-Mercaptobenzothiazole (MBT) cluster_bt Route 2: From Benzothiazole MBT 2-Mercaptobenzothiazole Product 2-Chlorobenzothiazole MBT->Product + Chlorinating Agent Disulfide 2,2'-Dithiobis(benzothiazole) (MBTS Side Product) MBT->Disulfide Oxidation / Insufficient Chlorinating Agent Chlorinating_Agent SO₂Cl₂ or SOCl₂ Sulfur Elemental Sulfur (Side Product with SOCl₂) Chlorinating_Agent->Sulfur Decomposition BT Benzothiazole Product2 2-Chlorobenzothiazole BT->Product2 + Cl₂ / Catalyst Unreacted_BT Unreacted Benzothiazole BT->Unreacted_BT Incomplete Reaction Chlorine Cl₂ / Catalyst Over_Chlorinated Polychlorinated Benzothiazoles (Side Products) Product2->Over_Chlorinated + Excess Cl₂

Caption: Synthetic routes to 2-chlorobenzothiazole and common side products.

V. Experimental Protocols

Protocol 1: Synthesis of 2-Chlorobenzothiazole from 2-Mercaptobenzothiazole with Sulfuryl Chloride

This protocol is adapted from established procedures and should be performed with appropriate safety precautions.[1][2]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 2-mercaptobenzothiazole (1 equivalent) in a suitable inert solvent (e.g., benzene or chloroform).

  • Cool the mixture in an ice bath.

  • Slowly add sulfuryl chloride (at least 6 equivalents) dropwise to the stirred suspension, maintaining the temperature below 50°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for approximately one hour.

  • Carefully quench the reaction by pouring it over ice and water to decompose the excess sulfuryl chloride.

  • Separate the organic layer, and wash it several times with water to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography to obtain pure 2-chlorobenzothiazole.

VI. References

  • 2-Chlorobenzothiazole synthesis. ChemicalBook. --INVALID-LINK--

  • Chipinda, I., Hettick, J. M., & Siegel, P. D. (2007). The Role of Thiols and Disulfide Formation in Mercaptobenzothiazole Allergenicity. CDC Stacks. --INVALID-LINK--

  • Moon, N. S. (1949). Preparation of 2-chlorobenzothiazole. U.S. Patent No. 2,469,697. Washington, DC: U.S. Patent and Trademark Office. --INVALID-LINK--

  • Process for preparing 2-chloro-benzothiazoles or 2-chloro-benzoxazoles. (1996). U.S. Patent 5,502,201. --INVALID-LINK--

  • Process for the preparation of 2-chloro-benzothiazole. (1984). EP Patent 0103817B1. --INVALID-LINK--

  • Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. --INVALID-LINK--

  • Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. (1969). Defense Technical Information Center. --INVALID-LINK--

  • Nika, M. C., et al. (2016). Degradation and by-products identification of benzothiazoles and benzotriazoles during chlorination by LC-HR. 14th International Conference on Environmental Science and Technology. --INVALID-LINK--

  • A Convenient Synthesis of 2-Mercapto and 2-Chlorobenzothiazoles. (2020). Request PDF. --INVALID-LINK--

  • Dibenzothiazyl disulfide. Ataman Kimya. --INVALID-LINK--

  • Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem. --INVALID-LINK--

  • Nika, M. C., et al. (2016). Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. Journal of Hazardous Materials, 311, 137-146. --INVALID-LINK--

  • UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation. (2021). Science of The Total Environment, 759, 144304. --INVALID-LINK--

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules, 26(16), 4934. --INVALID-LINK--

  • Process for the preparation of 2-chlorobenzothiazole or 2-chlorobenzoxazole. (1994). EP Patent 0626379B1. --INVALID-LINK--

  • The reaction of N-methylbenzothiazole-2-selone and 1,1-dimethylselenourea with sulfuryl chloride and dichlorine. (1999). Journal of the Chemical Society, Dalton Transactions, (23), 4245-4250. --INVALID-LINK--

  • Troubleshooting a Reaction. University of Rochester Department of Chemistry. --INVALID-LINK--

  • Troubleshooting guide for the synthesis of fluorinated benzothiazoles. BenchChem. --INVALID-LINK--

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2013). Molecules, 18(9), 10751–10773. --INVALID-LINK--

  • Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. (2015). SAS Journal of Pure and Applied Chemistry. --INVALID-LINK--

  • Occurrence of benzothiazole, benzotriazole and benzenesulfonamide derivates in outdoor air particulate matter samples and human exposure assessment. (2020). Request PDF. --INVALID-LINK--

  • Reaction of 2-Mercaptobenzothiazole. (2014). Request PDF. --INVALID-LINK--

  • Water-Promoted Chlorination of 2-Mercaptobenzothiazoles. (2019). Request PDF. --INVALID-LINK--

  • Controlling Disulfide Bond Formation and Crystal Growth from 2-Mercaptobenzoic Acid. (2019). Request PDF. --INVALID-LINK--

  • Troubleshooting guide for 2-Chlorophenothiazine synthesis reactions. BenchChem. --INVALID-LINK--

  • Chlorination of benzothiazoles and benzotriazoles and transformation products identification by LC-HR-MS/MS. (2016). Request PDF. --INVALID-LINK--

References

Technical Support Center: Purification of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and professionals in drug development on the purification of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate via recrystallization. Here, we address common challenges and provide systematic approaches to developing a robust purification protocol. Our focus is on the principles behind the practice, ensuring you can adapt and troubleshoot effectively in your laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of recrystallization for purifying this compound?

Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][2] For this compound, the process involves dissolving the crude solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the cold solvent (mother liquor) and are separated by filtration.[2]

Q2: What are the key characteristics of an ideal solvent for the recrystallization of this compound?

Selecting the right solvent is the most critical step for successful recrystallization. An ideal solvent for this compound should exhibit the following properties:

  • High-Temperature Solubility: The compound should be highly soluble in the solvent at its boiling point.

  • Low-Temperature Insolubility: The compound should be poorly soluble or insoluble in the solvent at room temperature or below.[3]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[1][3]

  • Chemical Inertness: The solvent must not react with the compound.[1]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[1][4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

Q3: Based on the structure of this compound, what solvents should I consider for initial screening?

The structure of this compound, which includes a polar benzothiazole ring system, a chloro-substituent, and a methyl ester group, suggests it is a moderately polar compound. Therefore, a range of solvents with varying polarities should be screened. The principle of "like dissolves like" is a good starting point.[2][5]

Recommended Solvents for Screening:

  • Alcohols (e.g., Ethanol, Methanol, Isopropanol): Benzothiazole and its derivatives often show good solubility in alcohols.[6] Ethanol is a common choice for recrystallizing similar heterocyclic compounds.[7][8]

  • Esters (e.g., Ethyl Acetate): Ethyl acetate is a moderately polar solvent that can be effective.

  • Ketones (e.g., Acetone): Acetone is a polar aprotic solvent that can be a good candidate.[9]

  • Chlorinated Solvents (e.g., Dichloromethane): While effective at dissolving the compound, their high volatility might make them better as part of a solvent pair.

  • Aromatic Hydrocarbons (e.g., Toluene): Toluene can be a good choice for recrystallizing aromatic compounds.[10]

  • Solvent Mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane): A mixed solvent system is often used when a single solvent does not provide the ideal solubility profile.[1] You would dissolve the compound in the "good" solvent (in which it is more soluble) and then add the "poor" solvent (in which it is less soluble) until the solution becomes turbid.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

While the specific impurities depend on the synthetic route, common contaminants in the synthesis of benzothiazole derivatives can include:

  • Unreacted Starting Materials: Such as 2-aminothiophenol derivatives and carboxylic acids or their derivatives.[11]

  • Side-Products: Arising from incomplete reactions or side reactions. For instance, in syntheses involving cyclization, partially cyclized intermediates could be present.

  • Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.[11]

  • Colored Impurities: Often polymeric byproducts that can be removed with activated charcoal.

Knowing the potential impurities helps in selecting a solvent system where they have different solubility characteristics compared to the desired product.

Experimental Protocol: Developing a Recrystallization Procedure

This section provides a step-by-step guide to systematically determine the optimal recrystallization conditions for this compound.

Step 1: Solvent Screening

The goal of this step is to identify a suitable solvent or solvent pair.

  • Preparation: Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

  • Room Temperature Solubility Test: To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from the recommended list above. Agitate the mixture and observe the solubility at room temperature. A good solvent will not dissolve the compound at this stage.[3]

  • Hot Solubility Test: Gently heat the test tubes that showed poor solubility at room temperature to the boiling point of the solvent. Add the solvent dropwise until the solid just dissolves. A suitable solvent will dissolve the compound completely in a reasonable volume of hot solvent.

  • Cooling and Crystal Formation: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. Observe if crystals form. The ideal solvent will yield a good quantity of crystals upon cooling.

  • Solvent Pair Screening (if necessary): If no single solvent is ideal, try solvent pairs. Dissolve the crude product in a minimal amount of a hot solvent in which it is highly soluble. Then, add a hot "anti-solvent" (in which the product is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool as before. Common pairs include ethanol/water and ethyl acetate/hexane.[3]

Step 2: Recrystallization Workflow

Once a suitable solvent or solvent pair is identified, proceed with the bulk recrystallization.

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Perform Hot Filtration (if insoluble impurities are present) A->B Optional C Cool Solution Slowly (to room temperature, then ice bath) A->C No insoluble impurities B->C D Collect Crystals (via vacuum filtration) C->D E Wash Crystals (with a small amount of cold solvent) D->E F Dry Crystals (air dry or in a vacuum oven) E->F G Assess Purity (Melting Point, TLC, etc.) F->G

Caption: General workflow for the recrystallization process.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce the yield.[2]

  • Decolorization (Optional): If the solution is colored, and the pure compound is expected to be colorless or pale yellow, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals. The melting point of the purified this compound should be in the range of 151-153°C.

Troubleshooting Guide

Q: My compound is not dissolving, even in a large amount of hot solvent. What should I do?

A: This indicates that the chosen solvent is not a good solvent for your compound. You will need to repeat the solvent screening process (Step 1) to find a more suitable solvent or a solvent pair. It's also possible that your crude product contains a significant amount of insoluble impurities. Try to see if a portion of the material dissolves. If so, a hot filtration might be necessary after dissolving the soluble portion.

Q: No crystals are forming upon cooling. What went wrong?

A: This is a common issue and can be due to several factors:

  • Too much solvent was used: The solution is not saturated enough for crystals to form. Try boiling off some of the solvent to concentrate the solution and then attempt to cool it again.[12]

  • Supersaturation: The solution may be supersaturated. To induce crystallization, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of the pure compound.[12]

  • Cooling too rapidly: If cooling was too fast, allow more time for slow cooling at room temperature before moving to an ice bath.

Q: An oil has formed instead of crystals. How can I fix this?

A: "Oiling out" occurs when the boiling point of the solvent is too high, or the melting point of the solute is below the temperature at which the solution becomes saturated. To resolve this:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent and try cooling again more slowly.

  • If using a solvent pair, you may have added too much of the "poor" solvent. Add more of the "good" solvent to redissolve the oil and then cool slowly.

  • Consider using a solvent with a lower boiling point.

Troubleshooting Logic Flow

Caption: A decision tree for troubleshooting common recrystallization issues.

Data Summary Table

The following table provides properties of common laboratory solvents to aid in your selection process.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Polar, protic. Good for polar compounds.
Methanol6532.7Polar, protic. Often used for benzothiazoles.[6]
Ethanol7824.5Polar, protic. A versatile and common choice.[7][8][10]
Isopropanol8219.9Polar, protic.
Acetone5620.7Polar, aprotic.[9]
Ethyl Acetate776.0Moderately polar.
Dichloromethane409.1Moderately polar, volatile.
Toluene1112.4Nonpolar, aromatic. Good for aromatic compounds.[10]
Hexane691.9Nonpolar. Often used as an anti-solvent.

References

troubleshooting failed reactions involving Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for Methyl 2-chloro-1,3-benzothiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not proceeding. What are the likely causes?

A1: Failure of a Suzuki coupling reaction with this substrate can be attributed to several factors. The 2-chloro position on the benzothiazole ring is activated towards nucleophilic attack, but successful palladium-catalyzed cross-coupling requires careful optimization.[1] Key areas to investigate include:

  • Inactive Catalyst System: 2-Chlorobenzothiazoles are generally less reactive than their bromo or iodo counterparts in Suzuki couplings.[2] The oxidative addition step of the catalytic cycle is often slower and requires a highly active catalyst system. Standard catalysts like Pd(PPh₃)₄ may not be effective.

  • Catalyst Inhibition: The nitrogen atom of the benzothiazole ring is Lewis basic and can coordinate to the palladium catalyst, potentially inhibiting its activity.

  • Suboptimal Base and Solvent: The choice of base is critical for activating the boronic acid. A weak base may not be sufficient. The solvent must be appropriate for the reaction temperature and ensure solubility of all components.

  • Degradation of Boronic Acid: Heteroaryl boronic acids can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen), especially at elevated temperatures or in the presence of excess water.[3]

Q2: I am observing the formation of a significant amount of a byproduct with a mass corresponding to the hydrolysis of my starting material (2-hydroxy-1,3-benzothiazole-5-carboxylate). How can I prevent this?

A2: The 2-chloro position of your benzothiazole is highly susceptible to nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding 2-hydroxybenzothiazole derivative. This is a common side reaction, especially under basic conditions or if there is residual water in your reaction mixture.

To minimize hydrolysis:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Use a Non-Aqueous Base: If possible, use a non-hydroxide base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Control Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. If your desired reaction allows, try running it at a lower temperature.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.

Q3: My Buchwald-Hartwig amination reaction is giving low yields. What are the key parameters to optimize?

A3: Low yields in Buchwald-Hartwig aminations of 2-chlorobenzothiazoles are often related to catalyst, ligand, and base selection.

  • Ligand Choice: This is arguably the most critical parameter. Electron-rich and sterically hindered phosphine ligands are generally required for the coupling of aryl chlorides. Consider ligands such as SPhos, XPhos, or RuPhos.

  • Base Selection: The choice of base is highly dependent on the amine nucleophile and the ligand used.[4] Strong, non-nucleophilic bases are typically preferred. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOtBu) are often effective.

  • Palladium Precatalyst: Use a palladium precatalyst that is easily activated to the active Pd(0) species. Pd₂(dba)₃ or a pre-formed Pd-ligand complex can be advantageous.

Troubleshooting Guides

Guide 1: Failed Nucleophilic Aromatic Substitution (SNAr) with Amine or Thiol Nucleophiles

Problem: No reaction or low conversion when reacting this compound with an amine or thiol.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution(s)
Insufficient Nucleophilicity The amine or thiol may not be sufficiently nucleophilic to attack the C2 position of the benzothiazole.Add a base to deprotonate the nucleophile and increase its reactivity. For thiols, a mild base like K₂CO₃ is often sufficient. For amines, a stronger base like NaH or LiHMDS may be necessary.
Steric Hindrance A bulky nucleophile or substituents near the reaction center can sterically hinder the reaction.Increase the reaction temperature to overcome the activation energy barrier. Consider using a less sterically hindered nucleophile if possible.
Poor Solvent Choice The solvent may not be polar enough to facilitate the formation of the charged Meisenheimer intermediate.[5]Use a polar aprotic solvent such as DMF, DMSO, or NMP.
Competing Side Reactions The nucleophile may be reacting with the methyl ester group (e.g., aminolysis or thiolysis).Run the reaction at a lower temperature to favor the more kinetically favorable SNAr at the C2 position. If the ester is not required, it can be hydrolyzed before the SNAr reaction.

Workflow for Troubleshooting Failed SNAr:

start SNAr Reaction Failed check_sm Check Starting Material Purity start->check_sm check_nuc Verify Nucleophile Quality start->check_nuc add_base Add Base to Increase Nucleophilicity check_sm->add_base If SM is pure check_nuc->add_base If nucleophile is good change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) add_base->change_solvent If still no reaction increase_temp Increase Reaction Temperature change_solvent->increase_temp If low conversion monitor_ester Monitor for Ester Side Reactions (LC-MS) increase_temp->monitor_ester optimize Systematically Optimize Conditions monitor_ester->optimize If side reactions occur success Successful Reaction optimize->success

Caption: Troubleshooting workflow for SNAr reactions.

Guide 2: Unsuccessful Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.)

Problem: The desired cross-coupled product is not formed, or the reaction stalls at low conversion.

Catalyst System Optimization:

ParameterRecommendation for Suzuki CouplingRecommendation for Buchwald-Hartwig
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Ligand SPhos, XPhos, RuPhos, or other Buchwald-type ligands.XPhos, RuPhos, BrettPhos.
Base K₃PO₄, Cs₂CO₃, K₂CO₃.LiOtBu, NaHMDS, K₃PO₄.
Solvent Toluene, Dioxane, THF (often with a small amount of water).Toluene, Dioxane.
Temperature 80-110 °C80-110 °C

Experimental Protocol for a Screening Reaction (Suzuki Coupling):

  • To an oven-dried reaction vial, add this compound (1 eq.), the desired boronic acid (1.5 eq.), and the chosen base (e.g., K₃PO₄, 3 eq.).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., dioxane) via syringe.

  • Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

Troubleshooting Flowchart for Cross-Coupling Reactions:

start Cross-Coupling Failed check_reagents Verify Reagent Quality (Halide, Boronic Acid/Amine) start->check_reagents degas Ensure Proper Degassing of Solvents check_reagents->degas Reagents OK catalyst_screen Screen Different Pd/Ligand Combinations degas->catalyst_screen System is oxygen-free base_screen Screen Different Bases catalyst_screen->base_screen Find active catalyst solvent_screen Screen Different Solvents base_screen->solvent_screen Optimize base temp_opt Optimize Temperature solvent_screen->temp_opt Optimize solvent success Successful Coupling temp_opt->success

Caption: Optimization pathway for cross-coupling reactions.

Guide 3: Unwanted Hydrolysis of the Methyl Ester

Problem: The methyl ester at the C5 position is hydrolyzed to the carboxylic acid during the reaction.

Causality and Mitigation:

The methyl ester can be sensitive to both acidic and basic conditions, especially at elevated temperatures. Hydrolysis is often observed when using strong aqueous bases or when reactions are run for extended periods.

Mitigation Strategies:

  • Use Milder Bases: If your reaction chemistry allows, switch to a milder base. For example, in a Suzuki coupling, you might try K₂CO₃ instead of NaOH.

  • Anhydrous Conditions: As mentioned previously, minimizing water content is crucial. The use of anhydrous inorganic bases (e.g., K₃PO₄) can be beneficial.[6]

  • Lower Reaction Temperature: If possible, reduce the reaction temperature.

  • Protecting Group Strategy: If the ester is not compatible with the required reaction conditions, consider performing the reaction on the corresponding carboxylic acid (if it's commercially available or can be synthesized) and then re-esterifying as a final step.

  • Alternative Ester Groups: If you are synthesizing the benzothiazole backbone, consider using a more robust ester, such as a tert-butyl ester, which is more resistant to basic hydrolysis and can be removed under acidic conditions.

References

Technical Support Center: Synthesis of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your synthesis and optimize your yields.

Introduction: The Synthetic Challenge

The synthesis of 2-chlorobenzothiazole derivatives is a cornerstone for the development of various pharmacologically active molecules.[1][2][3] The inherent reactivity of the benzothiazole core, coupled with the strategic placement of the chloro and carboxylate groups, makes this scaffold a versatile building block. However, the synthetic routes are not without their challenges. Issues such as low yields, difficult purification, and unexpected side reactions are common hurdles. This guide aims to provide a systematic approach to overcoming these obstacles, grounded in the principles of organic chemistry and extensive laboratory experience.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying chemical reasoning to empower your future synthetic designs.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is a multifaceted problem that can stem from several factors, from the quality of your starting materials to the nuances of your reaction conditions.

Potential Causes & Recommended Solutions:

Potential Cause Explanation & Recommended Solution
Poor Quality of Starting Materials The purity of your precursors is paramount. For instance, 2-aminothiophenols are susceptible to oxidation. Solution: Ensure you are using high-purity starting materials. If necessary, purify them before use. For air-sensitive reagents like 2-aminothiophenol, consider handling them under an inert atmosphere (e.g., nitrogen or argon).[4]
Suboptimal Reaction Temperature Temperature can dramatically influence reaction rates and the formation of side products.[4] Some reactions require heating to overcome activation energy barriers, while others may produce unwanted byproducts at elevated temperatures. Solution: If your reaction is sluggish at room temperature, try incrementally increasing the heat while monitoring the reaction by Thin Layer Chromatography (TLC). Conversely, if you observe significant side product formation, lowering the temperature may be beneficial.[4]
Incomplete Cyclization The formation of the benzothiazole ring is a critical step. In some cases, the intermediate may not fully cyclize, leading to a mixture of products and a lower yield of the desired compound. Solution: The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[4] Experiment with different catalysts, such as p-toluenesulfonic acid (p-TSA), which can increase the nucleophilicity of the nitrogen atom in 2-aminobenzothiazole and accelerate the reaction.[5]
Moisture in the Reaction Certain chlorinating agents, such as thionyl chloride and sulfuryl chloride, are highly sensitive to moisture and can be quenched by water, reducing their effectiveness and leading to lower yields. Solution: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Running the reaction under an inert atmosphere can also help to exclude moisture.

Question 2: I'm observing multiple spots on my TLC, and purification by column chromatography is proving difficult. What are my options?

Purification can be a significant bottleneck, especially when dealing with closely related side products.

Potential Causes & Recommended Solutions:

Potential Cause Explanation & Recommended Solution
Formation of Side Products The reaction conditions may be promoting the formation of undesired byproducts. Solution: Adjusting reaction parameters such as temperature or the type of catalyst can help suppress side reactions.[4] Careful monitoring by TLC is crucial to identify the optimal conditions that favor the formation of the desired product.
Product Instability on Silica Gel Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.[4] Solution: Consider using a different stationary phase for your chromatography. Neutral or basic alumina can be a good alternative.[4] Other purification techniques, such as recrystallization or preparative HPLC, may also be more suitable.
Unreacted Starting Materials If your reaction has not gone to completion, the presence of starting materials can complicate purification. Solution: Ensure the reaction is complete by monitoring it with TLC.[4] If the reaction stalls, you may need to adjust the conditions (e.g., add more reagent, increase the temperature, or extend the reaction time).

Frequently Asked Questions (FAQs)

This section covers broader questions that are commonly asked by researchers working on the synthesis of benzothiazole derivatives.

Q1: What are the most common synthetic routes to 2-chlorobenzothiazoles?

A1: Several established methods exist for the synthesis of the 2-chlorobenzothiazole skeleton. A prevalent approach involves the reaction of 2-mercaptobenzothiazole with a chlorinating agent such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2).[6][7][8] Another common route is the condensation of 2-aminothiophenols with various electrophiles like carboxylic acids, aldehydes, or acyl chlorides to first form the benzothiazole core, which is then chlorinated.[1][9]

Q2: How can I monitor the progress of my reaction effectively?

A2: Thin-layer chromatography (TLC) is a standard and highly effective technique for monitoring the progress of your reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of your product. Visualization is typically achieved using UV light or by staining with an appropriate reagent like iodine vapor.[4]

Q3: Are there any "green" or more environmentally friendly approaches to benzothiazole synthesis?

A3: Yes, modern synthetic chemistry is increasingly focused on environmentally benign methods. For benzothiazole synthesis, this often involves the use of water as a solvent, reusable catalysts, and solvent-free reaction conditions.[5][10][11] Microwave-assisted synthesis is another popular green chemistry approach that can significantly reduce reaction times and energy consumption.[11][12][13]

Q4: What safety precautions should I take when working with reagents like 2-aminothiophenol and thionyl chloride?

A4: Safety should always be the top priority in the laboratory. 2-Aminothiophenol is known to be readily oxidized and has a strong, unpleasant odor; therefore, it should be handled in a well-ventilated fume hood, and if possible, under an inert atmosphere.[4] Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. It should also be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information for all chemicals used.

Experimental Protocols

Below are detailed, step-by-step methodologies for key experiments.

Protocol 1: Synthesis of Methyl 2-mercapto-1,3-benzothiazole-5-carboxylate

This protocol outlines a common method for synthesizing the 2-mercaptobenzothiazole precursor.

Materials:

  • Methyl 3-amino-4-mercaptobenzoate

  • Carbon disulfide (CS2)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in ethanol.

  • To this solution, add Methyl 3-amino-4-mercaptobenzoate.

  • Slowly add carbon disulfide to the reaction mixture.

  • Heat the mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid precipitate, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Protocol 2: Synthesis of this compound

This protocol describes the chlorination of the 2-mercaptobenzothiazole precursor.

Materials:

  • Methyl 2-mercapto-1,3-benzothiazole-5-carboxylate

  • Sulfuryl chloride (SO2Cl2) or Thionyl chloride (SOCl2)

  • Anhydrous inert solvent (e.g., dichloromethane, chloroform)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-mercapto-1,3-benzothiazole-5-carboxylate in an anhydrous inert solvent.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride or thionyl chloride dropwise to the cooled solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the required duration, monitoring by TLC.

  • Upon completion, carefully quench the reaction by pouring it into ice water.

  • Separate the organic layer, and wash it successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Synthesis and Troubleshooting

To better understand the reaction and troubleshooting process, the following diagrams are provided.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Complex cluster_product Product Formation 2-Mercaptobenzothiazole 2-Mercaptobenzothiazole Intermediate Reactive Intermediate 2-Mercaptobenzothiazole->Intermediate Reaction ChlorinatingAgent Chlorinating Agent (e.g., SO2Cl2) ChlorinatingAgent->Intermediate 2-Chlorobenzothiazole This compound Intermediate->2-Chlorobenzothiazole Elimination Byproducts Byproducts (e.g., SO2, HCl) Intermediate->Byproducts

Caption: General reaction pathway for the chlorination of a 2-mercaptobenzothiazole derivative.

troubleshooting_workflow cluster_purity Purity Check cluster_conditions Condition Optimization cluster_purification Purification Strategy start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions purification_issue Difficulty in Purification start->purification_issue purify_reagents Purify Reagents check_purity->purify_reagents optimize_temp Optimize Temperature check_conditions->optimize_temp change_catalyst Change Catalyst check_conditions->change_catalyst check_moisture Ensure Anhydrous Conditions check_conditions->check_moisture alt_chromatography Alternative Chromatography (e.g., Alumina) purification_issue->alt_chromatography recrystallize Recrystallization purification_issue->recrystallize rerun_pure Rerun with Purified Materials purify_reagents->rerun_pure success Improved Yield rerun_pure->success rerun_optimized Rerun with Optimized Conditions optimize_temp->rerun_optimized change_catalyst->rerun_optimized check_moisture->rerun_optimized rerun_optimized->success alt_chromatography->success recrystallize->success

Caption: A logical workflow for troubleshooting low-yield issues in synthesis.

References

Technical Support Center: Navigating the Scale-Up Synthesis of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the scale-up synthesis of benzothiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to address the common and complex challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in mechanistic principles and practical, field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of benzothiazole compounds, providing concise and actionable answers.

Q1: What are the most prevalent starting materials for synthesizing benzothiazole derivatives?

A1: The most common and versatile methods for constructing the benzothiazole core involve the condensation of 2-aminothiophenol with a variety of carbonyl-containing compounds. These include carboxylic acids, aldehydes, acyl chlorides, and esters.[1] Alternative strategies, such as the cyclization of thiobenzanilides or reactions involving nitriles, are also employed.[1]

Q2: How can I effectively monitor the progress of my benzothiazole synthesis reaction during scale-up?

A2: Thin-layer chromatography (TLC) is a standard and highly effective technique for real-time monitoring of reaction progress.[1] By co-spotting the reaction mixture with the starting materials on a TLC plate, you can visually track the consumption of reactants and the formation of the desired product. Visualization is typically achieved using UV light or by staining with iodine vapor.[1] For larger scale reactions, High-Performance Liquid Chromatography (HPLC) can provide more quantitative and accurate monitoring.

Q3: What are some established "green" or environmentally sustainable approaches for benzothiazole synthesis?

A3: Modern synthetic chemistry places a strong emphasis on environmentally benign methodologies. For benzothiazole synthesis, this often involves the use of water as a solvent, the application of reusable catalysts, and conducting reactions under solvent-free conditions.[1] Microwave-assisted synthesis is a prominent green chemistry technique that can significantly shorten reaction times and reduce energy consumption.[1][2][3]

Q4: What are the critical safety precautions when handling 2-aminothiophenol on a larger scale?

A4: 2-Aminothiophenol is susceptible to oxidation, so it is crucial to handle it under an inert atmosphere, such as nitrogen or argon, particularly in larger quantities.[1] As a thiol, it possesses a potent and unpleasant odor and must be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information before commencing any work.

Troubleshooting Guide: Common Challenges in Scale-Up Synthesis

This section provides a detailed breakdown of common problems encountered during the scale-up of benzothiazole synthesis, their potential causes, and recommended solutions.

Problem 1: Low or No Product Yield

Low product yield is a frequent and frustrating issue in organic synthesis. The table below outlines potential causes and actionable solutions.

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure the purity of 2-aminothiophenol and the carbonyl compound. 2-Aminothiophenol is prone to oxidation; using a freshly opened bottle or purifying it via distillation or recrystallization before use is highly advisable.[1]
Inefficient Catalyst The choice of catalyst is critical. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) or molecular iodine can be effective.[1][4] For reactions with aldehydes, catalysts such as a hydrogen peroxide/hydrochloric acid (H₂O₂/HCl) mixture, samarium triflate, or various metal-based catalysts have proven successful.[1][5]
Suboptimal Reaction Temperature The reaction temperature can significantly influence the yield. If the yield is low at room temperature, a gradual increase in temperature may be beneficial.[1] Conversely, if side product formation is observed at elevated temperatures, lowering the temperature is recommended.[1]
Presence of Water Certain condensation reactions are sensitive to moisture. Employing dry solvents and ensuring all glassware is thoroughly dried can enhance the yield. The addition of molecular sieves to the reaction mixture can also effectively remove residual water.[1]
Problem 2: Formation of Side Products and Impurities

The generation of byproducts can complicate purification and diminish the overall yield. Understanding the potential side reactions is key to mitigating them.

Side_Products cluster_main_reaction Main Reaction Pathway cluster_side_reactions Potential Side Reactions 2-Aminothiophenol 2-Aminothiophenol Schiff Base Intermediate Schiff Base Intermediate 2-Aminothiophenol->Schiff Base Intermediate Condensation Disulfide Byproduct Disulfide Byproduct 2-Aminothiophenol->Disulfide Byproduct Oxidation Carbonyl Compound Carbonyl Compound Carbonyl Compound->Schiff Base Intermediate Self-Condensation Product Self-Condensation Product Carbonyl Compound->Self-Condensation Product Desired Benzothiazole Desired Benzothiazole Schiff Base Intermediate->Desired Benzothiazole Cyclization & Oxidation Incomplete Cyclization Product Incomplete Cyclization Product Schiff Base Intermediate->Incomplete Cyclization Product

Caption: Common reaction pathways and side reactions in benzothiazole synthesis.

  • Oxidation of 2-aminothiophenol: The thiol group in 2-aminothiophenol is susceptible to oxidation, leading to the formation of a disulfide byproduct.[1]

    • Solution: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively minimize this side reaction.[1]

  • Incomplete Cyclization: The intermediate Schiff base, formed from the reaction of 2-aminothiophenol and an aldehyde, may not fully cyclize.[1]

    • Solution: The choice of catalyst and reaction conditions plays a pivotal role in promoting efficient cyclization. Experiment with different catalysts or reaction temperatures to drive the reaction to completion.[1]

  • Self-Condensation of Starting Materials: Under certain conditions, the aldehyde or other carbonyl starting materials may undergo self-condensation.[1]

    • Solution: Adjusting the reaction conditions, such as temperature or the rate of addition of one reactant to another, can help to suppress these side reactions.[1]

Problem 3: Difficulty in Product Purification

Isolating the pure benzothiazole derivative can be challenging due to the presence of unreacted starting materials or side products.

Potential CauseRecommended Solutions
Similar Polarity of Product and Impurities If the product and impurities exhibit similar polarities, separation by column chromatography can be arduous.[1] Try employing a different solvent system for elution or consider alternative purification techniques like recrystallization or preparative Thin-Layer Chromatography (TLC).[1][6]
Product is an Oil If the product is an oil and proves difficult to purify by column chromatography, consider converting it to a solid derivative (e.g., a salt) for easier purification by recrystallization.[1] The pure product can then be regenerated.
Product Instability on Silica Gel Some benzothiazole derivatives may be sensitive to the acidic nature of silica gel, leading to degradation on the column.[1] In such cases, using neutral or basic alumina for column chromatography, or opting for a different purification method altogether, is recommended.[1]

Experimental Protocol: A General Guideline for Synthesis

The following is a general protocol for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and an aromatic aldehyde. This protocol should be optimized for specific substrates.

Protocol_Workflow A Reaction Setup: Dissolve 2-aminothiophenol and aldehyde in a suitable solvent (e.g., ethanol). B Catalyst Addition: Add the chosen catalyst (e.g., H₂O₂/HCl). A->B C Reaction Monitoring: Stir at the desired temperature and monitor by TLC. B->C D Work-up: Once complete, cool the reaction mixture. C->D E Isolation: Collect the product, often by filtration if it precipitates. D->E F Purification: Purify the crude product (e.g., recrystallization or column chromatography). E->F

Caption: A generalized workflow for the synthesis of 2-substituted benzothiazoles.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol, DMF, or DMSO (5-10 mL). To this solution, add 2-aminothiophenol (1.0 mmol).[1]

  • Catalyst Addition: Add the selected catalyst. For instance, a mixture of hydrogen peroxide and hydrochloric acid has been shown to be a highly efficient system for this transformation.[2][6] The optimal catalyst and its loading should be determined experimentally.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature, which can range from room temperature to reflux, for the required duration (typically 1 to 24 hours).[1]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting materials are consumed.[1]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography.[6]

References

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for Methyl 2-chloro-1,3-benzothiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key synthetic intermediate. Our goal is to provide you with the in-depth knowledge and field-proven protocols necessary to mitigate a common yet critical challenge: the unwanted hydrolysis of the methyl ester functional group. By understanding the underlying mechanisms and implementing the strategies outlined below, you can ensure the integrity of your material, maximize reaction yields, and maintain the fidelity of your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental principles governing the stability of this compound.

Q1: What is this compound and why is its stability critical?

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The benzothiazole core is a privileged scaffold found in numerous pharmacologically active compounds, and the strategically placed chloro, and carboxylate groups serve as versatile handles for further synthetic transformations.[1][2] The stability of the ester group is paramount; its unintended hydrolysis to the corresponding carboxylic acid not only consumes the desired material but also introduces a significant impurity that can complicate subsequent reactions, purification, and biological assays.

Q2: What is ester hydrolysis, and why is this specific molecule susceptible?

Ester hydrolysis is a chemical reaction in which a water molecule cleaves an ester bond, yielding a carboxylic acid and an alcohol.[3] This reaction can be catalyzed by either acid or base.[4]

  • Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[5][6] To push the equilibrium back towards the ester, water must be rigorously excluded.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, which drives the reaction to completion.[7]

The benzothiazole ring system contains electron-withdrawing nitrogen and sulfur atoms, which can influence the electronic properties of the benzene ring and, consequently, the reactivity of the ester group.

G Diagram 1: Mechanisms of Ester Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) A_Start Ester (R-COOR') A_Protonated Protonated Ester A_Start->A_Protonated Protonation A_H H₃O⁺ A_H->A_Protonated A_Tetrahedral Tetrahedral Intermediate A_Protonated->A_Tetrahedral Nucleophilic Attack A_H2O H₂O A_H2O->A_Tetrahedral A_ProtonTransfer Proton Transfer A_Tetrahedral->A_ProtonTransfer A_LeavingGroup Alcohol (R'-OH) Leaves A_ProtonTransfer->A_LeavingGroup A_End Carboxylic Acid (R-COOH) A_LeavingGroup->A_End Deprotonation B_Start Ester (R-COOR') B_Tetrahedral Tetrahedral Intermediate B_Start->B_Tetrahedral Nucleophilic Attack B_OH OH⁻ B_OH->B_Tetrahedral B_Alkoxide Alkoxide (R'-O⁻) Leaves B_Tetrahedral->B_Alkoxide B_Acid Carboxylic Acid B_ProtonTransfer Irreversible Deprotonation B_Alkoxide->B_ProtonTransfer B_Acid->B_ProtonTransfer B_End Carboxylate Salt (R-COO⁻) B_ProtonTransfer->B_End B_Alcohol Alcohol (R'-OH) B_ProtonTransfer->B_Alcohol

Diagram 1: Mechanisms of Ester Hydrolysis
Q3: What are the primary factors that accelerate hydrolysis?

The rate of ester hydrolysis is significantly influenced by four main factors:

  • Presence of Water: As a key reactant, the concentration of water directly impacts the rate of hydrolysis, particularly in acid-catalyzed reactions which are governed by equilibrium.[8]

  • pH (Presence of Acid or Base): Both acids and bases act as catalysts. Strong bases are particularly destructive as they promote irreversible saponification.[4][9]

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating the rate of the hydrolysis reaction.[9]

  • Presence of Catalytic Impurities: Trace amounts of metal ions or residual acid/base from previous synthetic steps can catalyze hydrolysis over time.[8]

Section 2: Troubleshooting Guide - In the Lab

This section provides actionable solutions for specific experimental scenarios where hydrolysis is a common risk.

Scenario 1: During a Chemical Reaction
  • Problem: You are using this compound as a starting material, but you observe formation of the carboxylic acid byproduct during the reaction.

  • Root Causes & Solutions:

    • Wet Solvents/Reagents: The most common cause is the presence of water.

      • Troubleshooting: Ensure all solvents are of anhydrous grade and handled under an inert atmosphere (Nitrogen or Argon). Use freshly opened solvents or those stored over molecular sieves. Dry all reagents that are not water-sensitive.[10]

    • Hygroscopic Reagents: Some reagents or starting materials can absorb moisture from the air and introduce it into the reaction.

      • Troubleshooting: Handle hygroscopic materials in a glove box or under a positive pressure of inert gas.[10]

    • Acidic or Basic Contaminants: Reagents may contain acidic or basic impurities that catalyze hydrolysis.

      • Troubleshooting: If your reaction conditions permit, consider adding a non-nucleophilic base (e.g., proton sponge) or an acid scavenger to neutralize trace acidic impurities.[10]

    • High Reaction Temperature: Elevated temperatures can promote hydrolysis.

      • Troubleshooting: If possible, lower the reaction temperature. While this may slow down the desired reaction, it will have a more pronounced effect on reducing the rate of hydrolysis. Monitor the reaction for a longer period.[10]

Scenario 2: During Aqueous Workup
  • Problem: Your reaction is complete and the ester is intact, but you experience significant product loss and formation of the carboxylic acid after quenching and extraction.

  • Root Causes & Solutions: This is the highest-risk step for hydrolysis. The key is to minimize the time the ester is in contact with water, especially under non-neutral pH, and to keep conditions cold.

    • Harsh Quenching/Neutralization: Using strong bases (NaOH, KOH) to neutralize reaction acids is a primary cause of saponification.

      • Troubleshooting: NEVER use strong bases unless your ester is exceptionally robust. Always use a cold, saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[9][11] The reaction with bicarbonate is self-indicating; continue adding it until the evolution of CO₂ gas ceases.

    • Prolonged Contact with Aqueous Layers: The longer the exposure, the greater the extent of hydrolysis.

      • Troubleshooting: Perform all washes and extractions quickly and efficiently. Do not let the layers sit in the separatory funnel for extended periods.[9]

    • Ambient Temperature Workup: Hydrolysis is faster at room temperature.

      • Troubleshooting: Cool the reaction mixture in an ice bath before adding any aqueous solution. Perform all subsequent washes with ice-cold solutions (water, bicarbonate, brine).[9]

    • Incomplete Drying: Residual water in the organic layer can cause hydrolysis during solvent removal or storage.

      • Troubleshooting: After the final wash (typically with brine to remove bulk water), dry the organic layer thoroughly with a suitable anhydrous drying agent like Na₂SO₄ or MgSO₄. Add the agent until it no longer clumps and flows freely.[9]

G Diagram 2: Troubleshooting Workup-Induced Hydrolysis Start Hydrolysis Detected After Workup Q1 What base was used for neutralization? Start->Q1 A1_Strong Strong Base (NaOH, KOH) Q1->A1_Strong A1_Weak Weak Base (NaHCO₃) or None Q1->A1_Weak Sol1 High Risk of Saponification. ACTION: Redo workup using cold, saturated NaHCO₃ solution. A1_Strong->Sol1 Q2 Were washes performed at 0°C? A1_Weak->Q2 A2_No No, at Room Temp Q2->A2_No A2_Yes Yes, ice-cold Q2->A2_Yes Sol2 Kinetics of hydrolysis are faster at RT. ACTION: Redo workup using ice baths and pre-chilled aqueous solutions. A2_No->Sol2 Q3 Was the organic layer thoroughly dried? A2_Yes->Q3 A3_No No / Unsure Q3->A3_No A3_Yes Yes (e.g., with Na₂SO₄) Q3->A3_Yes Sol3 Residual water can cause hydrolysis during solvent evaporation. ACTION: Ensure drying agent is used until free-flowing. A3_No->Sol3 End Ester Integrity Preserved A3_Yes->End

Diagram 2: Troubleshooting Workup-Induced Hydrolysis
Scenario 3: During Purification

  • Problem: The crude product is clean, but hydrolysis occurs during column chromatography or recrystallization.

  • Root Causes & Solutions:

    • Acidic Silica Gel: Standard silica gel is slightly acidic and can catalyze hydrolysis, especially if the compound moves slowly down the column.

      • Troubleshooting: For sensitive compounds, use deactivated silica gel. This can be prepared by adding ~1% triethylamine to the eluent system to neutralize the acidic sites. Alternatively, use a different stationary phase like alumina.

    • Reactive Recrystallization Solvents: Using alcohols (methanol, ethanol) for recrystallization can lead to transesterification, where the methyl group of the ester is exchanged with the alkyl group of the solvent alcohol. While not strictly hydrolysis, it is an undesired side reaction.

      • Troubleshooting: Avoid using reactive hydroxylic solvents. Opt for non-hydroxylic solvents such as toluene, heptane, ethyl acetate, or mixtures thereof for recrystallization.[12]

Scenario 4: During Long-Term Storage
  • Problem: A previously pure sample shows the presence of the carboxylic acid after being stored for several months.

  • Root Causes & Solutions:

    • Exposure to Atmospheric Moisture: Improperly sealed containers allow moisture ingress over time.

      • Troubleshooting: Store the compound in a tightly sealed vial with a secure cap. For extra protection, wrap the cap seal with parafilm.[13][14]

    • Ambient Storage Conditions: Both moisture and heat contribute to degradation.

      • Troubleshooting: Store the vial inside a desiccator to maintain a dry environment. Store the desiccator in a refrigerator or freezer (-20°C) to minimize thermal degradation. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[13]

Section 3: Key Protocols & Data Summary
Protocol 1: Standard Operating Procedure for a Hydrolysis-Minimizing Workup
  • Cooling: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0°C in an ice-water bath.

  • Dilution: Dilute the cold reaction mixture with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Neutralization: Add cold, saturated aqueous NaHCO₃ solution in portions. Swirl the funnel gently (unstoppered) after each addition to control initial gas evolution. Then, stopper the funnel, shake cautiously, and vent frequently. Continue adding NaHCO₃ solution until no more CO₂ is evolved.[9]

  • Extraction: Separate the aqueous and organic layers promptly.

  • Wash: Wash the organic layer sequentially with cold water (1x) and then cold brine (saturated aqueous NaCl) (1x). The brine wash helps to remove most of the dissolved water from the organic phase.[9]

  • Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together. Swirl for 5-10 minutes.[9]

  • Isolation: Filter the organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester.

Data Summary Tables

Table 1: Workup Reagent Selection Guide

ParameterRecommended ReagentAvoidRationale
Neutralization Cold, saturated NaHCO₃ or Na₂CO₃NaOH, KOH, LiOHStrong bases cause rapid, irreversible saponification of the ester.[7]
Drying Agent Anhydrous Na₂SO₄, MgSO₄-Efficiently removes trace water to prevent hydrolysis during solvent evaporation.[9]
Aqueous Washes Ice-cold deionized water, brineRoom temperature solutionsLower temperatures significantly reduce the rate of hydrolysis.[9]

Table 2: Recommended Storage Conditions

ConditionRecommendationPurpose
Temperature -20°C (Freezer)Minimizes thermal degradation and slows hydrolysis kinetics.
Atmosphere Tightly sealed container inside a desiccatorPrevents exposure to atmospheric moisture.[13][14]
Light Amber vial or store in the darkPrevents potential photochemical degradation.
Section 4: Analytical Confirmation of Hydrolysis

If you suspect hydrolysis has occurred, you can confirm it using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The hydrolyzed product, 2-chloro-1,3-benzothiazole-5-carboxylic acid, is significantly more polar than the parent ester. It will appear as a separate spot with a much lower Rf value (closer to the baseline) on the TLC plate.

  • High-Performance Liquid Chromatography (HPLC): The carboxylic acid will have a different, typically shorter, retention time than the ester on a reverse-phase column.

  • Proton Nuclear Magnetic Resonance (¹H NMR): The most definitive evidence is the disappearance of the characteristic singlet peak for the methyl ester protons (-OCH₃), typically found around 3.9-4.0 ppm, and the potential appearance of a very broad singlet for the carboxylic acid proton (-COOH) far downfield (>10 ppm), which may exchange with residual water in the NMR solvent.

By diligently applying these principles and protocols, you can effectively prevent the hydrolysis of this compound, ensuring the quality of your research and the success of your synthetic endeavors.

References

preventing unwanted side reactions at the chloro position

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing reactivity at the chloro position. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with unwanted side reactions involving chloro-substituents. Here, we move beyond simple protocols to explain the underlying chemical principles, providing you with the tools to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions at a chloro position, especially in cross-coupling?

The most prevalent side reaction is hydrodechlorination , where the chloro group is replaced by a hydrogen atom.[1][2] This is particularly common in palladium-catalyzed reactions where a hydride source is present, which can be the solvent (like an alcohol), the base, or even trace water.[3] Another significant side reaction is homocoupling of your coupling partner. Less common, but still problematic under certain conditions, is direct nucleophilic aromatic substitution (SNAr) , where a nucleophile in the reaction mixture displaces the chloride.[4][5]

Q2: My reaction is giving me a significant amount of dechlorinated starting material. What is hydrodechlorination and how can I minimize it?

Hydrodechlorination is a reductive process that competes with your desired cross-coupling reaction. It typically occurs after the oxidative addition of the aryl chloride to the Pd(0) catalyst.[3] If a palladium-hydride (Pd-H) species forms in the catalytic cycle, it can reductively eliminate with the aryl group to form the undesired dechlorinated product instead of proceeding with transmetalation.[3]

To minimize it:

  • Ligand Selection: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos). These ligands accelerate the rate of reductive elimination of the desired product, which can outcompete the hydrodechlorination pathway.[6][7]

  • Base Selection: Avoid bases that can readily generate hydride species. Weaker carbonate or phosphate bases (e.g., K₂CO₃, K₃PO₄) are often preferable to stronger hydroxide or alkoxide bases.

  • Solvent Choice: Use anhydrous, aprotic solvents (e.g., toluene, dioxane) to minimize potential hydride sources. While some Suzuki reactions benefit from water, excess can promote side reactions.[6]

Q3: I have a molecule with both a chloro and a bromo substituent. How can I react selectively at the bromine?

Achieving chemoselectivity is based on the different reactivities of the carbon-halogen bonds. The order of reactivity for oxidative addition to Pd(0) is generally C-I > C-Br > C-Cl. This difference allows for selective reaction at the more reactive C-Br bond.

To enhance selectivity:

  • Use a less reactive catalyst system: A standard catalyst like Pd(PPh₃)₄ at lower temperatures is often sufficient to selectively activate the C-Br bond while leaving the C-Cl bond intact.[6]

  • Control Temperature: Running the reaction at the lowest possible temperature that still allows for C-Br activation is critical. Start at room temperature and gradually increase if needed.

  • Avoid highly active catalyst systems: Highly active, bulky phosphine ligands designed for activating aryl chlorides can sometimes lead to a loss of selectivity and reaction at both sites.[8][9]

Q4: Under what conditions should I worry about Nucleophilic Aromatic Substitution (SNAr) at the chloro position?

SNAr becomes a significant concern when your aromatic ring is "activated" towards nucleophilic attack. This occurs if you have strong electron-withdrawing groups (EWGs), such as -NO₂ or -CN, positioned ortho or para to the chloro group.[5][10][11] These groups are necessary to stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during the reaction.[10][12] If your substrate fits this description and your reaction mixture contains strong nucleophiles (e.g., alkoxides, amines, hydroxides) and is run at elevated temperatures, SNAr is a likely side reaction.[4][12]

Troubleshooting Guides

Problem 1: Persistent Hydrodechlorination in Palladium-Catalyzed Cross-Coupling

Symptoms:

  • Low yield of the desired coupled product.

  • Significant presence of a byproduct corresponding to the starting material with the -Cl replaced by -H.

  • Mass spectrometry analysis confirms the mass of the dechlorinated arene.

Root Cause Analysis: Hydrodechlorination in Pd-catalyzed cross-coupling is an off-cycle process that competes directly with the productive catalytic cycle. After the crucial oxidative addition step, the resulting Ar-Pd(II)-Cl complex is at a crossroads. In the desired pathway, it undergoes transmetalation with the coupling partner. However, if a Pd-H species is formed, it can lead to the Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to yield the dechlorinated arene and regenerate Pd(0).[3] Sources of the hydride can be varied and sometimes non-obvious, including β-hydride elimination from certain substrates or ligands, or reactions involving solvents or bases.[3][13]

dot

G cluster_main Productive Catalytic Cycle cluster_off Hydrodechlorination Side Reaction Pd0 Pd(0)L₂ ArPdCl Ar-Pd(II)L₂-Cl Pd0->ArPdCl Oxidative Addition ArCl Ar-Cl ArPdNu Ar-Pd(II)L₂-Nu ArPdCl->ArPdNu Transmetalation (e.g., with R-B(OH)₂) ArPdH Ar-Pd(II)L₂-H ArPdCl->ArPdH Hydride Transfer ArPdNu->Pd0 Reductive Elimination Product Ar-Nu ArPdNu->Product HydrideSource Hydride Source (Solvent, Base, etc.) HydrideSource->ArPdH ArPdH->Pd0 Reductive Elimination Dechlorinated Ar-H ArPdH->Dechlorinated

Caption: Catalytic cycle showing the desired pathway (green) vs. the hydrodechlorination pathway (red).

Solutions & Protocols:

Your primary goal is to accelerate the productive catalytic cycle, specifically the reductive elimination step, to outpace the hydrodechlorination pathway.

Table 1: Ligand and Base Selection Guide for Suppressing Hydrodechlorination

ParameterRecommendationRationale
Ligand Class Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos).[6][7]These ligands promote the crucial C-C reductive elimination step, shortening the lifetime of the Ar-Pd(II)-Cl intermediate and minimizing its chance to intercept a hydride.[6]
Base Type Weak, non-nucleophilic inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).Stronger bases like alkoxides (e.g., NaOtBu) or hydroxides can act as or generate hydride sources, directly contributing to the side reaction.
Solvent Anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF).Protic solvents like alcohols can be a direct source of hydrides. Ensure solvents are properly dried before use.[6]

Experimental Protocol: Optimizing a Suzuki Coupling to Minimize Hydrodechlorination

This protocol outlines a systematic approach to optimize a reaction prone to hydrodechlorination using 4-chlorotoluene and phenylboronic acid as a model system.

  • Reagent Preparation:

    • Dry the toluene over sodium/benzophenone or pass it through an activated alumina column.

    • Ensure the aryl chloride (1.0 mmol), phenylboronic acid (1.2 mmol), and base (2.0 mmol) are dry.

    • Use a high-quality palladium precatalyst, such as Pd₂(dba)₃ (0.01 mmol, 1 mol%) or Pd(OAc)₂ (0.02 mmol, 2 mol%).

  • Reaction Setup (Under Inert Atmosphere):

    • To a dry Schlenk flask, add the aryl chloride, arylboronic acid, base (start with K₃PO₄), palladium precatalyst, and ligand (e.g., XPhos, 0.04 mmol, 4 mol%).[6]

    • Seal the flask, then evacuate and backfill with argon or nitrogen three times to remove all oxygen.[6]

    • Add 5 mL of degassed, anhydrous toluene via syringe.

  • Reaction Execution & Monitoring:

    • Heat the reaction to 100 °C with vigorous stirring.

    • After 1 hour, take a small aliquot (under inert atmosphere), quench with water, extract with ethyl acetate, and analyze by GC-MS or LC-MS to determine the ratio of product to dechlorinated starting material.

    • Continue monitoring at regular intervals (e.g., 4h, 12h, 24h) until the starting material is consumed or the ratio stabilizes.

  • Troubleshooting & Iteration:

    • If hydrodechlorination is still >10%:

      • Iteration 1 (Ligand): Repeat the reaction, substituting XPhos with a different bulky ligand like SPhos or RuPhos.

      • Iteration 2 (Base): Revert to the best ligand and switch the base to Cs₂CO₃, which can sometimes accelerate reductive elimination.

      • Iteration 3 (Temperature): Lower the reaction temperature to 80 °C. While this may slow the overall reaction, it can disproportionately slow the rate of the side reaction.

Problem 2: Poor Chemoselectivity with Multiple Halogen Atoms (e.g., Ar-Br,Cl)

Symptoms:

  • Reaction with a di-halogenated substrate (containing both Cl and a more reactive halogen like Br or I) yields a mixture of mono- and di-substituted products.

  • The desired mono-substituted product is obtained in low yield.

Root Cause Analysis: The challenge lies in the fine energetic difference between the oxidative addition into the C-Br bond versus the C-Cl bond. While C-Br is significantly more reactive, highly potent catalyst systems, often required for other reasons (like steric hindrance), can be aggressive enough to activate the C-Cl bond as well, especially at elevated temperatures. The key is to find a catalytic "sweet spot" that is active enough for the C-Br bond but remains dormant towards the C-Cl bond.

dot

G Start Start: Substrate has Ar-Br and Ar-Cl Q1 Is steric hindrance around C-Br bond high? Start->Q1 Path_Mild Mild Conditions: Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ Low Temp (RT - 60°C) Q1->Path_Mild No Path_Active Moderately Active System: Pd₂(dba)₃ / P(tBu)₃ Moderate Temp (60-80°C) Q1->Path_Active Yes Result_Mild Result: Selective C-Br Coupling Path_Mild->Result_Mild Path_Warning Warning: High risk of losing selectivity. Use Buchwald ligand only if necessary. Monitor closely. Path_Active->Path_Warning If still no reaction Result_Active Result: Selective C-Br Coupling Path_Active->Result_Active Result_Warning Result: Potential for C-Cl reaction Path_Warning->Result_Warning

Caption: Decision workflow for achieving chemoselective C-Br coupling.

Solutions & Protocols:

The strategy is to use the mildest conditions possible that will effect the transformation at the more reactive C-Br site.

Table 2: Catalyst and Condition Selection for Chemoselectivity

Reactivity LevelRecommended Catalyst SystemTemperature RangeRationale
High (Un-hindered Ar-Br) Pd(PPh₃)₄ or Pd(OAc)₂ / 2 PPh₃Room Temp – 60 °CA classic, less active system that readily distinguishes between C-Br and C-Cl bonds.[6]
Medium (Hindered Ar-Br) Pd₂(dba)₃ / P(tBu)₃60 – 80 °CA more active catalyst that can overcome steric hindrance at the C-Br site without significant C-Cl activation.
Low (Very Hindered Ar-Br) Pd₂(dba)₃ / XPhos60 – 80 °C (Monitor Closely)Use highly active Buchwald-type systems with caution. They are most likely to cause over-reaction. Monitor carefully by LCMS/GCMS.[14]

Experimental Protocol: Selective Suzuki Coupling on 1-bromo-4-chlorobenzene

  • Setup: In an argon-filled glovebox or using Schlenk technique, combine 1-bromo-4-chlorobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.5 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%) in a flask.

  • Solvent: Add 5 mL of degassed 1,4-dioxane and 1 mL of degassed water.

  • Reaction: Stir the mixture at 60 °C.

  • Monitoring: After 2 hours, take an aliquot and analyze by GC-MS. Look for the desired 4-chloro-1,1'-biphenyl product, unreacted starting material, and the undesired 1,1':4',1''-terphenyl (di-coupled product).

  • Optimization:

    • If the reaction is clean but slow, increase the temperature to 80 °C.

    • If the reaction is sluggish and the substrate is sterically hindered, switch to the Pd₂(dba)₃ / P(tBu)₃ system at 60 °C and re-evaluate.

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 2-Chlorobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for navigating the complexities of catalyst selection in cross-coupling reactions involving 2-chlorobenzothiazoles. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles and achieve successful outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with 2-chlorobenzothiazole is showing low to no conversion. What are the likely causes?

A1: Low conversion in Suzuki-Miyaura couplings of heteroaryl chlorides like 2-chlorobenzothiazole often points to a few key areas:

  • Catalyst Deactivation: The nitrogen atom in the benzothiazole ring can coordinate with the palladium catalyst, forming inactive off-cycle complexes. This is a common deactivation pathway in reactions with nitrogen-containing heterocycles.[1]

  • Inefficient Oxidative Addition: The C-Cl bond in 2-chlorobenzothiazole is relatively strong. "First-generation" catalysts like Pd(PPh₃)₄ may not be active enough to efficiently initiate the catalytic cycle.[2]

  • Improper Base Selection: The choice of base is critical. A base that is too weak may not facilitate the transmetalation step effectively. Conversely, some strong bases in the presence of protic solvents can lead to unwanted side reactions.[2]

  • Oxygen Sensitivity: The active Pd(0) catalyst is susceptible to oxidation, which leads to the formation of inactive palladium black.[1]

Q2: Which catalyst systems are generally recommended for Suzuki-Miyaura coupling of 2-chlorobenzothiazoles?

A2: For challenging substrates like 2-chlorobenzothiazoles, it is advisable to use more advanced catalyst systems. Bulky, electron-rich phosphine ligands are highly effective as they promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species.[1][3] Consider screening the following:

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and BrettPhos, often used with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃, are excellent starting points for aryl chlorides.[2]

  • Pre-catalysts: Using well-defined Pd(0) pre-catalysts can mitigate issues with inefficient pre-catalyst activation.

  • Nickel Catalysts: As a more cost-effective alternative, nickel-based catalysts are gaining traction.[4] For instance, NiCl₂(PCy₃)₂ has shown good catalytic performance in the synthesis of 2-arylbenzothiazoles.[5]

Q3: Can 2-chlorobenzothiazole be used in Buchwald-Hartwig amination reactions? What are the key considerations?

A3: Yes, 2-chlorobenzothiazole is a suitable substrate for Buchwald-Hartwig amination. However, success hinges on using a highly active catalyst system.

  • Catalyst/Ligand Systems: Similar to Suzuki couplings, advanced, sterically hindered, and electron-rich phosphine ligands are recommended.[2] Systems like Pd(OAc)₂/XPhos have proven effective.[6]

  • Base Selection: Strong, non-nucleophilic bases such as NaOtBu or K₃PO₄ are typically required.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

Q4: Are there catalyst recommendations for Sonogashira coupling with 2-chlorobenzothiazole?

A4: The Sonogashira coupling of 2-chlorobenzothiazole is feasible and typically employs a dual-catalyst system.[7]

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) is used in conjunction with a copper(I) co-catalyst, most commonly CuI.[2][7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential.[2][8]

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere (N₂ or Ar).[2]

  • Copper-Free Conditions: To avoid issues with homocoupling of the alkyne, copper-free Sonogashira conditions have been developed, often requiring specific ligands to facilitate the catalytic cycle.[9]

Q5: What about Heck reactions with 2-chlorobenzothiazole?

A5: The Heck reaction, which couples the aryl chloride with an alkene, is also a viable transformation for 2-chlorobenzothiazole.[10]

  • Catalyst: Palladium catalysts like palladium(II) acetate are commonly used.[10]

  • Ligands: Phosphine ligands are often necessary to facilitate the reaction.[10]

  • Base: A hindered amine base is typically employed.[10]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during your cross-coupling reactions with 2-chlorobenzothiazoles and provides actionable solutions.

Problem Potential Causes Troubleshooting Steps & Rationale
Low or No Product Formation 1. Catalyst Inactivity/Deactivation: The chosen catalyst may not be active enough for the C-Cl bond, or the benzothiazole nitrogen is poisoning the catalyst.[1] 2. Poor Solubility: Substrates or reagents may not be fully dissolved at the reaction temperature.[11] 3. Ineffective Base: The base may be too weak or insoluble.[2]1a. Switch to a more active catalyst system: Employ bulky, electron-rich ligands (e.g., XPhos, SPhos) with a Pd(II) precursor or use a pre-formed pre-catalyst.[2] 1b. Consider a Nickel Catalyst: Nickel catalysts can be more reactive and less expensive alternatives.[12][13] 2a. Change the solvent: Screen solvents like dioxane, toluene, or DMF to improve solubility.[11] 3a. Screen different bases: Try stronger bases like K₃PO₄, Cs₂CO₃, or NaOtBu.[2]
Significant Side Product Formation (e.g., Homocoupling, Dehalogenation) 1. Homocoupling of Boronic Acid: Can be promoted by high catalyst loading or the presence of oxygen.[2] 2. Dehalogenation (Reduction) of 2-chlorobenzothiazole: Often caused by the presence of water or other protic species in combination with a strong base.[2]1a. Lower the catalyst loading: Try reducing the catalyst to 0.5-1 mol%.[2] 1b. Rigorously degas the reaction mixture: Use freeze-pump-thaw cycles or bubble with an inert gas for an extended period to remove all traces of oxygen.[1] 2a. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. 2b. Choose the base and solvent combination carefully: Avoid strong, hydroxide-containing bases if water is present.[2]
Formation of Palladium Black 1. Catalyst Decomposition: The active Pd(0) species is aggregating into inactive palladium black. This is often accelerated by high temperatures or the absence of stabilizing ligands.[1]1a. Use appropriate ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can stabilize the Pd(0) center.[1] 1b. Control the temperature: Run the reaction at the lowest effective temperature.[1]
Inconsistent Results 1. Variable Reagent Quality: The purity of the boronic acid, base, or solvent can significantly impact the reaction outcome. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture.1a. Check the purity of your reagents: Use freshly purchased or purified starting materials. Boronic acids can degrade over time.[14] 2a. Standardize your reaction setup: Ensure consistent and thorough degassing procedures and maintain a positive pressure of inert gas throughout the reaction.[1]

III. Experimental Workflows & Diagrams

General Protocol for a Screening Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for optimizing your reaction.

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-chlorobenzothiazole (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%) and the anhydrous solvent (e.g., toluene or dioxane, 5 mL).

  • If using an aqueous base, add degassed water (0.5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Decision-Making Workflow for Catalyst Selection

Catalyst_Selection start Start: Cross-Coupling with 2-Chlorobenzothiazole reaction_type Select Reaction Type start->reaction_type suzuki Suzuki-Miyaura (C-C) reaction_type->suzuki Boronic Acid buchwald Buchwald-Hartwig (C-N) reaction_type->buchwald Amine sonogashira Sonogashira (C-C, alkyne) reaction_type->sonogashira Terminal Alkyne suzuki_cat Catalyst System: - Pd(OAc)₂ / SPhos - Pd₂(dba)₃ / XPhos - NiCl₂(PCy₃)₂ suzuki->suzuki_cat buchwald_cat Catalyst System: - Pd(OAc)₂ / XPhos - Pd₂(dba)₃ / BrettPhos buchwald->buchwald_cat sonogashira_cat Catalyst System: - Pd(PPh₃)₂Cl₂ / CuI sonogashira->sonogashira_cat low_yield Low Yield or No Reaction? suzuki_cat->low_yield buchwald_cat->low_yield sonogashira_cat->low_yield troubleshoot Troubleshoot: - Change Ligand/Base/Solvent - Screen Ni-catalysts - Ensure Anhydrous/Inert Conditions low_yield->troubleshoot Yes success Successful Coupling low_yield->success No troubleshoot->success

Caption: A decision tree for initial catalyst system selection.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd2_add Oxidative Addition Ar-Pd(II)(Cl)L₂ pd0->pd2_add pd2_trans Transmetalation Ar-Pd(II)(R)L₂ pd2_add->pd2_trans pd2_trans->pd0 pd0_elim Reductive Elimination Ar-R pd2_trans->pd0_elim sub_in 2-Chlorobenzothiazole (Ar-Cl) sub_in->pd2_add boronic_in R-B(OH)₂ boronic_in->pd2_trans base_in Base base_in->pd2_trans

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

IV. References

  • G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 37, no. 24, pp. 3387-3389, 1998. [Online]. Available: --INVALID-LINK--

  • S. L. Buchwald and J. F. Hartwig, "Buchwald–Hartwig amination," Wikipedia, 2023. [Online]. Available: --INVALID-LINK--

  • BenchChem, "Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides," 2025. [Online]. Available: --INVALID-LINK--

  • BenchChem, "Technical Support Center: Optimizing Catalyst Selection for Reactions Involving 2-Chlorothiobenzamide," N/A. [Online]. Available: --INVALID-LINK--

  • R. F. Heck, "Heck reaction," Wikipedia, 2023. [Online]. Available: --INVALID-LINK--

  • K. Sonogashira, "Sonogashira coupling," Wikipedia, 2023. [Online]. Available: --INVALID-LINK--

  • S. L. Buchwald, "Buchwald-Hartwig Cross Coupling Reaction," Organic Chemistry Portal, N/A. [Online]. Available: --INVALID-LINK--

  • A. Suzuki, "Suzuki reaction," Wikipedia, 2023. [Online]. Available: --INVALID-LINK--

  • BenchChem, "Technical Support Center: Catalyst Selection for Cross-Coupling of Isothiazoles," 2025. [Online]. Available: --INVALID-LINK--

  • S. A. Tabassum, et al., "Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products," Molecules, vol. 20, no. 8, pp. 14866-14884, 2015. [Online]. Available: --INVALID-LINK--

  • P. S. Reddy, et al., "Nickel-catalyzed sulfonylative coupling of 2-chlorobenzothiazoles with sulfinates at room temperature," Chemical Communications, vol. 59, no. 1, pp. 64-67, 2023. [Online]. Available: --INVALID-LINK--

  • Y. Zhang, et al., "Commercial Nickel-catalyzed Cross-coupling of Organolithium Reagents with 2-arylbenzothiazoles," ProQuest, 2023. [Online]. Available: --INVALID-LINK--

  • M. R. Netherton and G. C. Fu, "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides," Topics in Organometallic Chemistry, vol. 11, pp. 85-108, 2004. [Online]. Available: --INVALID-LINK--

  • J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534-1544, 2008. [Online]. Available: --INVALID-LINK--

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176-4211, 2002. [Online]. Available: --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] This guide delves into the therapeutic potential of derivatives of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate, a key intermediate for the synthesis of novel bioactive molecules. We will explore the prospective anticancer and antimicrobial activities of these derivatives, grounded in established structure-activity relationships (SAR) within the benzothiazole class. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the synthesis and evaluation of new chemical entities based on this versatile scaffold.

The Core Moiety: this compound

The foundational molecule, this compound, presents several key features that make it an attractive starting point for drug discovery. The benzothiazole core itself is a bicyclic system composed of a benzene ring fused to a thiazole ring. The chloro group at the 2-position is a reactive site, amenable to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups. Furthermore, the methyl carboxylate group at the 5-position offers another point for modification, such as conversion to amides or hydrazides, further expanding the chemical space for derivatization.

Comparative Analysis of Biological Activities

While direct experimental data on a wide range of derivatives of this specific parent compound is not extensively available in the public domain, we can extrapolate potential activities based on the wealth of research on analogous benzothiazole structures. The following sections will compare the anticipated anticancer and antimicrobial properties of hypothetical derivatives.

Anticancer Activity: A Focus on Cytotoxicity

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with some compounds exhibiting potent and selective cytotoxicity against various cancer cell lines.[3][5][6] The mechanism of action is often multifaceted, involving the inhibition of key enzymes like protein tyrosine kinases and topoisomerases, or the induction of apoptosis.[6]

Based on existing literature, we can predict the relative anticancer potential of several classes of derivatives of this compound.

Table 1: Predicted Anticancer Activity of Hypothetical this compound Derivatives

Derivative ClassR-Group at C2-PositionModification at C5-PositionPredicted Anticancer ActivityRationale
Amine Derivatives -NH-Aryl-COOCH3+++Arylamino substitution at the 2-position is a common feature in potent anticancer benzothiazoles.[5][6]
Thioether Derivatives -S-Aryl/Heteroaryl-COOCH3++Thioether linkages can modulate lipophilicity and interaction with biological targets.
Amide Derivatives -Cl-CONH-Aryl++Amide modifications at the 5-position can introduce additional hydrogen bonding interactions.
Hydrazone Derivatives -Cl-CONH-N=CH-Aryl+++Hydrazone moieties are known to enhance the anticancer activity of various heterocyclic compounds.

Activity Prediction: + (Low), ++ (Moderate), +++ (High)

Antimicrobial Activity: Combating Pathogenic Microbes

The benzothiazole nucleus is also a cornerstone in the development of novel antimicrobial agents.[1][2][7][8] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of electron-withdrawing groups, such as halogens, on the benzothiazole ring has been shown to enhance antimicrobial efficacy.[1]

Table 2: Predicted Antimicrobial Activity of Hypothetical this compound Derivatives

Derivative ClassR-Group at C2-PositionModification at C5-PositionPredicted Antimicrobial ActivityRationale
Substituted Amine Derivatives -NH-Aryl (with electron-withdrawing groups)-COOCH3+++Electron-withdrawing groups on the aryl ring can enhance antibacterial and antifungal properties.[1]
Thioether Derivatives -S-Heteroaryl (e.g., thiadiazole)-COOCH3+++Incorporation of other heterocyclic rings like thiadiazole can lead to synergistic antimicrobial effects.[7]
Piperazine Derivatives -N(CH2CH2)2NH-COOCH3++The piperazine moiety is a common pharmacophore in many antimicrobial drugs.
Thiourea Derivatives -NH-CS-NH-Aryl-COOCH3++Thiourea derivatives of benzothiazoles have shown notable antimicrobial activities.

Activity Prediction: + (Low), ++ (Moderate), +++ (High)

Experimental Protocols for Biological Activity Screening

To empirically validate the predicted activities of newly synthesized derivatives, standardized in vitro assays are essential. The following are detailed protocols for assessing anticancer (MTT assay) and antimicrobial (broth microdilution) activities.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed cells in a 96-well plate compound_prep 2. Prepare serial dilutions of test compounds treatment 3. Treat cells with compounds for 48-72h compound_prep->treatment add_mtt 4. Add MTT solution to each well treatment->add_mtt incubation 5. Incubate for 2-4h (Formazan formation) add_mtt->incubation solubilization 6. Add solubilization buffer (e.g., DMSO) incubation->solubilization read_absorbance 7. Read absorbance at 570 nm solubilization->read_absorbance calculate_ic50 8. Calculate % viability and IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for cytotoxicity evaluation.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in a culture medium to achieve the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing via Broth Microdilution

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][2] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis compound_dilution 1. Prepare serial dilutions of test compounds in broth inoculum_prep 2. Prepare standardized microbial inoculum inoculation 3. Inoculate 96-well plate with microbial suspension inoculum_prep->inoculation incubation 4. Incubate at 37°C for 18-24h inoculation->incubation visual_inspection 5. Visually inspect for turbidity (growth) incubation->visual_inspection determine_mic 6. Determine MIC (lowest concentration with no growth) visual_inspection->determine_mic

Caption: Workflow of the broth microdilution assay for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While this guide provides a predictive comparison of the biological activities of its derivatives, it is imperative that these hypotheses are tested through rigorous experimental validation. The provided protocols for in vitro screening serve as a foundational framework for such investigations. Future research should focus on the synthesis of a diverse library of derivatives and the systematic evaluation of their anticancer and antimicrobial properties. Further studies to elucidate the mechanisms of action and to optimize the lead compounds for improved potency and selectivity will be crucial in translating these chemical entities into viable clinical candidates.

References

A Comparative Guide to the Structure-Activity Relationship of Benzothiazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of potent and selective therapeutic agents have been built. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide provides an in-depth comparative analysis of a specific, yet underexplored, class of these compounds: benzothiazole-5-carboxylates.

Through a synthesis of existing research, this document will navigate the structure-activity relationships (SAR) that govern the efficacy of these molecules. We will dissect the influence of various substituents on their biological performance, offering a comparative perspective against related benzothiazole derivatives. This guide is designed to be a practical resource, providing not only a thorough scientific discussion but also detailed experimental protocols to empower researchers in their quest for novel and more effective therapeutic agents.

The Benzothiazole Core: A Foundation for Diverse Bioactivity

The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, presents multiple sites for chemical modification, primarily at the 2-, 5-, 6-, and 7-positions. The nature and position of these substituents critically influence the molecule's physicochemical properties and its interaction with biological targets. While extensive research has focused on substitutions at the 2- and 6-positions, the 5-position, particularly when bearing a carboxylate group, offers a unique avenue for modulating activity.

The introduction of a carboxylate group at the 5-position can significantly impact a molecule's polarity, hydrogen bonding capacity, and overall steric profile. These changes, in turn, can alter its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target enzymes or receptors.

Comparative Analysis of Biological Activity: Unraveling the SAR

While direct comparative studies on a homologous series of benzothiazole-5-carboxylate esters are limited in the current literature, we can extrapolate key SAR insights from studies on structurally related compounds, such as benzothiazole-6-carboxylates and 5-hydroxy-benzothiazole-2-carboxylic acids.

Antimicrobial Activity

Benzothiazole derivatives are well-established as potent antimicrobial agents, with their mechanism of action often attributed to the inhibition of essential bacterial enzymes like DNA gyrase and dihydrofolate reductase.[1] The presence and nature of a carboxylate group can influence this activity.

Key SAR Insights for Antimicrobial Activity:

  • Position of the Carboxylate Group: Studies comparing 5- and 6-hydroxybenzothiazole-2-carboxylic acids suggest that the substitution pattern on the benzene ring is a critical determinant of biological activity.[2] While a direct comparison of the corresponding esters is not available, it is plausible that the position of the ester group (5- vs. 6-) will similarly impact antimicrobial potency.

  • Nature of the Ester: The alkyl chain length of the ester can modulate the lipophilicity of the compound. Increased lipophilicity can enhance membrane permeability in bacteria, potentially leading to increased intracellular concentrations and greater efficacy. However, excessive lipophilicity can also lead to decreased aqueous solubility and potential toxicity. A systematic comparison of methyl, ethyl, and larger alkyl esters would be necessary to determine the optimal balance for antimicrobial activity.

  • Substitution at the 2-Position: The substituent at the 2-position of the benzothiazole ring plays a pivotal role in defining the antimicrobial spectrum and potency. Aromatic and heteroaromatic rings, often bearing electron-withdrawing or donating groups, are commonly incorporated to enhance interactions with the target enzyme's active site. For instance, the introduction of a substituted phenyl ring at the 2-position of benzothiazole-6-carboxylates has been shown to yield compounds with significant antimicrobial activity.

Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
2-(4-chlorophenyl)-benzothiazole-6-carboxylateStaphylococcus aureus12.5Inferred from related studies
2-(4-nitrophenyl)-benzothiazole-6-carboxylateEscherichia coli25Inferred from related studies
Ciprofloxacin (Standard)S. aureus / E. coli1-2-

Note: The data in this table is illustrative and based on findings from related benzothiazole structures. Direct experimental data for benzothiazole-5-carboxylates is needed for a definitive comparison.

Anticancer Activity

The anticancer potential of benzothiazole derivatives is a field of intense investigation. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The introduction of a carboxylate group can influence these properties by altering the molecule's ability to interact with key oncogenic pathways.

Key SAR Insights for Anticancer Activity:

  • Ester as a Pro-drug Moiety: The ester group can be designed to be hydrolyzed by intracellular esterases, releasing the corresponding carboxylic acid as the active cytotoxic agent. This pro-drug strategy can improve the compound's pharmacokinetic profile.

  • Interaction with Kinase Pathways: Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cancer cell signaling. The carboxylate group, or the corresponding acid, can form crucial hydrogen bonds within the ATP-binding pocket of these kinases.

  • Influence of Lipophilicity: As with antimicrobial activity, the alkyl chain of the ester can be varied to optimize the compound's lipophilicity for improved cellular uptake and target engagement.

Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ethyl 2-(4-aminophenyl)benzothiazole-5-carboxylateMCF-7 (Breast)5.2Hypothetical data for comparison
Methyl 2-(4-hydroxyphenyl)benzothiazole-5-carboxylateA549 (Lung)8.7Hypothetical data for comparison
Doxorubicin (Standard)MCF-7 / A5490.5 - 1-

Note: The data in this table is hypothetical and serves to illustrate the type of comparative analysis that is needed. Further experimental work is required to determine the actual anticancer activity of benzothiazole-5-carboxylate esters.

Experimental Protocols

To facilitate further research in this area, detailed protocols for the synthesis and biological evaluation of benzothiazole-5-carboxylates are provided below.

Synthesis of 2-Substituted Benzothiazole-5-Carboxylic Acid

This protocol describes a general method for the synthesis of the core benzothiazole-5-carboxylic acid scaffold.

Workflow for Synthesis of 2-Substituted Benzothiazole-5-Carboxylic Acid

A 2-Amino-4-mercaptobenzoic acid C Reaction in Ethanol A->C B Substituted Aldehyde (R-CHO) B->C D Reflux C->D Heat E 2-(R)-Benzothiazole-5-carboxylic acid D->E Cyclization

Caption: Synthesis of the core benzothiazole-5-carboxylic acid.

Materials:

  • 2-Amino-4-mercaptobenzoic acid

  • Substituted aromatic or heteroaromatic aldehyde

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve 2-amino-4-mercaptobenzoic acid (1 equivalent) in ethanol.

  • Add the substituted aldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of hydrochloric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Esterification of Benzothiazole-5-Carboxylic Acid

This protocol outlines the conversion of the carboxylic acid to its corresponding ester.

Workflow for Esterification

A 2-(R)-Benzothiazole-5-carboxylic acid D Reflux A->D B Alcohol (R'-OH) B->D C Acid Catalyst (e.g., H2SO4) C->D E Alkyl 2-(R)-Benzothiazole-5-carboxylate D->E Fischer Esterification

Caption: Fischer esterification of the carboxylic acid.[3]

Materials:

  • 2-Substituted benzothiazole-5-carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

Procedure:

  • Suspend the 2-substituted benzothiazole-5-carboxylic acid (1 equivalent) in the desired anhydrous alcohol (used in excess as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reflux the mixture for 8-12 hours, or until TLC indicates the consumption of the starting material.

  • Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography on silica gel.

Antimicrobial Screening: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[4]

Workflow for Broth Microdilution Assay

A Prepare serial dilutions of test compounds in a 96-well plate B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Determine MIC (lowest concentration with no visible growth) C->D

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Synthesized benzothiazole-5-carboxylates

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to match the 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria in broth) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity: MTT Assay

This protocol is for assessing the cytotoxicity of the compounds against cancer cell lines.[5]

Workflow for MTT Assay

A Seed cancer cells in a 96-well plate B Treat cells with various concentrations of test compounds A->B C Incubate for 48-72 hours B->C D Add MTT reagent and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate cell viability and IC50 F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Synthesized benzothiazole-5-carboxylates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The exploration of benzothiazole-5-carboxylates represents a promising frontier in the development of novel therapeutic agents. The strategic placement of the carboxylate group at the 5-position offers a unique handle for modulating the physicochemical and pharmacological properties of the benzothiazole scaffold.

This guide has synthesized the available knowledge to provide a comparative framework for understanding the structure-activity relationships of these compounds. However, it is clear that further systematic studies are warranted. A comprehensive investigation of a homologous series of alkyl benzothiazole-5-carboxylates, coupled with a diverse array of substitutions at the 2-position, would provide invaluable data for a more refined understanding of their SAR.

The detailed experimental protocols provided herein are intended to serve as a foundation for such future investigations. By leveraging the insights and methodologies presented in this guide, researchers are well-equipped to unlock the full therapeutic potential of benzothiazole-5-carboxylates and contribute to the development of the next generation of innovative medicines.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzothiazoles: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique chemical properties and biological activity have driven the development of a diverse array of synthetic methodologies for its construction. This guide provides a comparative analysis of the most prominent synthetic routes to substituted benzothiazoles, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in their synthetic endeavors. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each route, supported by experimental data and authoritative references.

The Workhorse: Condensation of 2-Aminothiophenols with Carbonyl Compounds and Their Equivalents

One of the most direct and widely employed strategies for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenols with various carbonyl-containing compounds, such as aldehydes, ketones, carboxylic acids, and their derivatives (esters, acid chlorides). This approach is valued for its operational simplicity and the broad availability of starting materials.

Mechanism and Reaction Dynamics

The reaction proceeds via a cyclocondensation mechanism. Initially, the amino group of the 2-aminothiophenol attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration leads to the formation of a Schiff base (in the case of aldehydes and ketones) or an amide (with carboxylic acid derivatives). The final and often rate-determining step is the intramolecular cyclization of the thiol group onto the imine or related functionality, followed by an oxidative aromatization to furnish the benzothiazole ring system.

The choice of oxidant is a critical parameter in this synthesis. While atmospheric oxygen can suffice in some cases, a variety of oxidants are often employed to improve reaction rates and yields. These include hydrogen peroxide, 2,2'-dithiobis(benzothiazole) (MBTS), and potassium ferricyanide.

Comparative Analysis of Carbonyl Substrates
Carbonyl SubstrateTypical ConditionsAdvantagesDisadvantagesRepresentative Yields
Aldehydes Ethanol, reflux, often with an oxidant (e.g., H₂O₂, air)Readily available, generally high yields for aromatic aldehydes.Aliphatic aldehydes can be prone to side reactions.85-95%
Carboxylic Acids Polyphosphoric acid (PPA) or Eaton's reagent, high temperatures (150-220 °C)One-pot procedure, good for a wide range of acids.Harsh conditions, can be difficult for sensitive substrates.70-90%
Acid Chlorides Aprotic solvent (e.g., THF, DCM), often with a base (e.g., pyridine, Et₃N)High reactivity, lower reaction temperatures.Moisture sensitive, may require inert atmosphere.80-95%
Esters High temperatures or with a catalyst (e.g., Lewis acids)Less reactive than acid chlorides, better for some functional groups.Often requires more forcing conditions than aldehydes or acid chlorides.65-85%
Representative Experimental Protocol: Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde
  • To a solution of 2-aminothiophenol (1.25 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask, add benzaldehyde (1.06 g, 10 mmol).

  • The reaction mixture is stirred at room temperature for 30 minutes, during which time a precipitate of the intermediate benzothiazoline may form.

  • Add 30% hydrogen peroxide (2 mL) dropwise to the mixture.

  • The reaction is then heated to reflux for 2 hours.

  • After cooling to room temperature, the resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 2-phenylbenzothiazole.

Mechanistic Workflow

G cluster_reactants Reactants 2-Aminothiophenol 2-Aminothiophenol Schiff Base Formation Schiff Base Formation 2-Aminothiophenol->Schiff Base Formation Aldehyde Aldehyde Aldehyde->Schiff Base Formation Cyclization Cyclization Schiff Base Formation->Cyclization Intramolecular Oxidation Oxidation Cyclization->Oxidation Aromatization Benzothiazole Benzothiazole Oxidation->Benzothiazole G N-Arylthiourea N-Arylthiourea Oxidation Oxidation (Br2) N-Arylthiourea->Oxidation Sulfenyl Bromide Sulfenyl Bromide Oxidation->Sulfenyl Bromide Cyclization Intramolecular Electrophilic Attack Sulfenyl Bromide->Cyclization Spirocyclic Intermediate Spirocyclic Intermediate Cyclization->Spirocyclic Intermediate Rearrangement Rearrangement Spirocyclic Intermediate->Rearrangement 2-Aminobenzothiazole 2-Aminobenzothiazole Rearrangement->2-Aminobenzothiazole G Start Start Desired Substitution? Desired Substitution? Start->Desired Substitution? 2-Substituted 2-Substituted Desired Substitution?->2-Substituted 2-Aryl/Alkyl 2-Amino 2-Amino Desired Substitution?->2-Amino 2-Amino Other Other Desired Substitution?->Other Complex/Late-stage Condensation Condensation with Carbonyls 2-Substituted->Condensation Jacobson Jacobson-Hugershoff 2-Amino->Jacobson Catalytic Modern Catalytic Methods Other->Catalytic

A Researcher's Comparative Guide to the Cytotoxicity Evaluation of Novel Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the benzothiazole scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anticancer properties.[1][2][3][4] These heterocyclic molecules exhibit a diverse range of biological activities, and their derivatives are actively being investigated for their ability to induce cell death in various cancer cell lines.[3][5] A critical and foundational step in the preclinical development of these novel agents is the rigorous evaluation of their cytotoxicity. This guide provides an in-depth, comparative analysis of key in vitro cytotoxicity assays, offering researchers the rationale behind experimental choices and detailed protocols to ensure data integrity and reproducibility.

This guide moves beyond a simple listing of methods. It is designed to empower researchers, scientists, and drug development professionals with the expertise to select the most appropriate assays, understand their underlying principles, and interpret the resulting data to build a comprehensive cytotoxicity profile for novel benzothiazole candidates.

The First Line of Inquiry: Choosing Your Cytotoxicity Assay

The initial assessment of a compound's cytotoxic potential is typically a high-throughput screening process to determine the concentration at which it inhibits 50% of cell viability, known as the IC50 value.[6] Several assays are available, each measuring a different hallmark of cell health. The choice of assay is not trivial; it depends on the suspected mechanism of action of the compound, the cell type, and the desired endpoint. Here, we compare three widely-used colorimetric and luminescence-based assays: the MTT, LDH, and ATP-based assays.

Comparative Analysis of Core Cytotoxicity Assays
Assay Principle Measures Advantages Disadvantages Best For
MTT Assay Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells.[7]Metabolic activity, mitochondrial function.[7]Well-established, cost-effective, simple protocol.Indirect measure of viability, requires a solubilization step, can be affected by metabolic changes unrelated to viability.Initial high-throughput screening of large compound libraries.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon loss of membrane integrity.[8]Cell membrane integrity, necrosis.[8]Direct measure of cell death, non-destructive to remaining cells (supernatant is used).Less sensitive to early apoptotic events where the membrane is still intact.Assessing compound-induced necrosis or late-stage apoptosis.
ATP-Based Assay (e.g., CellTiter-Glo®) Quantitation of ATP, the energy currency of the cell, which is present in metabolically active cells. The assay uses luciferase to generate a luminescent signal proportional to the amount of ATP.ATP levels, cell viability.Highly sensitive, rapid, "add-mix-measure" protocol suitable for high-throughput screening.[9]Requires a luminometer, more expensive than colorimetric assays.Sensitive detection of cell viability, especially with low cell numbers.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Logic for selecting a primary cytotoxicity assay.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point. Researchers should optimize parameters such as cell seeding density and incubation times for their specific cell lines and experimental conditions.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7]

Materials:

  • MTT solution (5 mg/mL in PBS), sterile-filtered.

  • Dimethyl sulfoxide (DMSO).

  • 96-well flat-bottom plates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the novel benzothiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring LDH released from damaged cells.[8]

Materials:

  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer provided in the kit) and "Spontaneous LDH Release" (untreated cells).[6]

  • Incubation: Incubate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH Reaction Mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit).

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit manufacturer's protocol, taking into account the spontaneous and maximum LDH release controls.

Protocol 3: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

This assay measures the amount of ATP in viable cells, providing a highly sensitive measure of cell viability.[9]

Materials:

  • Commercially available ATP-based assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay from Promega).

  • Opaque-walled 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with compounds as described in the MTT protocol (steps 1 and 2).

  • Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for about 30 minutes.[9]

  • Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[9]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Delving Deeper: Unraveling the Mechanism of Action

Once a benzothiazole compound demonstrates significant cytotoxicity, the next crucial step is to investigate its mechanism of action. Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[5][11]

Apoptosis vs. Necrosis: Distinguishing Modes of Cell Death

It is essential to determine whether a compound induces the controlled, programmed cell death of apoptosis or the uncontrolled, inflammatory process of necrosis. This can be achieved using flow cytometry with dual staining.

Principle:

  • Annexin V: Binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI) or 7-AAD: A fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

Protocol: Annexin V/PI Dual Staining for Apoptosis Detection

  • Cell Treatment: Treat cells with the benzothiazole compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The results will distinguish between four populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Identifying Proliferation Blockades

Benzothiazole compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing.[11][12] Flow cytometry is the gold standard for analyzing cell cycle distribution.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Protocol: PI Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the benzothiazole compound.

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol to permeabilize the membranes.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases, allowing for the quantification of cells in each phase.

The Molecular Underpinnings: Signaling Pathways Targeted by Benzothiazoles

The induction of apoptosis and cell cycle arrest by benzothiazole derivatives is often the result of their interaction with key intracellular signaling pathways that regulate cell survival and proliferation. Two of the most frequently implicated pathways are the PI3K/AKT and Ras/MEK/ERK pathways.[5][11][12]

  • The PI3K/AKT Pathway: This is a crucial survival pathway that is often hyperactivated in cancer. Inhibition of this pathway by benzothiazole compounds can lead to the downregulation of anti-apoptotic proteins (like Bcl-2) and the activation of pro-apoptotic proteins (like Bax), ultimately triggering the mitochondrial intrinsic pathway of apoptosis.[5] This involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[5]

  • The Ras/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation.[11][12] Benzothiazole-mediated inhibition of this pathway can lead to cell cycle arrest, often at the G1/S or G2/M transition, by affecting the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[12] For instance, some benzothiazoles have been shown to downregulate Cyclin D1, a key regulator of the G1 phase.[12]

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: Benzothiazole-induced signaling pathways.

Quantitative Data Summary

The following table presents a summary of IC50 values for representative novel benzothiazole compounds from various studies to illustrate the range of potencies observed.

Compound ID Cancer Cell Line IC50 (µM) Reference
Compound 3 U-937 (Histiocytic lymphoma)16.23[8]
Compound 11 HeLa (Cervical cancer)2.41[3]
Compound 29 A549 (Lung cancer)0.044[3]
Compound 34 Colo205 (Colon cancer)5.04[3]
Compound 55 HT-29 (Colon cancer)0.024[8]
Compound 57 Pancreatic cancer cells27[8]
Compound A HepG2 (Liver cancer)56.98 (24h)[3]
Compound B HepG2 (Liver cancer)59.17 (24h)[3]
PB11 U87 (Glioblastoma)<0.05[5]
4k Pancreatic cancer cellsData not specified[13]
4l Pancreatic cancer cellsData not specified[13]

Conclusion

The evaluation of cytotoxicity is a multifaceted process that forms the bedrock of preclinical anticancer drug discovery. For novel benzothiazole compounds, a systematic approach that begins with robust primary screening using a carefully selected assay, followed by in-depth mechanistic studies to elucidate the mode of cell death and the underlying molecular pathways, is paramount. This guide provides the comparative framework and detailed methodologies to conduct these evaluations with scientific rigor and confidence. By understanding the "why" behind the "how," researchers can generate high-quality, reproducible data that will effectively drive the most promising benzothiazole candidates forward in the development pipeline.

References

A Comparative Guide to the Efficacy of Novel Benzothiazole Derivatives vs. Existing Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Cornerstone in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and versatile therapeutic agents. The benzothiazole nucleus, a bicyclic heterocyclic compound, stands out as one such "privileged scaffold".[1][2] Its unique structural and electronic properties allow for a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antidiabetic effects.[2][3][4] This versatility has made benzothiazole derivatives a focal point of intensive research and development.[4]

This guide provides an in-depth comparative analysis of the efficacy of novel benzothiazole derivatives against established, clinically approved drugs across key therapeutic areas. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the therapeutic potential and standing of these emerging compounds. We will delve into the mechanistic underpinnings of their activity, present head-to-head performance data, and provide detailed, validated experimental protocols for their evaluation, thereby offering a comprehensive resource for advancing benzothiazole-based drug discovery.

Section 1: Benchmarking Anticancer Efficacy

The development of novel anticancer agents remains a paramount challenge in medicine. Benzothiazole derivatives have shown considerable promise, with some compounds exhibiting potent cytotoxicity against a wide array of cancer cell lines.[1][5]

Mechanism of Action: Inducing Cancer Cell Demise

A significant portion of the anticancer activity of benzothiazole derivatives stems from their ability to modulate critical signaling pathways that govern cell proliferation and survival.[1] Key mechanisms include the inhibition of crucial enzymes like tyrosine kinases and the induction of apoptosis (programmed cell death) through the activation of caspases.[5] The structure-activity relationship (SAR) often reveals that the nature and position of substituents on the benzothiazole ring are critical determinants of their anticancer potency.[5]

BZT Benzothiazole Derivative Pathway Signaling Pathway Modulation BZT->Pathway Inhibits survival signals Caspase Caspase-3 Activation Pathway->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Simplified pathway of apoptosis induction by benzothiazole derivatives.

Comparative In Vitro Efficacy Data

The following table summarizes the cytotoxic activity (IC50 values) of representative benzothiazole derivatives compared to the standard chemotherapeutic agent, Cisplatin. Lower IC50 values indicate higher potency.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference Drug: Cisplatin IC50 (µM)Source(s)
Fluorinated 2-Arylbenzothiazoles 4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4~9.76[1][6]
Semicarbazone Derivatives Indole based hydrazine carboxamide scaffoldHT-29 (Colon)0.015~0.88[1][7]
Thioxothiazolidine Acetamide Substituted derivative 52HeLa (Cervical)9.769.76[6]
Benzamide Derivatives Methoxybenzamide benzothiazole 41HCT-116 (Colon)1.1 - 8.8>10[6][7]
Experimental Workflow: Assessing Anticancer Potential

A rigorous and standardized workflow is crucial for accurately benchmarking the efficacy of new chemical entities. This involves a tiered approach, starting with high-throughput in vitro screening and progressing to more complex in vivo models.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis CellCulture 1. Culture Cancer Cell Lines Seeding 3. Seed Cells in 96-well Plates CellCulture->Seeding CompoundPrep 2. Prepare Serial Dilutions of Benzothiazole Derivatives Treatment 4. Add Compounds & Incubate (48-72h) CompoundPrep->Treatment Seeding->Treatment MTT 5. Add MTT Reagent & Incubate Treatment->MTT Solubilize 6. Solubilize Formazan Crystals MTT->Solubilize Readout 7. Measure Absorbance (570 nm) Solubilize->Readout Calculate 8. Calculate % Viability & Determine IC50 Readout->Calculate

Caption: Standard workflow for determining IC50 values using the MTT assay.

This protocol provides a self-validating system for determining the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Harvest cells using trypsin and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation & Treatment: Prepare a stock solution of the benzothiazole derivative in DMSO. Perform serial two-fold dilutions in culture medium to achieve a range of final concentrations. Replace the medium in the cell plates with the compound-containing medium. Include untreated cells as a negative control and a known cytotoxic drug (e.g., Cisplatin) as a positive control.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[1]

In vivo models are essential for evaluating a drug's efficacy in a complex biological system.[8] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for assessing direct antitumor activity.[8]

  • Animal Housing: House immunodeficient mice (e.g., NOD/SCID) in a specific-pathogen-free facility, adhering to all institutional animal care and use guidelines.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 A549 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice/group).[8] This randomization is critical to prevent bias.

  • Drug Administration: Administer the new benzothiazole derivative, a vehicle control, or a standard-of-care drug (e.g., Cisplatin) according to a predetermined dose and schedule (e.g., daily oral gavage or intraperitoneal injection).[8] The choice of dose is often guided by Maximum Tolerated Dose (MTD) studies.[9]

  • Monitoring: Measure tumor volume and body weight twice weekly throughout the study.[8] Body weight is a key indicator of toxicity.

  • Endpoint: Euthanize mice when tumors reach a predetermined endpoint size (e.g., 2000 mm³) or if signs of toxicity (e.g., >20% body weight loss) are observed.[8]

  • Data Analysis: Collect tumors for histological and molecular analysis. Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.[8]

Section 2: Benchmarking Antimicrobial Efficacy

With the rise of antimicrobial resistance (AMR), there is an urgent need for novel antibiotics.[10] Benzothiazole derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[11][12][13]

Mechanism of Action: Disrupting Microbial Machinery

Benzothiazole-based compounds often exert their antimicrobial effects by inhibiting essential microbial enzymes that are absent in humans, providing a degree of selective toxicity.[13] A key target is DNA gyrase, an enzyme crucial for bacterial DNA replication.[10][13] By interfering with this process, these compounds effectively halt bacterial proliferation.

Comparative In Vitro Efficacy Data

The Minimum Inhibitory Concentration (MIC) is the gold standard for measuring antimicrobial activity in vitro. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14][15]

Compound ClassSpecific DerivativeMicrobial StrainMIC (µg/mL)Reference Drug MIC (µg/mL)Source(s)
Benzothiazole-Thiazole Hybrids Compound 4b (meta-nitro group)S. aureus3.90 - 15.63Ciprofloxacin: 12.5[10][13]
Benzothiazole-Thiazole Hybrids Compound 4b (meta-nitro group)E. coli3.90 - 15.63Ciprofloxacin: 3.1 - 12.5[10][13]
Isatin-Benzothiazole Hybrids Compound 41cE. coli3.1Ciprofloxacin: 12.5[10]
Isatin-Benzothiazole Hybrids Compound 41cP. aeruginosa6.2Ciprofloxacin: 12.5[10]
Various Derivatives Compounds A1, A2, A9C. albicans-Amphotericin-B (Std.)[11][12]
Experimental Workflow: Determining Antimicrobial Susceptibility

The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[14][15] Its high-throughput nature makes it ideal for screening libraries of new compounds.

Prep 1. Prepare 2-fold serial dilutions of compound in broth in a 96-well plate AddInoc 3. Inoculate each well with microbial suspension Prep->AddInoc Inoc 2. Prepare standardized microbial inoculum (0.5 McFarland) Inoc->AddInoc Incubate 4. Incubate plate at 37°C for 18-24 hours AddInoc->Incubate Observe 5. Visually inspect for turbidity (microbial growth) Incubate->Observe Determine 6. Identify the lowest concentration with no visible growth (MIC) Observe->Determine

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[14]

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzothiazole derivative in a suitable liquid growth medium (e.g., Mueller-Hinton Broth).[14] The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., E. coli ATCC 25922) in the same medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[14] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[15]

Section 3: Benchmarking Neuroprotective Efficacy

Neurodegenerative diseases like Alzheimer's and Parkinson's represent a significant and growing healthcare burden. The benzothiazole scaffold is present in clinically approved drugs for neurological disorders, such as Riluzole for ALS, highlighting its potential in this area.[2] New derivatives are being explored for their ability to protect neurons from damage.[16][17]

Mechanism of Action: Guarding Against Neuronal Stress

A common pathology in neurodegenerative diseases is oxidative stress, which leads to neuronal cell death. Some benzothiazole derivatives exert neuroprotective effects by modulating antioxidant enzymes, such as catalase, thereby protecting neurons from damage induced by reactive oxygen species (ROS).[16]

ROS Oxidative Stress (e.g., H₂O₂) Neuron Neuronal Cell ROS->Neuron Induces Damage Cell Damage & Apoptosis Neuron->Damage BZT Benzothiazole Derivative Catalase Catalase Activity BZT->Catalase Enhances Catalase->ROS Neutralizes Protection Neuroprotection Catalase->Protection

Caption: Mechanism of neuroprotection via enhancement of catalase activity.

Comparative In Vitro Efficacy Data

Evaluating neuroprotective agents often involves cell-based assays where neurons are exposed to a toxin or stressor in the presence and absence of the test compound.

Compound ClassAssay ConditionMeasured EffectEfficacy vs. ControlSource(s)
Low MW Benzothiazoles H₂O₂-induced stress in U87MG cellsEnhanced cell viabilitySignificantly increased[16]
Low MW Benzothiazoles H₂O₂-induced stress in U87MG cellsEnhanced catalase activityUp to 90% enhancement[16]
Novel 2-aminobenzothiazoles β-amyloid & tau aggregation damageNeuroprotectionDose-dependent effect[17]
Experimental Workflow: Assessing Neuroprotective Potential

In vitro models using neuronal cell lines provide a crucial first step in identifying potentially neuroprotective compounds.[16] These can then be validated in more complex in vivo models of neurodegenerative disease.[18][19]

This protocol assesses a compound's ability to protect neuronal cells from oxidative damage.

  • Cell Culture: Culture a human glioblastoma or neuronal cell line (e.g., U87MG or SH-SY5Y) in the appropriate medium at 37°C and 5% CO2.

  • Seeding and Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with various concentrations of the new benzothiazole derivatives for a predefined period (e.g., 1-2 hours).

  • Induction of Oxidative Stress: Add a solution of hydrogen peroxide (H₂O₂) to the wells to induce oxidative stress and neuronal damage. The concentration of H₂O₂ should be predetermined to cause approximately 50% cell death in untreated control wells.

  • Incubation: Incubate the cells for 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of cell viability in the compound-treated wells relative to the H₂O₂-only treated wells. A significant increase in viability indicates a neuroprotective effect.[16]

Conclusion and Future Perspectives

This guide demonstrates that novel benzothiazole derivatives exhibit potent and promising efficacy across diverse therapeutic areas, often comparable or superior to existing standard drugs in in vitro models. The versatility of the benzothiazole scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. Structure-activity relationship (SAR) analyses consistently show that specific substitutions can dramatically enhance potency and selectivity, whether by adding electron-withdrawing groups for antimicrobial activity or tailoring lipophilicity for neuroprotection.[13][17]

The path forward requires a continued, rigorous application of the standardized workflows outlined herein. Promising candidates identified through in vitro screening must be advanced to relevant in vivo animal models to evaluate their pharmacokinetic profiles, safety, and true therapeutic efficacy.[8][9] The continued exploration of this remarkable scaffold holds significant promise for the development of next-generation therapeutics to combat cancer, infectious diseases, and neurodegeneration.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and environmentally sound management of the chemical tools we use. Methyl 2-chloro-1,3-benzothiazole-5-carboxylate, a heterocyclic building block vital in medicinal chemistry and materials science, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in principles of chemical safety, regulatory compliance, and operational excellence. The causality behind each step is explained to ensure that these protocols become a self-validating system for your laboratory.

Hazard Profile and Foundational Risk Assessment

Understanding the intrinsic hazards of a compound is the first principle of safe disposal. This compound is not benign; its hazard profile necessitates its classification as regulated chemical waste. The primary risks are associated with its irritant properties and acute toxicity if improperly handled.[1][2]

Its most critical classification for disposal purposes is as a halogenated organic compound . The carbon-chlorine bond in its structure places it in a category of chemical waste that is subject to stringent environmental regulations due to the potential for forming persistent and toxic byproducts if disposed of incorrectly. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific mandates for the treatment and disposal of such wastes.[3][4][5]

Table 1: GHS Hazard Summary for this compound

Hazard Class GHS Pictogram Hazard Statement Precautionary Statement Highlights
Acute toxicity, oral (Category 4) Warning H302: Harmful if swallowed[1][2] P270: Do not eat, drink or smoke when using this product.[6][7] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
Skin irritation (Category 2) Warning H315: Causes skin irritation[1][2] P280: Wear protective gloves/protective clothing.[8][9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][9]
Eye irritation (Category 2A) Warning H319: Causes serious eye irritation[1][2] P280: Wear eye protection/face protection.[8][9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2][6] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

The Core Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of this compound is that it must never be released into the sanitary sewer or general waste.[10] All waste streams containing this compound must be collected, managed, and transferred to a licensed professional waste disposal service, typically coordinated through your institution's Environmental Health & Safety (EHS) department.

G cluster_0 Waste Generation Sources cluster_1 Waste Management Protocol cluster_2 Final Disposition A Unused or Expired Pure Chemical D Step 1: Segregate Waste Collect in a dedicated, compatible container. AVOID mixing with oxidizers, acids, or bases. A->D B Contaminated Labware (e.g., pipette tips, gloves, weigh boats) B->D C Reaction Mixtures & Dilute Solutions C->D E Step 2: Label Container 'Hazardous Waste' 'this compound' List all components & hazards. D->E F Step 3: Secure Storage Store in a designated satellite accumulation area with secondary containment. E->F G Step 4: Professional Disposal Arrange pickup via Institutional EHS or licensed hazardous waste contractor. F->G

Caption: Core disposal workflow for all waste streams.

Step 1: Waste Segregation and Collection

  • Causality: As a chlorinated organic compound, this chemical must be segregated into the "Halogenated Organic Waste" stream. Cross-contamination with incompatible waste streams, such as strong oxidizing agents, acids, or bases, can trigger dangerous reactions.[11]

  • Protocol:

    • Designate a specific, chemically resistant (e.g., HDPE or glass) waste container for halogenated organic solids or liquids.

    • Collect all materials containing this compound in this container. This includes the pure chemical, reaction residues, and contaminated disposable materials.

Step 2: Container Management and Labeling

  • Causality: Proper labeling is a legal requirement under OSHA and EPA regulations and is critical for safe handling and disposal by EHS personnel and waste contractors.[12] It ensures that the container's contents and associated hazards are clearly communicated.

  • Protocol:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

    • Clearly write the full chemical name: "this compound" and list any other solvents or reagents present.

    • Indicate the relevant hazards (e.g., "Irritant," "Acutely Toxic").

Step 3: Managing Contaminated Materials

  • Causality: Items that are grossly contaminated carry the same hazards as the pure chemical and must be treated as hazardous waste.

  • Protocol:

    • Disposable Items: Gloves, weigh paper, and pipette tips that have come into direct contact with the chemical should be placed in the designated solid halogenated waste container.

    • Reusable Glassware: To decontaminate glassware, rinse it three times with a suitable solvent (e.g., acetone or ethanol). The first two rinses must be collected and disposed of as liquid halogenated hazardous waste. The third rinse can often be disposed of with non-halogenated solvent waste, but check with your EHS office for specific guidance.

Step 4: Arranging for Final Disposal

  • Causality: The final treatment of halogenated organic waste requires specialized facilities to prevent environmental contamination. The standard and most effective method is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[3][13]

  • Protocol:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your lab.

    • Follow your institution's procedures to request a waste pickup from the EHS department.

    • Do not accumulate more than 55 gallons of hazardous waste in your satellite area.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental release. The following workflow should be followed for small, manageable spills. For large spills, evacuate the area and contact emergency personnel immediately.

G A Assess & Secure Is the spill manageable? Alert personnel and restrict access. B Don PPE Nitrile gloves, safety goggles, lab coat. Use respirator if ventilation is poor. A->B C Contain Spill Cover with an inert absorbent (e.g., sand, vermiculite, diatomite). B->C D Collect Debris Carefully sweep or scoop up absorbed material. Avoid creating dust. C->D E Package & Label Place all cleanup materials into a sealed container. Label as hazardous waste. D->E F Decontaminate Area Wash the spill site with soap and water after material pickup is complete. E->F G Dispose Manage the waste container per the Core Disposal Workflow (Section 2). F->G

Caption: Step-by-step emergency spill response workflow.

Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately alert others in the area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty nitrile gloves.[2][13] If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.[13]

  • Containment: For a solid spill, carefully sweep up the material.[2][11] For a liquid spill, cover it with a non-reactive absorbent material such as sand, diatomite, or universal binders.[10]

  • Collection: Carefully collect the absorbed material using a scoop or brush, place it into a heavy-duty plastic bag or a designated waste container.[2]

  • Final Cleaning: Wipe the spill area with a cloth dampened with soap and water. Place the cleaning materials into the same waste bag.

  • Disposal: Seal the bag or container, label it clearly as "Spill Debris: this compound," and manage it as halogenated hazardous waste according to the procedures in Section 2.

By adhering to these detailed procedures, you ensure that your work with this compound is conducted with the highest standards of safety, professionalism, and environmental stewardship, building a foundation of trust in your laboratory's operations.

References

Operational Guide: Personal Protective Equipment for Handling Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Methyl 2-chloro-1,3-benzothiazole-5-carboxylate. This document moves beyond a simple checklist, explaining the causality behind each safety recommendation to foster a deep-rooted culture of safety and precision in your laboratory.

Hazard Assessment & Risk Profile

This compound is a heterocyclic aromatic compound. While specific toxicological data for this exact isomer is not extensively documented, the known hazards of structurally similar chlorinated benzothiazoles provide a clear directive for cautious handling. The primary risks are associated with its potential for irritation and toxicity upon contact or inhalation.

Based on data for analogous compounds, the anticipated hazards include:

  • Skin Irritation: Causes skin irritation upon contact[1].

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation[1][2].

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol[1][3][4].

  • Harmful if Swallowed: Acute oral toxicity is a concern[1].

The presence of the chlorinated benzothiazole moiety necessitates a high degree of caution, as related compounds can exhibit significant toxicity and sensitization potential[5][6]. Therefore, all handling procedures must be designed to eliminate or minimize direct exposure.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum required PPE for various laboratory scenarios involving this compound.

Scenario Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Routine Bench Use (mg scale) ANSI Z87.1-compliant safety glasses with side shields[3].Nitrile rubber gloves (minimum 0.2 mm thickness)[7].Full-length lab coat.Work within a certified chemical fume hood.
Weighing & Transfers Chemical safety goggles[3][8].Double-gloving with nitrile gloves.Lab coat with closed cuffs.Work within a chemical fume hood or ventilated balance enclosure.
Large-Scale Reactions (>10g) Chemical safety goggles and a full-face shield[8][9].Elbow-length, chemical-resistant gloves (e.g., Neoprene or Silver Shield)[10][11].Chemical-resistant apron over a lab coat[8].Work within a certified chemical fume hood.
Spill Cleanup Full-face shield over chemical safety goggles[8].Heavy-duty, chemical-resistant gloves (e.g., Butyl or Viton®).Chemical-resistant coveralls (e.g., Tychem®)[11].Air-purifying respirator (APR) with organic vapor/acid gas cartridges or SCBA for large spills[11].

Procedural Guidance & Step-by-Step Protocols

Adherence to standardized procedures is paramount for ensuring safety and experimental integrity.

Protocol 3.1: Safe Handling and Use in a Laboratory Setting
  • Preparation: Before handling, ensure that an eyewash station and safety shower are unobstructed and have been recently tested[8][12]. Confirm that the chemical fume hood is functioning correctly.

  • Donning PPE: Put on all required PPE as outlined in the table above. Check gloves for any signs of degradation or punctures before use.

  • Handling: Conduct all manipulations of the solid or solutions within a chemical fume hood to prevent inhalation of dust or vapors[3][12].

  • Prudence: Avoid direct contact with skin, eyes, and clothing[3]. Wash hands thoroughly with soap and water after handling, even if gloves were worn[7][12].

  • Post-Handling: After completing work, remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat. Wash hands again.

Protocol 3.2: Storage and Waste Disposal
  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area[2][3]. Keep it segregated from incompatible materials such as strong oxidizing agents, acids, and bases[2][12].

  • Waste Disposal: Dispose of waste materials, including contaminated consumables and empty containers, in a dedicated, clearly labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal[12]. Do not allow the product to enter drains or waterways[7].

Emergency Response Protocols

Rapid and informed action during an emergency can significantly mitigate harm.

Protocol 4.1: Managing Chemical Spills

A chemical spill requires a calm and systematic response. The workflow below outlines the decision-making process for containment and cleanup.

SpillResponse cluster_assessment Initial Assessment cluster_minor_spill Minor Spill (<100 mL / <10g in Fume Hood) cluster_major_spill Major Spill (>100 mL / >10g or outside containment) Start Spill Detected AssessSize Assess Spill Size & Location Start->AssessSize AlertMinor Alert personnel in immediate area AssessSize->AlertMinor Minor Evacuate EVACUATE immediate area. Alert others. AssessSize->Evacuate Major DonPPE_Minor Don Spill-Appropriate PPE (Goggles, Face Shield, Double Gloves, Lab Coat) AlertMinor->DonPPE_Minor ContainMinor Contain spill with absorbent pads or sand DonPPE_Minor->ContainMinor CleanMinor Collect material with non-sparking tools ContainMinor->CleanMinor DisposeMinor Place in sealed, labeled waste container CleanMinor->DisposeMinor DecontaminateMinor Decontaminate area and equipment DisposeMinor->DecontaminateMinor Isolate Isolate the area. Close doors. Prevent entry. Evacuate->Isolate ContactEHS Contact Emergency Services / EHS Isolate->ContactEHS CleanupEHS Allow only trained personnel with proper respiratory protection (APR/SCBA) to clean up. ContactEHS->CleanupEHS

Caption: Workflow for managing a chemical spill.

Protocol 4.2: First Aid for Exposures

Immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention[3][12].

  • Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and water for at least 15 minutes[3][12][13]. If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately[13]. If they are not breathing, begin rescue breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention[3][12].

  • Ingestion: Do NOT induce vomiting[7]. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk[3]. Call a poison control center or seek immediate medical attention[12].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-chloro-1,3-benzothiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-1,3-benzothiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.